p60c-src Substrate
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H60N8O11/c1-3-26(2)38(52-39(57)32(46)21-28-12-16-30(54)17-13-28)43(61)51-34(23-29-14-18-31(55)19-15-29)40(58)47-24-37(56)48-36(25-53)42(60)50-35(22-27-9-5-4-6-10-27)41(59)49-33(44(62)63)11-7-8-20-45/h4-6,9-10,12-19,26,32-36,38,53-55H,3,7-8,11,20-25,45-46H2,1-2H3,(H,47,58)(H,48,56)(H,49,59)(H,50,60)(H,51,61)(H,52,57)(H,62,63)/t26-,32-,33-,34-,35-,36-,38-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMNLTJCSXEGRK-RJMZHZDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H60N8O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Endogenous Substrates of p60c-Src Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogene tyrosine-protein kinase, p60c-Src (cellular Src), is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Its activity is tightly regulated, and its dysregulation is frequently implicated in the progression of various human cancers, making it a critical target for therapeutic intervention.[2][3] A thorough understanding of the endogenous substrates of p60c-Src is paramount for elucidating its complex signaling networks and for the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the known endogenous substrates of p60c-Src, presenting quantitative data, detailed experimental protocols for their identification and validation, and visual representations of the key signaling pathways involved.
Endogenous Substrates of p60c-Src Kinase
The identification of bona fide endogenous substrates of p60c-Src has been a significant challenge due to the transient nature of kinase-substrate interactions and the complexity of cellular signaling cascades. However, advancements in proteomic techniques, particularly stable isotope labeling with amino acids in cell culture (SILAC) coupled with mass spectrometry, have enabled the large-scale identification of p60c-Src substrates.
Numerous studies have identified a wide array of p60c-Src substrates, which can be broadly categorized based on their involvement in key cellular functions. The following tables summarize some of the well-validated endogenous substrates of p60c-Src.
Table 1: Key Endogenous Substrates of p60c-Src Involved in Focal Adhesion and Cytoskeletal Regulation
| Substrate | Protein Family/Function | Key Phosphorylation Sites | Cellular Role |
| Focal Adhesion Kinase (FAK) | Non-receptor tyrosine kinase | Tyr397 (autophosphorylation, creates Src SH2 binding site), Tyr407, Tyr576, Tyr577, Tyr861, Tyr925 | Central regulator of focal adhesion dynamics, cell migration, and survival signaling.[4][5] |
| Crk-associated substrate (CAS) | Scaffolding protein | Multiple YxxP motifs | Integrin signaling, cell migration, and invasion. |
| Paxillin | Adaptor protein | Tyr31, Tyr118 | Scaffolding protein at focal adhesions, involved in cell migration and adhesion. |
| Cortactin | Actin-binding protein | Tyr421, Tyr466, Tyr482 | Regulation of actin polymerization and cell motility. |
| Vinculin | Focal adhesion protein | Tyr822, Tyr1065 | Linking integrins to the actin cytoskeleton. |
| Tensin | Focal adhesion protein | Multiple tyrosine residues | Links integrins to the actin cytoskeleton and is involved in cell migration. |
Table 2: Endogenous Substrates of p60c-Src in Growth Factor Receptor Signaling
| Substrate | Protein Family/Function | Key Phosphorylation Sites | Cellular Role |
| Epidermal Growth Factor Receptor (EGFR) | Receptor tyrosine kinase | Tyr845, Tyr1101 | p60c-Src-mediated phosphorylation enhances and prolongs EGFR signaling, promoting cell proliferation and survival. |
| Platelet-Derived Growth Factor Receptor (PDGFR) | Receptor tyrosine kinase | Multiple tyrosine residues | p60c-Src is a key downstream effector of PDGFR signaling, mediating mitogenesis and cell migration. |
| Shc | Adaptor protein | Tyr239, Tyr240, Tyr317 | Links receptor tyrosine kinases to the Ras/MAPK pathway. |
| p120 Ras GTPase-activating protein (GAP) | Regulator of Ras signaling | Multiple tyrosine residues | Negative regulator of Ras signaling; phosphorylation by p60c-Src can inhibit its activity. |
| CDC25Mm (GRF1) | Guanine nucleotide exchange factor for Ras | Multiple tyrosine residues | Activator of Ras signaling. |
Quantitative Data on p60c-Src Kinase Activity
While extensive lists of p60c-Src substrates exist, comprehensive quantitative kinetic data (Km and Kcat) for the phosphorylation of endogenous protein substrates remain scarce in the literature. Most studies focus on relative phosphorylation changes upon c-Src activation or inhibition. One study investigated the kinetics of p60c-Src with the synthetic substrate poly(Glu4Tyr) and identified two kinetically distinct forms of the enzyme with significantly different Km values (0.029 mg/ml and 1.6 mg/ml), suggesting complex regulatory mechanisms. Thrombin stimulation of platelets has been shown to decrease the Km of p60c-Src for ATP and the exogenous substrate casein by 2- to 3-fold.
The lack of precise kinetic parameters for endogenous substrates highlights an area for future research that is critical for the quantitative modeling of c-Src signaling pathways and for the rational design of specific inhibitors.
Experimental Protocols
The identification and validation of p60c-Src substrates involve a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Identification of p60c-Src Substrates using SILAC-based Phosphoproteomics
This protocol outlines a general workflow for identifying c-Src substrates by comparing the phosphoproteomes of cells with normal and elevated c-Src activity.
a. Cell Culture and SILAC Labeling:
-
Culture two populations of cells (e.g., a parental cell line and a cell line overexpressing a constitutively active c-Src mutant) in parallel.
-
For the "light" condition (control), use standard cell culture medium.
-
For the "heavy" condition (c-Src active), use medium supplemented with stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6,15N2-lysine).
-
Grow cells for at least five passages to ensure complete incorporation of the labeled amino acids.
b. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing detergents (e.g., 1% NP-40), protease inhibitors, and phosphatase inhibitors (e.g., sodium orthovanadate) to preserve protein phosphorylation.
-
Clarify the lysates by centrifugation to remove cellular debris.
c. Protein Digestion and Phosphopeptide Enrichment:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce and alkylate the cysteine residues.
-
Digest the protein mixture into peptides using trypsin.
-
Enrich for phosphotyrosine-containing peptides using immunoprecipitation with a pan-specific anti-phosphotyrosine antibody (e.g., 4G10).
d. Mass Spectrometry Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Typical instrument parameters for a Q-TOF mass spectrometer include data-dependent acquisition in positive ion mode, with an ion mass window of 2.5 Da for MS to MS/MS switching. The collision energy is determined based on the charge state of the precursor ion.
-
For Orbitrap instruments, typical parameters involve an MS1 resolution of 120,000, and MS2 resolution of 30,000, with HCD normalized collision energy of 28%.
e. Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify and quantify the phosphopeptides.
-
Peptides with a significantly increased heavy/light ratio are considered potential substrates of c-Src.
Validation of p60c-Src Substrates by Immunoprecipitation and Western Blotting
This protocol is used to confirm the phosphorylation of a specific substrate by c-Src in cells.
a. Cell Culture and Treatment:
-
Culture cells and treat as required (e.g., with growth factors to activate endogenous c-Src, or in cells overexpressing active c-Src).
b. Cell Lysis:
-
Lyse cells as described in the SILAC protocol.
c. Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the putative substrate (e.g., anti-FAK antibody).
-
Add Protein A/G agarose or magnetic beads to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
d. Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against phosphotyrosine to detect the phosphorylation status of the immunoprecipitated protein.
-
Subsequently, strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
In Vitro Kinase Assay
This assay directly demonstrates that a substrate is phosphorylated by p60c-Src.
a. Reagents:
-
Recombinant active p60c-Src kinase.
-
Purified substrate protein or a peptide containing the putative phosphorylation site.
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-32P]ATP.
b. Kinase Reaction:
-
Combine the recombinant p60c-Src, substrate, and kinase buffer in a reaction tube.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
c. Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
Signaling Pathways and Visualizations
p60c-Src is a central node in numerous signaling pathways. The following diagrams, generated using the DOT language, illustrate key c-Src-mediated signaling events.
Regulation of p60c-Src Activity
The activity of p60c-Src is tightly controlled by phosphorylation at two key tyrosine residues. Phosphorylation of Tyr527 in the C-terminal tail by C-terminal Src kinase (Csk) maintains c-Src in an inactive conformation through an intramolecular interaction with its own SH2 domain. Dephosphorylation of Tyr527 and autophosphorylation at Tyr416 in the activation loop leads to a conformational change that activates the kinase.
Caption: Regulation of p60c-Src kinase activity by phosphorylation.
p60c-Src in Focal Adhesion Signaling
p60c-Src plays a critical role in integrin-mediated signaling at focal adhesions. Upon integrin clustering, FAK is autophosphorylated at Tyr397, creating a docking site for the SH2 domain of c-Src. This interaction leads to the full activation of both FAK and c-Src, resulting in the phosphorylation of numerous downstream substrates like paxillin and CAS, which in turn regulate cell adhesion, migration, and survival.
Caption: Role of p60c-Src in integrin-mediated focal adhesion signaling.
p60c-Src in EGFR Signaling
p60c-Src is a crucial downstream effector and a modulator of EGFR signaling. Upon EGF binding, c-Src is recruited to the activated EGFR and phosphorylates it on specific tyrosine residues, such as Tyr845, which are not autophosphorylation sites. This phosphorylation by c-Src enhances and sustains the downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, leading to increased cell proliferation and survival.
Caption: p60c-Src as a key modulator of EGFR signaling pathway.
Conclusion
The identification and characterization of the endogenous substrates of p60c-Src kinase are fundamental to understanding its multifaceted roles in cellular physiology and pathology. While significant progress has been made in identifying a vast network of substrates through advanced proteomic approaches, a deeper quantitative understanding of these phosphorylation events is still needed. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate world of p60c-Src signaling. Future research focused on determining the kinetic parameters of c-Src with its key endogenous substrates will be instrumental in developing the next generation of highly specific and effective anti-cancer therapies targeting this critical oncogene.
References
- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 2. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of pp60c-src protein kinase activity in human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 5. SRC-mediated phosphorylation of focal adhesion kinase couples actin and adhesion dynamics to survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Landscape of p60c-Src Substrates: A Technical Guide to Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
The proto-oncogene tyrosine-protein kinase Src (p60c-Src) is a critical regulator of a myriad of cellular processes, including proliferation, survival, angiogenesis, and motility.[1] Its aberrant activation is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention.[1][2] A thorough understanding of the substrates phosphorylated by p60c-Src is paramount to unraveling its complex signaling networks and developing targeted therapies. This technical guide provides an in-depth overview of contemporary methodologies for the discovery and characterization of novel p60c-Src substrates, complete with detailed experimental protocols and data presentation.
Unveiling the p60c-Src Interactome: Novel Substrates
Recent advances in proteomic technologies have led to the identification of a host of novel p60c-Src substrates, expanding our understanding of its functional reach. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry has been a particularly powerful tool in this endeavor.[3] Studies utilizing this approach have identified numerous new substrates, adding to the known interactors of Src family kinases.[3]
| Novel p60c-Src Substrate Candidates Identified by SILAC | Cellular Function/Process | Validation Status |
| RNA binding motif 10 (RBM10) | RNA processing, alternative splicing | Experimentally validated as a direct substrate |
| FUSE-binding protein 1 (FUBP1) | Transcriptional regulation | Experimentally validated as a direct substrate |
| TRK-fused gene (TFG) | Vesicular trafficking, protein scaffolding | Experimentally validated as a direct substrate |
| NICE-4 | Unknown | Experimentally validated as a direct substrate |
| EWS1 | Transcriptional regulation, RNA processing | Implicated in PDGF signaling involving c-Src |
| Bcl-2 associated transcription factor (BCLAF1) | Apoptosis, transcription | Implicated in PDGF signaling involving c-Src |
This table summarizes a selection of novel p60c-Src substrates identified in a SILAC-based proteomics study. Validation status refers to confirmation through in vitro kinase assays and co-transfection experiments.
Key Signaling Pathways Modulated by p60c-Src
p60c-Src acts as a central node in numerous signaling pathways, often downstream of receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Its activation can trigger cascades that influence cell survival, proliferation, and angiogenesis.
Figure 1: Overview of p60c-Src Signaling Pathways. p60c-Src is activated by various transmembrane receptors and subsequently modulates key downstream pathways.
Methodologies for Identifying Novel p60c-Src Substrates
A variety of powerful techniques are available to researchers for the identification and validation of novel kinase substrates. The choice of method often depends on the specific research question, available resources, and desired throughput.
Mass Spectrometry-Based Phosphoproteomics
Mass spectrometry (MS)-based phosphoproteomics is a cornerstone of modern kinase substrate discovery. These approaches enable the global and quantitative analysis of protein phosphorylation in response to kinase activity.
Figure 2: SILAC Workflow for Kinase Substrate Identification. This workflow allows for the quantitative comparison of phosphopeptides between control and kinase-activated states.
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Cell Culture and Labeling: Culture two populations of cells. In one, supplement the medium with "light" isotopes of arginine and lysine (e.g., 12C6). In the other, use "heavy" isotopes (e.g., 13C6).
-
Kinase Activation: In the "heavy" labeled cells, activate p60c-Src. This can be achieved through the overexpression of a constitutively active form of Src or by stimulating an upstream receptor.
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Cell Lysis and Protein Quantification: Lyse both cell populations and accurately determine the protein concentration of each lysate.
-
Mixing and Digestion: Combine equal amounts of protein from the "light" and "heavy" lysates. Digest the mixed proteins into peptides using an enzyme such as trypsin.
-
Phosphotyrosine Peptide Enrichment: Incubate the peptide mixture with anti-phosphotyrosine antibodies coupled to beads to specifically isolate tyrosine-phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the sequences of the phosphopeptides and quantify the relative abundance of the "heavy" and "light" forms. A significant increase in the heavy-to-light ratio for a particular phosphopeptide indicates that its phosphorylation is dependent on Src activity.
Peptide and Protein Microarrays
Microarray-based approaches offer a high-throughput method for screening large numbers of potential substrates in vitro.
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Array Design: Synthesize peptides representing potential phosphorylation sites from proteins identified in primary screens (e.g., SILAC). Include mutant versions where the central tyrosine is replaced with phenylalanine as a negative control.
-
Array Printing: Spot the peptides onto a glass slide or other suitable surface.
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Kinase Reaction: Incubate the microarray with purified, active p60c-Src in the presence of ATP.
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Detection: Detect phosphorylated peptides using a labeled anti-phosphotyrosine antibody or by incorporating a labeled ATP analog during the kinase reaction.
-
Data Analysis: Quantify the signal intensity for each spot to identify peptides that are efficiently phosphorylated by p60c-Src.
In Vitro Kinase Assays
The in vitro kinase assay is the gold standard for confirming a direct interaction between a kinase and a putative substrate.
-
Reagents:
-
Purified, active p60c-Src kinase.
-
Purified putative substrate protein or peptide.
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
ATP (can be radiolabeled [γ-32P]ATP for detection by autoradiography).
-
-
Reaction Setup: In a microcentrifuge tube, combine the purified p60c-Src and the substrate in the kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection:
-
Radiolabeling: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to X-ray film to detect the incorporated 32P.
-
Antibody-based: Separate the products by SDS-PAGE, transfer to a membrane, and probe with a phosphotyrosine-specific antibody.
-
Chemical Genetics and Analog-Sensitive Kinases
Chemical genetic approaches utilize engineered kinases that can accept a modified ATP analog, allowing for the specific labeling of their direct substrates.
Figure 3: Chemical Genetics Workflow. This method allows for the specific labeling and identification of direct substrates of an engineered kinase.
-
Engineer Analog-Sensitive Src: Introduce a mutation into the ATP-binding pocket of p60c-Src to create space for a bulky ATP analog that is not utilized by wild-type kinases.
-
Substrate Labeling: Incubate the engineered Src kinase with a cell lysate and an ATP-γ-S analog. The kinase will transfer a thiophosphate group to its direct substrates.
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Protein Digestion: Digest the proteins in the reaction mixture with trypsin.
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Enrichment of Thiophosphopeptides: Isolate the thiophosphorylated peptides using a resin that specifically binds to the thiol group.
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Identification: Identify the labeled peptides and their corresponding proteins by mass spectrometry.
Quantitative Data on this compound Interactions
The development of substrate-based inhibitors relies on quantitative measurements of binding affinity and inhibitory potency.
| Peptide/Inhibitor | Sequence | Parameter | Value | Reference |
| Substrate 1 | YIYGSFK-NH2 | Km | 55 µM | |
| Inhibitor 23 | - | IC50 | 1.6 µM | |
| Inhibitor 29 | - | IC50 | 0.13 µM | |
| Inhibitor 30 | - | IC50 | 0.54 µM |
This table provides examples of quantitative data for a this compound and derived inhibitors. Km represents the Michaelis constant, indicating substrate affinity, while IC50 is the half-maximal inhibitory concentration.
Conclusion
The identification and characterization of novel p60c-Src substrates are crucial for a comprehensive understanding of its role in both normal physiology and disease. The methodologies outlined in this guide, from high-throughput screening to detailed biochemical validation, provide a robust toolkit for researchers in this field. As our knowledge of the p60c-Src signaling network expands, so too will the opportunities for the development of more effective and specific therapeutic interventions.
References
The Role of p60c-Src Substrates in Cell Signaling Pathways: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The proto-oncogene c-Src, a non-receptor tyrosine kinase, is a pivotal regulator of a myriad of cellular processes, including proliferation, survival, migration, and invasion.[1] Its activity is tightly controlled, and its dysregulation is frequently implicated in the progression of various human cancers.[2][3] p60c-Src exerts its influence by phosphorylating a diverse array of downstream substrates, thereby initiating and modulating complex signaling cascades. Understanding the specific roles of these substrates is paramount for elucidating the mechanisms of c-Src-driven cellular functions and for the development of targeted cancer therapies. This guide provides a comprehensive overview of the key substrates of p60c-Src, their involvement in major signaling pathways, and the experimental methodologies used for their identification and characterization.
Data Presentation: Quantitative Analysis of c-Src Substrate Phosphorylation
Quantitative proteomic approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), have been instrumental in identifying and quantifying the phosphorylation of c-Src substrates upon its activation.[4][5] The following tables summarize the quantitative data from key studies, showcasing the fold change in phosphorylation of various substrates.
Table 1: Known p60c-Src Substrates Identified and Quantified by SILAC
| Substrate | Protein Name | Fold Change in Phosphorylation (Active c-Src vs. Inactive c-Src) | Cellular Function | Reference |
| ANXA2 | Annexin A2 | >2 | Endocytosis, Exocytosis, Cell-cell adhesion | |
| BCAR1 | Breast cancer anti-estrogen resistance protein 1 (p130Cas) | >2 | Cytoskeletal organization, Cell migration | |
| CTNND1 | Catenin delta-1 (p120-catenin) | >2 | Cell-cell adhesion | |
| CTTN | Cortactin | >2 | Actin cytoskeleton dynamics, Invasion | |
| FAK | Focal adhesion kinase | >2 | Cell adhesion, Migration, Proliferation | |
| PXN | Paxillin | >2 | Cell adhesion, Signal transduction | |
| VCL | Vinculin | >2 | Cell-matrix adhesion | |
| EWS1 | Ewing sarcoma breakpoint region 1 | >2 | Transcription, RNA processing | |
| HNRNPK | Heterogeneous nuclear ribonucleoprotein K | >2 | Transcription, RNA processing |
Table 2: Novel p60c-Src Substrates Identified and Quantified by SILAC
| Substrate | Protein Name | Fold Change in Phosphorylation (Active c-Src vs. Inactive c-Src) | Putative Cellular Function | Reference |
| RBM10 | RNA-binding motif protein 10 | >2 | RNA splicing | |
| FUBP1 | Far upstream element-binding protein 1 | >2 | Transcriptional regulation | |
| TFG | TRK-fused gene | >2 | Vesicular trafficking | |
| NICE-4 | --- | >2 | Unknown | |
| BTF | BCL2-associated transcription factor 1 | >2 | Apoptosis, Transcription | |
| C3G | Rap guanine nucleotide exchange factor 1 | >1.2 | Signal transduction | |
| Tensin 1 | Tensin 1 | >1.2 | Cell adhesion | |
| Pard3 | Partitioning defective 3 homolog | >1.2 | Cell polarity | |
| Lpp | LIM domain containing preferred translocation partner in lipoma | >1.2 | Cell adhesion, Cytoskeleton |
Signaling Pathways Involving p60c-Src Substrates
p60c-Src and its substrates are integral components of numerous signaling pathways that govern key cellular functions. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the most critical pathways.
Integrin and Focal Adhesion Signaling
Integrin-mediated cell adhesion to the extracellular matrix (ECM) triggers the recruitment and activation of p60c-Src at focal adhesions. This initiates a signaling cascade involving key substrates like FAK, paxillin, and CAS, which is crucial for cell migration, survival, and proliferation.
Caption: p60c-Src in Integrin and Focal Adhesion Signaling.
PDGF Receptor Signaling
The Platelet-Derived Growth Factor (PDGF) receptor, a receptor tyrosine kinase, activates p60c-Src upon ligand binding. c-Src then phosphorylates a range of substrates to mediate downstream signaling events, including cell proliferation and migration.
Caption: p60c-Src in PDGF Receptor Signaling Pathway.
Regulation of Cytoskeletal Rearrangement
p60c-Src plays a critical role in regulating the actin cytoskeleton, a process essential for cell motility and invasion. Through the phosphorylation of substrates like cortactin and Arp2/3, c-Src influences the formation of dynamic actin structures such as podosomes and invadopodia.
Caption: p60c-Src in the Regulation of Cytoskeletal Dynamics.
Experimental Protocols
The identification and validation of p60c-Src substrates rely on a combination of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.
SILAC-based Identification of c-Src Substrates
This protocol outlines the general workflow for identifying c-Src substrates using SILAC.
Experimental Workflow:
Caption: SILAC Workflow for c-Src Substrate Identification.
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells (e.g., HEK293T) in parallel.
-
One population is grown in "light" medium containing normal isotopic abundance amino acids (e.g., 12C6-arginine and 12C6-lysine).
-
The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6-lysine) for at least five cell doublings to ensure complete incorporation.
-
-
Transfection:
-
Transfect the "light" cells with a plasmid encoding an inactive form of c-Src (e.g., a kinase-dead mutant) as a negative control.
-
Transfect the "heavy" cells with a plasmid encoding a constitutively active form of c-Src (e.g., Y527F mutant).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
-
Immunoprecipitation of Phosphotyrosine-containing Proteins:
-
Incubate the combined lysate with anti-phosphotyrosine antibodies (e.g., 4G10) conjugated to agarose beads to enrich for tyrosine-phosphorylated proteins.
-
-
SDS-PAGE and In-Gel Digestion:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Excise the entire lane and perform in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the peptides and proteins using a database search algorithm.
-
Quantify the relative abundance of "heavy" and "light" peptides. A significant increase in the heavy/light ratio for a particular phosphopeptide indicates that it is a substrate of c-Src.
-
In Vitro c-Src Kinase Assay
This protocol is used to determine if a protein is a direct substrate of p60c-Src.
Methodology:
-
Reagents:
-
Recombinant active c-Src kinase.
-
Purified putative substrate protein.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
ATP (radioactive [γ-32P]ATP or non-radioactive ATP for detection with phospho-specific antibodies).
-
-
Kinase Reaction:
-
Combine the recombinant c-Src kinase, the substrate protein, and kinase buffer in a microcentrifuge tube.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection of Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays: Expose the gel to a phosphor screen or X-ray film to detect the incorporation of 32P into the substrate.
-
For non-radioactive assays: Transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody that recognizes the phosphorylated form of the substrate.
-
Immunoprecipitation and Western Blotting for In Vivo Validation
This protocol is used to validate the phosphorylation of a substrate in a cellular context.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with an appropriate stimulus to activate c-Src (e.g., growth factors) or transfect with active c-Src.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the substrate of interest.
-
Add protein A/G agarose beads to capture the antibody-protein complex.
-
Wash the beads several times to remove non-specific binding proteins.
-
-
Western Blotting:
-
Elute the proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody that specifically recognizes the phosphorylated tyrosine residue on the substrate.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.
-
As a loading control, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.
-
Conclusion
The identification and characterization of p60c-Src substrates are crucial for dissecting the intricate signaling networks that control normal cellular physiology and contribute to tumorigenesis. The methodologies outlined in this guide, from large-scale quantitative proteomics to targeted in vitro and in vivo validation assays, provide a robust framework for researchers in both academic and industrial settings. A deeper understanding of the p60c-Src substrate landscape will undoubtedly pave the way for the development of more effective and specific inhibitors for the treatment of cancer and other diseases driven by aberrant c-Src activity.
References
- 1. Quantitative phosphoproteomics reveals a cluster of tyrosine kinases that mediates SRC invasive activity in advanced colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focal Adhesion Kinase (FAK) and c-Src Dependent Signal Transduction in Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-derived growth factor induces multisite phosphorylation of pp60c-src and increases its protein-tyrosine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of c‐Src tyrosine kinase substrates in platelet‐derived growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
p60c-src Substrate Specificity and Consensus Sequence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p60c-src, the protein product of the c-src proto-oncogene, is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Its activity is tightly controlled, and dysregulation is frequently implicated in the development and progression of various human cancers. A thorough understanding of p60c-src's substrate specificity and the consensus sequences it recognizes is paramount for elucidating its biological functions and for the rational design of therapeutic interventions. This technical guide provides a comprehensive overview of p60c-src substrate recognition, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
This compound Specificity
p60c-src exhibits a broader substrate specificity compared to serine/threonine kinases. While the primary determinant of substrate recognition is the local amino acid sequence surrounding the target tyrosine residue, the kinase's activity and substrate affinity can be modulated by various factors, including allosteric regulation and interactions with other proteins.
Consensus Phosphorylation Sequence
Through the screening of peptide libraries and analysis of known substrates, a preferred consensus phosphorylation sequence for p60c-src has been identified. While some variability exists, a commonly cited optimal motif is:
E-E-I-Y-G-E-F-F
Key features of the p60c-src consensus sequence include:
-
Acidic residues (E/D) are frequently found N-terminal to the target tyrosine (Y).
-
A hydrophobic residue (I/V) is often present at the -1 position relative to the tyrosine.
-
The +1 position is somewhat variable, but small, neutral residues like Glycine (G) are common.
-
Hydrophobic residues (F/Y) are often found at the +3 position.
Other studies have identified alternative efficient peptide substrates, such as Y-I-Y-G-S-F-K and G-I-Y-W-H-H-Y , highlighting some flexibility in substrate recognition. Research into the minimal sequence requirements has suggested that as few as five amino acids surrounding the target tyrosine can be sufficient for significant phosphorylation.
Quantitative Analysis of Substrate Phosphorylation
The efficiency of p60c-src-mediated phosphorylation is determined by the kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the kinase for the substrate, while a higher kcat reflects a faster catalytic rate. The ratio kcat/Km represents the overall catalytic efficiency.
| Substrate | Km | kcat | kcat/Km | Conditions |
| (FGE)3Y(GEF)2GD | ~38-fold lower than autophosphorylation site peptide | ~6.6-fold higher than autophosphorylation site peptide | ~251-fold higher than autophosphorylation site peptide | In vitro kinase assay |
| Casein | 2- to 3-fold decrease upon thrombin stimulation | Not significantly altered | Increased upon thrombin stimulation | Human platelets |
| ATP (with Casein) | 2- to 3-fold decrease upon thrombin stimulation | - | - | Human platelets |
| Enolase | ~21 µM | Similar across cell lines | - | LA-N-5 neuroblastoma cells |
| Enolase | ~8 µM | Similar across cell lines | - | SK-N-SH neuroblastoma cells |
| Enolase | ~17 µM | Similar across cell lines | - | FSD fibroblasts |
Note: The presented data is a compilation from various studies and experimental conditions may differ. Direct comparison of absolute values should be made with caution.
Experimental Protocols
In Vitro p60c-src Kinase Assay
This protocol outlines a standard method for measuring the kinase activity of p60c-src using a peptide substrate and radiolabeled ATP.
Materials:
-
Purified active p60c-src enzyme
-
Peptide substrate (e.g., based on the optimal consensus sequence)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase buffer, peptide substrate, and purified p60c-src enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
Alternative Non-Radioactive Method (ADP-Glo™ Kinase Assay):
This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to kinase activity.
Identification of p60c-src Substrates using Peptide Library Screening
This method allows for the unbiased determination of the optimal phosphorylation sequence for p60c-src.
Workflow:
-
Library Synthesis: A degenerate peptide library is synthesized, typically with a fixed tyrosine residue and randomized amino acids at surrounding positions.
-
Kinase Reaction: The peptide library is incubated with active p60c-src and ATP to allow for phosphorylation of preferred sequences.
-
Enrichment of Phosphopeptides: Phosphorylated peptides are separated from non-phosphorylated peptides, often using immobilized metal affinity chromatography (IMAC).
-
Sequence Analysis: The enriched phosphopeptides are sequenced using methods like Edman degradation or mass spectrometry to identify the preferred amino acids at each position relative to the phosphorylated tyrosine.
-
Consensus Sequence Generation: The sequencing data is used to generate a consensus phosphorylation motif for p60c-src.
Signaling Pathways and Logical Relationships
p60c-src is a central node in numerous signaling pathways, integrating signals from various cell surface receptors and transmitting them to downstream effectors that control key cellular functions.
Caption: Overview of major signaling pathways activated by p60c-src.
The diagram above illustrates how various cell surface receptors, including G-protein coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and integrins, can activate p60c-src. Once activated, p60c-src can phosphorylate a multitude of downstream substrates, leading to the activation of key signaling cascades such as the STAT3, RAS/RAF/MEK/ERK, and PI3K/AKT/mTOR pathways. These pathways, in turn, regulate fundamental cellular processes like proliferation, survival, and migration.
Identifying Physiological Substrates of c-Src In Vivo: A Technical Guide
Introduction
The cellular proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and cytoskeletal rearrangement.[1][2] It acts as a critical node in signal transduction downstream of growth factor receptors, integrins, and other stimuli.[1][3] Given its dysregulation in various human cancers, understanding its precise functions by identifying its direct physiological substrates is a primary challenge in both basic research and therapeutic development.[4]
The transient nature of kinase-substrate interactions and the vast complexity of the cellular phosphoproteome make it difficult to definitively link a kinase to its in vivo targets. This guide details the core methodologies, experimental protocols, and data analysis strategies currently employed to overcome these challenges and robustly identify bona fide c-Src substrates in a physiological context.
Core Methodologies for In Vivo Substrate Identification
Identifying the direct substrates of c-Src requires strategies that can specifically attribute a phosphorylation event to c-Src activity within a complex cellular environment. The most powerful approaches combine genetic or chemical manipulation of kinase activity with advanced mass spectrometry-based quantitative proteomics.
Quantitative Phosphoproteomics with Stable Isotope Labeling (SILAC)
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that allows for the direct comparison of protein phosphorylation states between different cell populations. In the context of c-Src substrate discovery, cells are cultured in media containing either "light" (normal) or "heavy" (e.g., ¹³C, ¹⁵N-labeled) essential amino acids like arginine and lysine.
The "heavy"-labeled cell population can be engineered to express a constitutively active form of c-Src (e.g., Y527F mutant), while the "light" population serves as a control. After the proteomes are fully labeled, the cell populations are mixed, and proteins are extracted. Tyrosine-phosphorylated peptides are then enriched, typically using anti-phosphotyrosine antibodies, and analyzed by tandem mass spectrometry (MS/MS). Substrates of c-Src will show a high heavy-to-light (H/L) ratio, indicating increased phosphorylation in the presence of active c-Src. This method provides a quantitative snapshot of phosphorylation changes across the proteome.
Analog-Sensitive Kinase Allele (ASKA) Technology
A major challenge in kinase research is distinguishing direct substrates from downstream, indirect phosphorylation events. The Analog-Sensitive Kinase Allele (ASKA) approach is a chemical-genetic tool that addresses this by allowing for the specific labeling of direct substrates.
This method involves engineering the ATP-binding pocket of c-Src by mutating a bulky "gatekeeper" residue to a smaller one (e.g., glycine or alanine). This modification creates an enlarged active site that can accommodate bulky, synthetic ATP analogs (e.g., N6-benzyl-ATP) that are not utilized by wild-type kinases in the cell. By providing a radiolabeled or chemically tagged version of this ATP analog, only the direct substrates of the engineered c-Src kinase are labeled. This strategy provides a high degree of specificity for identifying direct kinase-substrate relationships in complex protein mixtures or even in semi-permeabilized cells. A variation of this approach uses a mutant c-Src that can be rapidly and specifically activated by a small molecule, allowing for temporal analysis of phosphorylation events.
Experimental Workflows and Signaling Pathways
Visualizing the experimental logic and the biological context is crucial for understanding substrate identification strategies.
Experimental Workflow
The following diagram outlines a typical quantitative phosphoproteomics workflow for identifying c-Src substrates using SILAC.
c-Src in Focal Adhesion Signaling
c-Src is a key regulator of focal adhesions, which are crucial for cell migration. Upon activation by integrin signaling, c-Src phosphorylates multiple components of the focal adhesion complex, including Focal Adhesion Kinase (FAK) and Paxillin.
Detailed Experimental Protocol: SILAC-Based Phosphotyrosine Proteomics
This protocol provides a generalized workflow for identifying c-Src substrates by combining SILAC, active c-Src expression, and phosphotyrosine peptide enrichment.
1. Cell Culture and SILAC Labeling a. Culture two populations of a suitable cell line (e.g., HEK293T or NIH3T3) in DMEM specifically designed for SILAC, one supplemented with "light" isotopes of L-arginine and L-lysine, and the other with "heavy" isotopes (e.g., ¹³C₆¹⁵N₄-Arg, ¹³C₆¹⁵N₂-Lys). b. Passage cells for at least five doublings to ensure >98% incorporation of the labeled amino acids. c. In the "heavy" labeled population, transfect cells with a plasmid encoding a constitutively active c-Src mutant (e.g., c-Src Y527F). Transfect the "light" population with a control vector. d. Grow cells to 80-90% confluency.
2. Cell Lysis and Protein Preparation a. Harvest "light" and "heavy" cell populations and wash with ice-cold PBS. b. Combine the cell pellets in a 1:1 ratio based on cell count or total protein amount. c. Lyse the combined cell pellet in a urea-based lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, phosphatase and protease inhibitors). d. Sonicate the lysate to shear DNA and reduce viscosity, then centrifuge to pellet cell debris. e. Determine protein concentration using a BCA assay.
3. Protein Digestion a. Reduce the proteins by adding DTT to a final concentration of 5 mM and incubating for 1 hour at 37°C. b. Alkylate cysteines by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature. c. Dilute the urea concentration to <2 M with 50 mM Tris-HCl. d. Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
4. Phosphopeptide Enrichment a. Acidify the peptide mixture with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction (SPE) column. b. Lyophilize the desalted peptides. c. Re-suspend peptides in an immunoprecipitation (IP) buffer (e.g., MOPS buffer). d. Add anti-phosphotyrosine antibodies (e.g., 4G10 clone) conjugated to agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture phosphotyrosine-containing peptides. e. Wash the beads several times with IP buffer and then with water to remove non-specifically bound peptides. f. Elute the enriched phosphopeptides from the beads using a low-pH solution, such as 0.1% TFA.
5. LC-MS/MS Analysis a. Desalt the eluted phosphopeptides again using a C18 tip. b. Analyze the peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an instrument such as an Orbitrap. c. Use a data-dependent acquisition method to fragment the most abundant precursor ions.
6. Data Analysis a. Process the raw MS data using a software platform like MaxQuant. b. Search the MS/MS spectra against a relevant protein database (e.g., UniProt Human) with specified parameters: trypsin digestion, fixed carbamidomethylation of cysteine, and variable modifications for methionine oxidation, protein N-terminal acetylation, and phosphorylation of serine, threonine, and tyrosine. c. The software will identify peptides and quantify the H/L ratios for each identified phosphopeptide. d. Filter the results to identify phosphopeptides with a significantly increased H/L ratio (e.g., >2-fold), as these represent candidate c-Src substrates.
Quantitative Substrate Data
Quantitative proteomic screens have successfully identified numerous known and novel c-Src substrates. The table below summarizes a selection of candidate substrates identified in studies using SILAC-based approaches, highlighting the quantitative increase in tyrosine phosphorylation upon c-Src activation.
| Protein Name | Gene Symbol | Fold Increase (Heavy/Light Ratio) | Description / Function | Reference |
| Cortactin | CTTN | >2 | Actin-binding protein involved in cytoskeleton dynamics. | |
| Ras GTPase-activating protein-binding protein 1 | G3BP1 | >2 | Involved in stress granule assembly and RNA metabolism. | |
| Ewing sarcoma breakpoint region 1 | EWSR1 | >2 | RNA-binding protein implicated in transcription and splicing. | |
| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | >2 | RNA- and DNA-binding protein involved in multiple cellular processes. | |
| Vimentin | VIM | >1.2 | Intermediate filament protein, key for cell structure and integrity. | |
| Catenin delta-1 | CTNND1 | >1.2 | Adherens junction protein involved in cell-cell adhesion. | |
| Tensin-1 | TNS1 | >1.2 | Focal adhesion protein that links integrins to the actin cytoskeleton. | |
| C3G (RapGEF1) | RAPGEF1 | >1.2 | Guanine nucleotide exchange factor for Rap1, involved in adhesion. | |
| Paxillin | PXN | >1.2 | Adaptor protein in focal adhesions, a well-established Src substrate. | |
| Focal Adhesion Kinase 1 | PTK2 (FAK) | >1.2 | Non-receptor tyrosine kinase central to integrin signaling. |
Note: Fold increase values are indicative and derived from studies where active c-Src was overexpressed or chemically activated. The exact values can vary based on the cell type and experimental conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Targets of c-Src Tyrosine Kinase by Chemical Complementation and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of p60c-Src Substrate Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogenic non-receptor tyrosine kinase p60c-Src is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, survival, and migration. Its enzymatic activity is tightly controlled, and its dysregulation is frequently implicated in the progression of various human cancers. The specificity of p60c-Src's kinase activity is paramount to its function, ensuring the precise phosphorylation of its downstream targets. This technical guide provides an in-depth exploration of the structural basis for p60c-Src substrate recognition, detailing the roles of its functional domains, the kinetics of substrate binding, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and target the intricate mechanisms governing p60c-Src's function.
Introduction to p60c-Src Structure and Function
p60c-Src is the archetypal member of the Src family of kinases (SFKs) and is a modular protein comprised of several functional domains: an N-terminal myristoylation signal, a unique domain, a Src Homology 3 (SH3) domain, a Src Homology 2 (SH2) domain, a catalytic (SH1) domain, and a C-terminal regulatory tail.[1] The SH2 and SH3 domains are crucial for mediating protein-protein interactions, while the kinase domain is responsible for catalyzing the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein.[2] Substrate recognition by p60c-Src is a multi-faceted process, relying on the coordinated action of these domains to achieve high specificity.
The Role of SH2 and SH3 Domains in Substrate Recognition
SH2 Domain: Targeting Phosphotyrosine Motifs
The Src Homology 2 (SH2) domain is a structurally conserved module of approximately 100 amino acids that recognizes and binds to specific phosphotyrosine (pY)-containing motifs on substrate proteins.[2] This interaction is a key determinant in localizing p60c-Src to its substrates and scaffolding proteins within cellular signaling pathways. The binding specificity of the c-Src SH2 domain is primarily determined by the amino acid residues immediately C-terminal to the phosphotyrosine. The optimal binding motif for the c-Src SH2 domain has been identified as pY-E-E-I.[3]
SH3 Domain: Recognizing Proline-Rich Sequences
The Src Homology 3 (SH3) domain is a smaller module of about 60 amino acids that binds to proline-rich sequences, typically containing a P-X-X-P core motif (where X is any amino acid).[4] These proline-rich motifs often adopt a left-handed polyproline type II (PPII) helix conformation, which fits into a hydrophobic pocket on the surface of the SH3 domain. The interaction between the SH3 domain and its target is generally of lower affinity than the SH2-pY interaction but is crucial for the proper assembly of signaling complexes and for bringing the kinase domain in proximity to its substrates. SH3 domains can recognize their ligands in two opposite orientations, categorized as Class I (R-x-x-P-x-x-P) and Class II (P-x-x-P-x-R).
The Kinase Domain: Catalysis and Fine-Tuning of Specificity
The kinase (SH1) domain of p60c-Src is responsible for the phosphotransfer reaction. While the SH2 and SH3 domains play a primary role in coarse targeting, the kinase domain itself contributes to substrate specificity through interactions with residues surrounding the target tyrosine. Studies with peptide substrates have revealed that p60c-Src has a broad substrate specificity at the active site, capable of phosphorylating a variety of amino acid sequences. However, certain residues around the target tyrosine can significantly influence the efficiency of phosphorylation. For instance, acidic residues N-terminal to the tyrosine and a large hydrophobic residue at the Y+3 position are generally favored.
Quantitative Analysis of this compound Interactions
The affinity and kinetics of p60c-Src domain-substrate interactions are critical for understanding the dynamics of signal transduction. These parameters are typically determined using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for binding interactions, and in vitro kinase assays for enzymatic activity.
Table 1: Binding Affinities of p60c-Src SH2 Domain with Phosphopeptides
| Phosphopeptide Sequence | Source Protein | Dissociation Constant (Kd) | Reference |
| pYEEI | Hamster polyomavirus middle T antigen | ~3.7 nM | |
| TEPQpYEEIPIYL | 4 nM | ||
| pY527 (c-Src) | c-Src | Low Affinity (~10^4-fold lower than pYEEI) | |
| pY416 (c-Src) | c-Src | Low Affinity (~10^4-fold lower than pYEEI) | |
| pY751 (PDGF-R) | PDGF Receptor | Lower Affinity (~100-fold lower than pYEEI) |
Table 2: Kinetic Parameters of p60c-Src Kinase Domain for Peptide Substrates
| Peptide Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| RRLIEDAEYAARRG (Src autophosphorylation site) | - | - | - | |
| (FGE)3Y(GEF)2GD | 38-fold lower than Src autophosphorylation peptide | 6.6-fold higher than Src autophosphorylation peptide | 251-fold higher than Src autophosphorylation peptide | |
| Val-5 Angiotensin II | ~mM range | - | - | |
| Wild-type v-Src with ATP | - | - | 1.6 x 10⁵ min⁻¹M⁻¹ | |
| Mutant v-Src (V323A, I338A) with N6-(cyclopentyl) ATP | - | - | 3.3 x 10³ min⁻¹M⁻¹ | |
| Mutant v-Src (V323A, I338A) with ATP | - | - | 5.3 x 10³ min⁻¹M⁻¹ |
Experimental Protocols
In Vitro Src Kinase Assay (Radiometric)
This protocol describes a method for measuring the phosphotransferase activity of p60c-Src using a radiolabeled ATP analog.
Materials:
-
Purified active p60c-Src enzyme
-
Src Kinase Reaction Buffer (SrcRB): 100mM Tris-HCl, pH 7.2, 125mM MgCl2, 25mM MnCl2, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM dithiothreitol.
-
Src Kinase Substrate Peptide (e.g., KVEKIGEGTYGVVYK)
-
[γ-³²P]ATP
-
40% Trichloroacetic acid (TCA)
-
0.75% Phosphoric acid
-
Acetone
-
P81 phosphocellulose paper
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microfuge tube on ice by adding the following in order:
-
10 µL of SrcRB
-
10 µL of substrate peptide (to a final concentration of 150-375 µM)
-
10 µL of purified p60c-Src (2-20 Units/assay)
-
-
Initiate the reaction by adding 10 µL of diluted [γ-³²P]ATP.
-
Incubate the reaction for 10 minutes at 30°C.
-
Stop the reaction by adding 20 µL of 40% TCA and incubate for 5 minutes at room temperature to precipitate the peptide.
-
Spot 25 µL of the supernatant onto the center of a 2cm x 2cm P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times for 5 minutes each with 0.75% phosphoric acid.
-
Wash the squares once with acetone for 5 minutes.
-
Transfer the dried squares to a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Surface Plasmon Resonance (SPR) for SH2 Domain-Peptide Interaction
This protocol provides a general workflow for analyzing the binding of a phosphopeptide to the p60c-Src SH2 domain using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)
-
Purified GST-tagged p60c-Src SH2 domain (ligand)
-
Synthetic phosphopeptide (analyte)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of NHS and EDC.
-
Inject the purified GST-tagged Src SH2 domain over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the phosphopeptide analyte over the immobilized SH2 domain surface.
-
Monitor the change in resonance units (RU) in real-time to observe the association and dissociation phases.
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Signaling Pathways and Experimental Workflows
The substrate recognition of p60c-Src is fundamental to its role in various signaling pathways. Below are diagrams illustrating a simplified p60c-Src signaling pathway and the experimental workflows described above.
Caption: Simplified p60c-Src signaling pathway.
Caption: Workflow for a radiometric in vitro kinase assay.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
The substrate recognition of p60c-Src is a highly regulated and specific process that relies on the interplay between its SH2, SH3, and kinase domains. A thorough understanding of the structural and kinetic basis of these interactions is essential for the development of novel therapeutic strategies that target p60c-Src in diseases such as cancer. The experimental approaches detailed in this guide provide a framework for the continued investigation of p60c-Src function and the identification of specific inhibitors. As our knowledge of the p60c-Src signalosome expands, so too will our ability to precisely modulate its activity for therapeutic benefit.
References
- 1. The p60c-src family of protein-tyrosine kinases: structure, regulation, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling by the p60c-src family of protein-tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of p56lck and p60src Src homology 2 domain binding to tyrosine-phosphorylated peptides determined by a competition assay or surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SH3 domains: modules of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
p60c-Src Substrate Phosphorylation: A Critical Nexus in Cancer Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogene tyrosine-protein kinase p60c-Src (c-Src) is a non-receptor tyrosine kinase that plays a pivotal, multifaceted role in intracellular signaling. Under normal physiological conditions, its activity is tightly regulated. However, in a vast array of human cancers, c-Src is frequently overexpressed and/or hyperactivated, contributing significantly to malignant progression. This deregulation triggers a cascade of phosphorylation events, altering the function of numerous downstream substrates. These phosphorylation events are not mere biochemical modifications; they are critical switches that drive cancer cell proliferation, survival, invasion, and metastasis. This technical guide provides a comprehensive overview of the core mechanisms of p60c-Src substrate phosphorylation in the context of cancer progression. It summarizes key quantitative data, details essential experimental protocols for studying c-Src activity, and visualizes the intricate signaling networks orchestrated by this crucial kinase. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the oncogenic functions of c-Src.
Introduction: The Central Role of p60c-Src in Cancer Biology
First identified as the cellular homolog of the viral v-Src oncogene from the Rous sarcoma virus, p60c-Src is a ubiquitously expressed non-receptor tyrosine kinase that functions as a key transducer of signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein-coupled receptors (GPCRs), and integrins.[1] Its activation leads to the phosphorylation of specific tyrosine residues on a multitude of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades.
In healthy cells, c-Src activity is kept in check through a mechanism of autoinhibition, primarily involving the phosphorylation of a C-terminal tyrosine residue (Tyr530 in humans).[1] Dephosphorylation of this residue, often triggered by upstream signals, leads to a conformational change that activates the kinase domain. Full catalytic activity is then achieved through autophosphorylation at another tyrosine residue within the activation loop (Tyr419 in humans).[1]
In the landscape of oncology, the c-Src signaling pathway is frequently hijacked. Elevated c-Src expression and/or activity have been documented in a wide range of solid tumors, including those of the breast, colon, lung, pancreas, and prostate.[2][3] This aberrant activation is a key driver of the hallmarks of cancer, promoting uncontrolled cell growth, resistance to apoptosis, angiogenesis, and the metastatic cascade. Understanding the specific substrates phosphorylated by c-Src and the functional consequences of these modifications is therefore paramount for the development of effective anti-cancer therapies.
Quantitative Analysis of c-Src Activity and Substrate Phosphorylation in Cancer
The deregulation of c-Src in cancer is not just a qualitative phenomenon; it is characterized by significant quantitative changes in its expression, activity, and the phosphorylation of its substrates. This section presents a summary of key quantitative data from various studies, highlighting the magnitude of c-Src's impact in different cancer contexts.
Table 1: Increased c-Src Kinase Activity in Human Tumors
| Cancer Type | Fold Increase in c-Src Activity (Tumor vs. Normal Tissue) | Reference(s) |
| Breast Cancer | 4- to 30-fold | |
| Colon Cancer | 5- to 8-fold (premalignant polyps) | |
| Colon Carcinoma | Up to 29-fold | |
| Lung Cancer | Elevated in ~60% of tumors | |
| Pancreatic Cancer | Significantly elevated mRNA expression |
Table 2: Quantitative Proteomic Analysis of c-Src Substrate Phosphorylation
A study utilizing Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) identified numerous proteins with increased tyrosine phosphorylation upon c-Src overexpression. This provides a snapshot of the broad impact of c-Src activation on the cellular phosphoproteome.
| Substrate Category | Number of Identified Proteins with >2-fold Increase in Phosphorylation | Key Examples | Reference(s) |
| Signaling Proteins | >10 | Cortactin, EWS1, G3BP | |
| Cytoskeletal Proteins | >5 | Calponin-3 | |
| RNA/DNA Binding Proteins | >5 | hnRNP-K | |
| Total Novel Substrates | 26 | NICE-4, RBM10, FUSE-binding protein 1 | **** |
Key Signaling Pathways Driven by this compound Phosphorylation
Activated c-Src orchestrates a complex network of signaling pathways that collectively promote cancer progression. The phosphorylation of key substrates acts as the initial trigger for these cascades. Below are diagrams and descriptions of the major signaling axes influenced by c-Src.
c-Src and Receptor Tyrosine Kinase (RTK) Signaling
c-Src is a critical downstream effector and a regulator of many RTKs, including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This crosstalk is a major driver of tumor growth and survival.
Caption: c-Src interaction with Receptor Tyrosine Kinases (RTKs).
c-Src, Cell Adhesion, and Metastasis
A critical role of c-Src in cancer progression is its ability to modulate cell adhesion and motility, thereby promoting invasion and metastasis. This is achieved through the phosphorylation of key components of focal adhesions and cell-cell junctions.
Caption: c-Src-mediated regulation of cell adhesion and metastasis.
c-Src and STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial substrate of c-Src. The c-Src/STAT3 axis is heavily implicated in promoting cell proliferation, survival, and angiogenesis.
Caption: The c-Src/STAT3 signaling pathway in cancer.
Experimental Protocols for Studying p60c-Src Phosphorylation
Investigating the role of c-Src in cancer requires robust and reliable experimental methods. This section provides detailed protocols for key assays used to measure c-Src activity and the phosphorylation of its substrates.
Immunoprecipitation (IP) for In Vitro Kinase Assay
This protocol describes the enrichment of c-Src from cell lysates for subsequent analysis of its kinase activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-c-Src antibody
-
Protein A/G agarose or magnetic beads
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂)
-
ATP (including [γ-³²P]ATP for radioactive assays)
-
Exogenous substrate (e.g., enolase or a specific peptide substrate)
-
SDS-PAGE reagents and equipment
-
Autoradiography film or phosphorimager
Procedure:
-
Cell Lysis: Lyse cultured cells or homogenized tumor tissue in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation: Incubate the clarified lysate with an anti-c-Src antibody, followed by the addition of Protein A/G beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the desired substrate and initiate the reaction by adding ATP (with [γ-³²P]ATP). Incubate at 30°C for 20-30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate by autoradiography or phosphorimaging.
Caption: Workflow for c-Src in vitro kinase assay.
Western Blotting for Phospho-Src (pY416)
This protocol is for detecting the active form of c-Src by using an antibody specific to the autophosphorylation site Tyr416.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE reagents and equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-phospho-Src (Tyr416)
-
Primary antibody: anti-total-Src (for loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Prepare cell lysates as described above and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Src (Tyr416) antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an anti-total-Src antibody to normalize the phospho-Src signal to the total amount of c-Src protein.
siRNA-mediated Knockdown of c-Src
This protocol describes how to specifically reduce the expression of c-Src in cultured cells to study the functional consequences.
Materials:
-
c-Src specific siRNA duplexes and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Serum-free cell culture medium
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute the siRNA and the transfection reagent separately in serum-free medium. Then, combine the two solutions and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium and incubate for 4-6 hours.
-
Recovery: Replace the transfection medium with complete growth medium.
-
Analysis: Harvest the cells 48-72 hours post-transfection to analyze the knockdown efficiency by Western blotting for total c-Src protein and to perform functional assays (e.g., proliferation, migration, invasion assays).
Conclusion and Future Directions
The phosphorylation of substrates by p60c-Src is a central mechanism driving the progression of numerous cancers. The aberrant activation of this kinase leads to a profound rewiring of the cellular signaling landscape, promoting the acquisition and maintenance of a malignant phenotype. The quantitative data presented in this guide underscore the significant upregulation of c-Src activity in tumors, and the experimental protocols provide a roadmap for researchers to further dissect its complex roles.
The development of small molecule inhibitors targeting the kinase activity of c-Src has been an area of intense research. While these inhibitors have shown promise in preclinical studies, their efficacy as monotherapies in the clinic has been limited. This highlights the complexity of c-Src signaling and the potential for resistance mechanisms.
Future research should focus on:
-
Identifying the complete repertoire of c-Src substrates in different cancer types using advanced proteomic techniques. This will provide a more comprehensive understanding of its oncogenic functions and may reveal novel therapeutic targets.
-
Elucidating the mechanisms of resistance to c-Src inhibitors to develop more effective combination therapies.
-
Developing more specific c-Src inhibitors to minimize off-target effects and improve their therapeutic index.
-
Identifying robust biomarkers to select patients who are most likely to benefit from c-Src-targeted therapies.
By continuing to unravel the intricacies of this compound phosphorylation, the scientific community can pave the way for the development of more effective and personalized cancer treatments.
References
The Evolving Quest for p60c-src Substrates: A Technical Guide to Identification Methods
For Researchers, Scientists, and Drug Development Professionals
The proto-oncogenic tyrosine kinase p60c-src (Src) stands as a pivotal regulator of a vast array of cellular processes, from proliferation and differentiation to motility and survival. Its dysregulation is a hallmark of numerous cancers, making the identification of its downstream substrates a critical endeavor for understanding disease mechanisms and developing targeted therapeutics. Over the decades, the methodologies employed to uncover these substrates have evolved dramatically, mirroring the technological advancements in molecular biology, biochemistry, and proteomics. This in-depth technical guide chronicles the history of these methods, providing detailed experimental protocols, quantitative data summaries, and visual workflows to illuminate the intricate signaling networks governed by Src.
Early Biochemical Approaches: Laying the Foundation
The initial forays into identifying Src substrates relied on classical biochemical techniques, primarily centered around in vitro kinase assays. These methods were instrumental in establishing the fundamental principle of Src as a tyrosine kinase and identifying its first handful of targets.
In Vitro Kinase Assay with Radiolabeling
This foundational technique involves the incubation of purified, active Src kinase with a potential substrate in the presence of radiolabeled ATP, typically [γ-³²P]ATP. The transfer of the radiolabeled phosphate group to the substrate is then detected by autoradiography following separation by SDS-PAGE.
Experimental Protocol:
-
Purification of Active Src Kinase: Recombinant active Src kinase is expressed and purified from bacterial or insect cell systems.
-
Preparation of Putative Substrate: The protein of interest is purified, often as a recombinant fusion protein (e.g., GST-tagged).
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the purified substrate, active Src kinase, and a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled, phosphorylated substrate.
-
Workflow for In Vitro Kinase Assay:
The Role of Cortactin, a Key p60c-Src Substrate, in Cellular Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortactin, a prominent substrate of the non-receptor tyrosine kinase p60c-Src (Src), stands as a critical regulator of the actin cytoskeleton. Its multifaceted functions in cell motility, invasion, and membrane trafficking have positioned it as a key player in both normal physiological processes and pathological conditions, particularly cancer. This in-depth technical guide explores the core functions of cortactin, with a special focus on its regulation by Src-mediated phosphorylation. We will delve into the molecular mechanisms by which cortactin influences actin dynamics, present quantitative data on its interactions, provide detailed experimental protocols for its study, and visualize the intricate signaling pathways and experimental workflows involved.
Introduction: Cortactin as a Central Hub in Actin Regulation
First identified as a major substrate for the v-Src oncoprotein, cortactin derives its name from its localization to the cortical actin network.[1] It is a ubiquitously expressed protein enriched in dynamic cellular structures such as lamellipodia, invadopodia, and podosomes.[2] The overexpression of cortactin is frequently observed in various cancers and is often correlated with increased tumor invasion and metastasis, highlighting its clinical significance.[2]
Cortactin's primary role is to act as a scaffold and regulator of actin polymerization. It executes this function through its distinct protein domains, which mediate interactions with filamentous actin (F-actin), the Arp2/3 complex, and a host of other signaling and cytoskeletal proteins.[1][2] The activity of cortactin is tightly regulated by post-translational modifications, most notably tyrosine phosphorylation by Src family kinases.
The Functional Architecture of Cortactin
Cortactin is a multi-domain protein, with each domain contributing to its diverse functions:
-
N-Terminal Acidic (NTA) Domain: This region is crucial for binding to the Arp2/3 complex, a key nucleator of branched actin filaments.
-
Tandem Repeats: This central region, consisting of 6.5 repeats of a 37-amino acid motif, is responsible for binding to F-actin.
-
Proline-Rich Region: This area serves as a binding site for various SH3 domain-containing proteins and is also the location of key regulatory phosphorylation sites.
-
C-Terminal SH3 Domain: This domain mediates interactions with a variety of proteins, including N-WASP, WIP, and dynamin, thereby linking cortactin to other signaling pathways that control actin dynamics and membrane trafficking.
Src-Mediated Phosphorylation: A Molecular Switch for Cortactin Activity
Src kinase phosphorylates cortactin on three key tyrosine residues: Y421, Y466, and Y482. This phosphorylation event acts as a molecular switch that modulates cortactin's function and its interaction with other proteins.
Src phosphorylation of cortactin has been shown to:
-
Enhance Actin Assembly: In the presence of the adaptor protein Nck, Src-phosphorylated cortactin significantly enhances Arp2/3 complex-mediated actin polymerization.
-
Regulate N-WASP Activity: Src phosphorylation can inhibit the ability of cortactin to activate N-WASP (Neuronal Wiskott-Aldrich syndrome protein), a potent activator of the Arp2/3 complex. This suggests a complex regulatory interplay where Src can both positively and negatively influence actin polymerization through cortactin.
-
Decrease F-actin Binding: Some studies suggest that Src phosphorylation can decrease the affinity of cortactin for F-actin.
-
Promote Protein-Protein Interactions: Phosphorylation can create docking sites for other SH2 domain-containing proteins, facilitating the assembly of larger signaling complexes.
Quantitative Data on Cortactin Interactions
The function of cortactin is underpinned by a network of protein-protein interactions. The following tables summarize the available quantitative data on these interactions.
| Interacting Partner | Cortactin Domain | Method | Affinity (Kd) / Activation (Kact) | Conditions | Reference |
| F-actin | Tandem Repeats | Cosedimentation Assay | 0.79 ± 0.16 μM | In vitro | |
| Arp2/3 Complex | N-Terminal Acidic (NTA) | Binding Studies | ~1 μM | In vitro | |
| Arp2/3 Branch Junction | N/A | Single Molecule Analysis | 0.9 nM | In vitro | |
| N-WASP | SH3 Domain | Pyrene-actin Polymerization Assay | ~25 nM (Kact) | In vitro | |
| Dynamin PRD | SH3 Domain | In vitro binding assay | 81 nM | In the presence of Arp2/3 and actin | |
| Dynamin PRD | SH3 Domain | In vitro binding assay | 617 nM | In the absence of actin polymerization |
| Complex | Stoichiometry | Method | Reference |
| AMAP1-Cortactin | 1 AMAP1 peptide : 2 Cortactin SH3 domains | X-ray Crystallography |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the study of cortactin function.
In Vitro Src Kinase Assay
This assay is used to study the direct phosphorylation of cortactin by Src kinase.
Materials:
-
Recombinant purified cortactin
-
Recombinant active Src kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
ATP (including [γ-32P]ATP for radioactive detection)
-
SDS-PAGE gels and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Set up the kinase reaction by combining recombinant cortactin and active Src kinase in kinase buffer.
-
Initiate the reaction by adding ATP (spiked with [γ-32P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the phosphorylated cortactin.
-
Quantify the phosphorylation signal using densitometry.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify and validate protein-protein interactions with cortactin in a cellular context.
Materials:
-
Cell lysate from cells expressing the proteins of interest
-
Antibody specific to the "bait" protein (e.g., anti-cortactin or anti-Src)
-
Protein A/G-conjugated beads (e.g., agarose or magnetic)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents
Procedure:
-
Lyse cells to release proteins.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody to form antibody-antigen complexes.
-
Add Protein A/G beads to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.
Transwell Migration Assay
This assay measures the effect of cortactin expression or phosphorylation on cell migration.
Materials:
-
Transwell inserts (with a porous membrane)
-
24-well plates
-
Cell culture medium (with and without chemoattractant, e.g., serum)
-
Cells expressing different forms of cortactin (e.g., wild-type, phosphorylation-deficient mutant)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet or DAPI)
-
Microscope
Procedure:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium.
-
Place the insert into a well of a 24-well plate containing medium with a chemoattractant in the lower chamber.
-
Incubate for a period sufficient for cell migration (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Compare the migration rates between different cell populations.
Visualizing Cortactin Signaling and Workflows
Diagrams are essential for understanding the complex relationships in signaling pathways and the steps in experimental procedures.
Signaling Pathways
Caption: Src-Cortactin signaling pathway regulating actin dynamics.
Experimental Workflows
Caption: A typical workflow for a co-immunoprecipitation experiment.
Caption: Workflow for a transwell cell migration assay.
Conclusion and Future Directions
Cortactin stands as a pivotal integrator of signaling pathways that govern the dynamic architecture of the actin cytoskeleton. Its phosphorylation by Src is a key regulatory mechanism that fine-tunes its activity and interactions, ultimately impacting cellular processes like migration and invasion. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate roles of cortactin.
Future research should focus on elucidating the precise stoichiometry of cortactin-containing complexes in vivo, the kinetic parameters of Src-mediated phosphorylation, and the quantitative impact of this modification on the full spectrum of cortactin's binding partners. A deeper understanding of these aspects will be invaluable for the development of novel therapeutic strategies targeting diseases driven by aberrant cell motility and invasion, such as cancer.
References
The Architecture of Cellular Signaling: An In-depth Guide to the p60c-src Interactome and its Substrates
For Researchers, Scientists, and Drug Development Professionals
The proto-oncogene tyrosine-protein kinase, p60c-src (commonly referred to as c-Src), stands as a pivotal node in the intricate network of cellular signal transduction. As a non-receptor tyrosine kinase, c-Src is instrumental in regulating a vast array of cellular processes, including proliferation, differentiation, survival, and migration.[1] Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2] This technical guide provides a comprehensive exploration of the c-Src interactome, its substrates, and the signaling pathways it orchestrates, offering valuable insights for researchers and drug development professionals.
Quantitative Analysis of the c-Src Interactome
Modern proteomic techniques, particularly those employing Stable Isotope Labeling with Amino acids in Cell culture (SILAC), have enabled the large-scale identification and quantification of c-Src substrates.[3][4] These methods allow for the precise measurement of changes in protein phosphorylation upon c-Src activation, providing a quantitative landscape of its kinase activity. The following tables summarize key quantitative data from seminal studies, showcasing both known and novel c-Src substrates.
Table 1: Known c-Src Interactors and Substrates Identified via Quantitative Proteomics
| Protein | Gene Symbol | Function | Quantitative Measure (SILAC Ratio H/L) | Reference |
| Ewing sarcoma breakpoint region 1 | EWS1 | RNA processing, transcription | >2 | [5] |
| Cortactin | CTTN | Cytoskeleton regulation, cell migration | >2 | |
| Calponin-3 | CNN3 | Smooth muscle contraction | >2 | |
| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | RNA and DNA binding, transcription | >2 | |
| RasGAP SH3-domain binding protein | G3BP1 | RNA metabolism, stress granule formation | >2 | |
| Focal Adhesion Kinase | FAK | Cell adhesion, migration | 1.2 | |
| C3G | RAPGEF1 | Guanine nucleotide exchange factor | >1.2 | |
| Tensin | TNS1 | Cell adhesion, cytoskeletal organization | >1.2 | |
| Vimentin | VIM | Intermediate filament protein | >1.2 |
Table 2: Novel Potential c-Src Substrates Identified via Quantitative Proteomics
| Protein | Gene Symbol | Function | Quantitative Measure (SILAC Ratio H/L) | Reference |
| NICE-4 | NIPAL4 | Magnesium transporter | >2 | |
| RNA binding motif 10 | RBM10 | RNA splicing | >2 | |
| FUSE-binding protein 1 | FUBP1 | Transcription regulation | >2 | |
| TRK-fused gene | TFG | Vesicular transport | >2 | |
| Matrin | MATR3 | Nuclear matrix protein | >1.2 | |
| Nucleophosmin | NPM1 | Ribosome biogenesis, chromatin remodeling | >1.2 | |
| GSK-3β | GSK3B | Kinase, multiple signaling pathways | >1.2 |
Key Signaling Pathways Governed by c-Src
c-Src acts as a central hub, activating multiple downstream signaling cascades that are crucial for normal cellular function and are often hijacked in disease states. The primary pathways influenced by c-Src are the PI3K-AKT, Ras-MAPK, JAK-STAT3, and FAK/Paxillin pathways.
The c-Src-FAK-Paxillin Signaling Pathway
This pathway is fundamental for cell adhesion, migration, and invasion. Upon activation by integrin clustering or other signals, c-Src forms a complex with Focal Adhesion Kinase (FAK). This association leads to the phosphorylation of FAK and other focal adhesion components like paxillin, facilitating the turnover of focal adhesions and remodeling of the actin cytoskeleton.
References
Methodological & Application
Synthetic Peptide Substrates for p60c-src Kinase Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of synthetic peptide substrates in p60c-src kinase assays. It includes detailed protocols for conducting these assays, a comparative analysis of commonly used peptide substrates with their kinetic data, and visual representations of the underlying signaling pathway and experimental workflow. This guide is intended to assist researchers in accurately measuring p60c-src kinase activity, a critical aspect of cancer research and the development of targeted therapeutics.
Introduction to p60c-src and Peptide Substrates
The proto-oncogene p60c-src, a non-receptor tyrosine kinase, is a pivotal regulator of various cellular processes, including cell growth, differentiation, and survival.[1] Dysregulation of its kinase activity is frequently implicated in the progression of numerous human cancers.[1] Consequently, the development of specific inhibitors for p60c-src is a major focus in oncology drug discovery.
Synthetic peptides that mimic the phosphorylation sites of natural p60c-src substrates are invaluable tools for in vitro kinase assays. These peptides provide a specific and reproducible method for quantifying enzyme activity, screening for inhibitors, and studying the kinetic properties of the kinase. The ideal peptide substrate exhibits high affinity (low Km) and a high catalytic turnover rate (high Vmax) for p60c-src.
Comparative Analysis of Synthetic Peptide Substrates
Several synthetic peptides have been developed and characterized as substrates for p60c-src kinase assays. The selection of an appropriate substrate is crucial for assay sensitivity and accuracy. Below is a summary of commonly used peptide substrates and their reported kinetic parameters.
| Peptide Substrate Name | Sequence | Km (µM) | Vmax (pmol/min/µg) | kcat/Km (relative) | Reference |
| cdc2 (6-20) Peptide | KVEKIGEGTYGVVYK | - | - | - | [1][2][3] |
| Src Optimal Substrate | AEEEIYGEFEAKKKK | - | - | - | |
| (FGE)3Y(GEF)2GD | FGEFGEFGEY GEFGEFGD | - | - | 251-fold higher than autophosphorylation site peptide | |
| Val-5 Angiotensin II | DRVYI HPF | - | - | Commonly used reference | |
| RRLIEDAEYAARRG | RRLIEDAEY AARRG | 38-fold higher Km than (FGE)3Y(GEF)2GD | - | - |
Note: Quantitative kinetic data (Km and Vmax) for all peptides are not consistently available in the literature, and assay conditions can influence these values. The cdc2 (6-20) peptide is a widely used and commercially available substrate, noted for its efficiency. The (FGE)3Y(GEF)2GD peptide has been reported to be a particularly "good" substrate with a significantly higher specificity constant (kcat/Km) compared to a peptide based on the autophosphorylation site of p60c-src.
Experimental Protocols
The following protocols provide a general framework for performing a p60c-src kinase assay using a synthetic peptide substrate and radiolabeled ATP.
Materials and Reagents
-
p60c-src Kinase: Purified, active enzyme.
-
Synthetic Peptide Substrate: (e.g., cdc2 (6-20) peptide, KVEKIGEGTYGVVYK-amide).
-
Kinase Reaction Buffer (2X): 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 4 mM MnCl₂, 2 mM DTT.
-
ATP Solution: 100 µM ATP containing [γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
Stop Solution: 75 mM phosphoric acid or 10% trichloroacetic acid (TCA).
-
Phosphocellulose Paper (P81).
-
Wash Buffer: 0.75% phosphoric acid.
-
Scintillation counter and scintillation fluid.
Assay Procedure
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 50 µL, combine:
-
25 µL of 2X Kinase Reaction Buffer.
-
5 µL of peptide substrate solution (final concentration typically 50-200 µM).
-
x µL of p60c-src kinase (amount to be optimized for linear reaction kinetics).
-
x µL of inhibitor or vehicle control.
-
ddH₂O to a final volume of 40 µL.
-
-
-
Initiate the Kinase Reaction:
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Start the reaction by adding 10 µL of the ATP solution.
-
Incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction:
-
Terminate the reaction by adding 50 µL of Stop Solution (e.g., 10% TCA).
-
-
Capture the Phosphorylated Peptide:
-
Spot 75 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Allow the liquid to absorb completely.
-
-
Wash the Phosphocellulose Paper:
-
Wash the P81 papers three times for 5-10 minutes each in a beaker containing Wash Buffer to remove unincorporated [γ-³²P]ATP.
-
-
Quantify Phosphorylation:
-
Dry the P81 papers.
-
Place the dried papers in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Visualizing the Process
Signaling Pathway of p60c-src Kinase
The following diagram illustrates a simplified signaling pathway involving p60c-src. Upon activation, p60c-src phosphorylates specific tyrosine residues on its substrate proteins, initiating downstream signaling cascades that regulate various cellular functions.
Caption: p60c-src signaling pathway.
Experimental Workflow for p60c-src Kinase Assay
This diagram outlines the key steps involved in a typical in vitro p60c-src kinase assay using a synthetic peptide substrate.
Caption: p60c-src kinase assay workflow.
Conclusion
The use of synthetic peptide substrates provides a robust and specific method for the in vitro characterization of p60c-src kinase activity. The protocols and data presented in this guide offer a solid foundation for researchers to establish reliable and reproducible kinase assays. Careful selection of the peptide substrate and optimization of assay conditions are paramount for obtaining high-quality data essential for advancing our understanding of p60c-src signaling and for the development of novel cancer therapies.
References
In Vitro Phosphorylation Assay Using p60c-Src: A Detailed Protocol for Researchers
For Immediate Release
This application note provides comprehensive protocols for conducting in vitro phosphorylation assays using the non-receptor tyrosine kinase p60c-Src. This document is intended for researchers, scientists, and drug development professionals engaged in signal transduction research and the discovery of novel kinase inhibitors. The protocols outlined herein cover both traditional radioactive-based detection and modern non-radioactive methods, including Western blotting and ELISA-based assays.
Introduction to p60c-Src and Phosphorylation Assays
The proto-oncogene c-Src encodes a 60 kDa protein tyrosine kinase (p60c-Src) that plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration.[1] Dysregulation of p60c-Src activity has been implicated in the progression of various human cancers, making it a significant target for therapeutic intervention.[1] In vitro phosphorylation assays are fundamental tools for studying the enzymatic activity of p60c-Src, characterizing its substrates, and screening for potential inhibitors. These assays typically involve incubating the purified kinase with a substrate in the presence of ATP, followed by the detection of substrate phosphorylation.
p60c-Src Signaling Pathway Overview
p60c-Src is a key signaling node that integrates signals from various cell surface receptors, such as receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), as well as integrins.[2][3] Its activity is tightly regulated by phosphorylation at two key tyrosine residues. Phosphorylation at Tyr416 in the activation loop enhances kinase activity, while phosphorylation at Tyr527 in the C-terminal tail by C-terminal Src kinase (Csk) maintains an inactive conformation.[4] Dephosphorylation of Tyr527 and autophosphorylation of Tyr416 lead to the activation of p60c-Src.
Figure 1. Simplified p60c-Src signaling pathway.
Experimental Protocols
This section provides detailed methodologies for performing in vitro phosphorylation assays with p60c-Src using both radioactive and non-radioactive detection methods.
Materials and Reagents
-
Enzyme: Purified, active p60c-Src (e.g., expressed in Sf9 insect cells)
-
Substrate: A suitable substrate for p60c-Src. A commonly used peptide substrate is KVEKIGEGTYGVVYK. Alternatively, a protein substrate such as enolase or a carrier-ligated peptide can be used.
-
Kinase Reaction Buffer (SrcRB): 100 mM Tris-HCl, pH 7.2, 125 mM MgCl2, 25 mM MnCl2, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM dithiothreitol (DTT).
-
ATP:
-
For radioactive assay: [γ-³²P]ATP (3000 Ci/mmol) and non-radioactive ATP.
-
For non-radioactive assay: Non-radioactive ATP.
-
-
For Radioactive Detection:
-
40% Trichloroacetic acid (TCA).
-
P81 phosphocellulose paper.
-
0.75% Phosphoric acid.
-
Acetone.
-
Scintillation cocktail and scintillation counter.
-
-
For Non-Radioactive Detection (Western Blot):
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibody: Phosphotyrosine-specific antibody.
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent substrate.
-
-
For Non-Radioactive Detection (ELISA):
-
Commercially available p60c-Src ELISA kit.
-
Microplate reader.
-
Experimental Workflow
References
Measuring p60c-src Kinase Activity: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogene tyrosine-protein kinase Src (p60c-src) is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of numerous cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of c-Src activity is frequently observed in various human cancers, making it a critical target for therapeutic intervention.[1][2] Accurate measurement of p60c-src kinase activity is therefore essential for basic research and for the discovery and development of novel c-Src inhibitors.
This application note provides detailed protocols for measuring p60c-src kinase activity using a specific peptide substrate. Both a traditional radioactive assay and a non-radioactive, luminescence-based assay are described to accommodate different laboratory settings and safety considerations. Additionally, a summary of kinetic data and a diagram of the c-Src signaling pathway are included to provide a comprehensive resource for researchers.
p60c-src Signaling Pathway
p60c-src is a key signaling node that integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins. Upon activation, c-Src phosphorylates a multitude of downstream substrates, thereby activating several signaling cascades, such as the PI3K-AKT, RAS-MAPK, and STAT3 pathways, which in turn regulate diverse cellular functions.
Caption: A simplified diagram of the p60c-src signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for p60c-src kinase activity, including specific activity and Michaelis-Menten constants (Km) for ATP and a common peptide substrate.
| Parameter | Value | Substrate | Source |
| Specific Activity | ~1,000,000 Units/mg | Recombinant human c-Src | [3] |
| Km (ATP) | 2.5 ± 0.5 µM | IYGEFKKK peptide | |
| Km (Peptide) | 70 ± 10 µM | IYGEFKKK peptide | |
| Km (Peptide) | 494 µM | SSP peptide | |
| Km (Peptide) | 0.029 mg/ml and 1.6 mg/ml | poly(E4Y) |
Experimental Protocols
Two primary methods for measuring p60c-src kinase activity are detailed below. The first is a radioactive assay that offers high sensitivity, while the second is a non-radioactive, luminescence-based assay that provides a safer and more convenient alternative.
Protocol 1: Radioactive Filter Binding Assay
This protocol is based on the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate by p60c-src. The phosphorylated peptide is then captured on a phosphocellulose filter, and the incorporated radioactivity is quantified.
Caption: Workflow for the radioactive p60c-src kinase assay.
Materials:
-
Purified active p60c-src enzyme
-
Src Kinase Substrate Peptide (e.g., KVEKIGEGTYGVVYK)
-
Src Kinase Reaction Buffer (SrcRB): 100 mM Tris-HCl, pH 7.2, 125 mM MgCl₂, 25 mM MnCl₂, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM dithiothreitol
-
[γ-³²P]ATP
-
Unlabeled ATP
-
40% Trichloroacetic Acid (TCA)
-
0.75% Phosphoric Acid
-
Acetone
-
P81 Phosphocellulose paper
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Reconstitute the Src Kinase Substrate Peptide to a stock concentration of 1.5 mM in distilled water or SrcRB.
-
Prepare a working solution of [γ-³²P]ATP by diluting the stock with a solution of 500 µM unlabeled ATP.
-
Dilute the p60c-src enzyme to the desired concentration in SrcRB. The optimal amount of enzyme should be determined empirically.
-
-
Kinase Reaction:
-
In a microfuge tube, add 10 µl of SrcRB.
-
Add 10 µl of the Src Kinase Substrate Peptide (final concentration 150-375 µM).
-
Add 10 µl of the diluted p60c-src enzyme (2-20 Units/assay).
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding 10 µl of the diluted [γ-³²P]ATP.
-
Incubate for 10 minutes at 30°C.
-
-
Stopping the Reaction and Sample Processing:
-
Stop the reaction by adding 20 µl of 40% TCA and incubate for 5 minutes at room temperature.
-
Spot 25 µl of the reaction mixture onto the center of a 2 cm x 2 cm P81 phosphocellulose paper square.
-
Wash the paper squares three times for 5 minutes each with 0.75% phosphoric acid.
-
Wash the paper squares once with acetone for 5 minutes.
-
-
Quantification:
-
Transfer the dried paper squares to scintillation vials.
-
Add 5 ml of scintillation cocktail to each vial.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Include a "no enzyme" control to determine the background signal.
-
Protocol 2: Non-Radioactive ADP-Glo™ Luminescence Assay
This protocol utilizes the ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
Materials:
-
Purified active p60c-src enzyme
-
Src Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Kinase Buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and bring them to room temperature.
-
Prepare the Kinase Reaction Buffer. A common buffer is 5x Kinase Assay Buffer 1, which is diluted to 1x with water.
-
Prepare the desired concentrations of p60c-src enzyme, substrate, and ATP in the 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
To the wells of a white plate, add the test compounds (e.g., potential inhibitors) or vehicle control.
-
Add the p60c-src enzyme to each well (except for the "no enzyme" control).
-
Add the substrate/ATP mixture to all wells to initiate the reaction.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to all wells to convert the ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-45 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Conclusion
The protocols and information provided in this application note offer a robust framework for the accurate and reliable measurement of p60c-src kinase activity. The choice between the radioactive and non-radioactive methods will depend on the specific needs and resources of the laboratory. These assays are invaluable tools for researchers studying the role of p60c-src in health and disease and for the development of novel therapeutics targeting this important kinase.
References
Application Notes and Protocols for Utilizing Radiolabeled ATP in p60c-src Substrate Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogene tyrosine-protein kinase Src (p60c-src) is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of Src activity is frequently implicated in the development and progression of various human cancers, making it a critical target for therapeutic intervention.[4][5] The in vitro kinase assay using radiolabeled ATP, specifically Adenosine-5'-[γ-³²P]triphosphate ([γ-³²P]ATP), remains a gold standard for quantifying the enzymatic activity of p60c-src and for screening potential inhibitors. This method provides a direct and sensitive measure of the transfer of the γ-phosphate from ATP to a tyrosine residue on a substrate.
These application notes provide detailed protocols for performing p60c-src substrate phosphorylation assays using radiolabeled ATP, guidance on data analysis, and a summary of key quantitative parameters to aid in experimental design and interpretation.
Principle of the Assay
The assay quantifies the activity of p60c-src by measuring the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a specific substrate. The reaction mixture typically includes the purified p60c-src enzyme, a substrate (which can be a protein or a synthetic peptide with a tyrosine residue), [γ-³²P]ATP, and a reaction buffer containing essential cofactors like Mg²⁺ or Mn²⁺. After incubation, the reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is then quantified, usually by liquid scintillation counting, and is directly proportional to the kinase activity.
Applications in Research and Drug Development
-
Enzyme Kinetics and Substrate Specificity: Determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for ATP and various substrates, providing insights into the enzyme's catalytic efficiency and substrate preferences.
-
High-Throughput Screening (HTS) for Inhibitors: Screening of compound libraries to identify novel inhibitors of p60c-src activity for therapeutic development.
-
Mechanism of Action Studies: Characterizing the mode of inhibition of identified compounds (e.g., competitive, non-competitive, or uncompetitive).
-
Signal Transduction Pathway Elucidation: Investigating the role of p60c-src in cellular signaling pathways by identifying its downstream substrates and understanding how its activity is regulated.
Data Presentation
Table 1: Kinetic Constants for p60c-src
| Substrate | Km | Vmax | Cell/System Type | Reference |
| ATP | 16 ± 3 µM | 7-15 fold higher than fibroblasts | Neuroblastoma Neuro-2A cells | |
| ATP | 25 ± 3 µM | - | Fibroblasts | |
| Angiotensin I | 6.8 ± 2.6 mM | 7-15 fold higher than fibroblasts | Neuroblastoma Neuro-2A cells | |
| Angiotensin I | 6.5 ± 1.7 mM | - | Fibroblasts | |
| Poly(E4Y) | 0.029 mg/ml (low Km form) | - | - | |
| Poly(E4Y) | 1.6 mg/ml (high Km form) | - | - |
Table 2: Typical Reaction Conditions for p60c-src Kinase Assay
| Component | Concentration Range | Notes | Reference |
| p60c-src Enzyme | 2-20 Units/assay | Optimal concentration should be determined empirically. | |
| Substrate Peptide | 150-375 µM | e.g., "Src Substrate Peptide" (KVEKIGEGTYGVVYK) | |
| [γ-³²P]ATP | 10-500 µM | Specific activity typically 100-1000 cpm/pmol. | |
| Tris-HCl (pH 7.2-7.5) | 40-100 mM | - | |
| MgCl₂ | 3-125 mM | Divalent cation is essential for activity. | |
| MnCl₂ | 2-25 mM | Can be used as an alternative to or in addition to MgCl₂. | |
| DTT | 1.2-2 mM | Reducing agent to maintain enzyme integrity. | |
| Sodium Orthovanadate | 0.25-3 µM | A general tyrosine phosphatase inhibitor. | |
| BSA | 0.1 mg/ml | To prevent non-specific binding and stabilize the enzyme. | |
| EGTA | 2 mM | Chelating agent. | |
| Incubation Temperature | 30-37 °C | - | |
| Incubation Time | 10-60 minutes | Should be within the linear range of the reaction. |
Experimental Protocols
Protocol 1: In Vitro p60c-src Kinase Assay using a Synthetic Peptide Substrate and P81 Phosphocellulose Paper
This protocol is adapted from a standard method for measuring the activity of purified p60c-src using a synthetic peptide substrate and separation of the phosphorylated peptide from unreacted [γ-³²P]ATP using P81 phosphocellulose paper.
Materials:
-
Purified active p60c-src enzyme
-
Src Kinase Substrate Peptide (e.g., KVEKIGEGTYGVVYK)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP
-
Src Kinase Reaction Buffer (SrcRB): 100 mM Tris-HCl, pH 7.2, 125 mM MgCl₂, 25 mM MnCl₂, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT
-
40% Trichloroacetic acid (TCA)
-
0.75% Phosphoric acid
-
Acetone
-
P81 phosphocellulose paper squares (2 cm x 2 cm)
-
Liquid scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare Diluted [γ-³²P]ATP: Prepare a working solution of [γ-³²P]ATP by diluting the stock with unlabeled ATP to achieve the desired specific activity (e.g., 1 µCi/µl in 500 µM unlabeled ATP).
-
Reaction Setup: In a microfuge tube on ice, assemble the following reaction components in the specified order:
-
10 µl of Src Kinase Reaction Buffer (SrcRB)
-
10 µl of Src Kinase Substrate Peptide (to a final concentration of 150-375 µM)
-
10 µl of purified p60c-src enzyme (2-20 Units)
-
-
Initiate the Reaction: Start the phosphorylation reaction by adding 10 µl of the diluted [γ-³²P]ATP solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 10 minutes at 30°C. Ensure the incubation time is within the linear range of the assay, which should be determined empirically.
-
Stop the Reaction: Terminate the reaction by adding 20 µl of 40% TCA. Incubate for 5 minutes at room temperature to allow the peptide to precipitate.
-
Spotting onto P81 Paper: Spot 25 µl of the reaction mixture onto the center of a P81 phosphocellulose paper square.
-
Washing:
-
Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid. This step removes unreacted [γ-³²P]ATP.
-
Perform a final wash with acetone for 5 minutes to dry the paper.
-
-
Quantification: Place the dried P81 paper square into a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Protocol 2: Autophosphorylation Assay of p60c-src
This protocol is designed to measure the autophosphorylation activity of p60c-src, a key mechanism for its activation.
Materials:
-
Purified active p60c-src enzyme
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Src Kinase Reaction Buffer (SrcRB) - as described in Protocol 1
-
5x SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microfuge tube on ice, assemble the reaction mixture:
-
10 µl of Src Kinase Reaction Buffer (SrcRB)
-
10 µl of purified p60c-src enzyme (concentration to be optimized)
-
-
Initiate the Reaction: Start the autophosphorylation reaction by adding 5 µl of [γ-³²P]ATP (to a final concentration of 10-50 µM).
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes.
-
Stop the Reaction: Terminate the reaction by adding 7.5 µl of 5x SDS-PAGE loading buffer.
-
SDS-PAGE: Heat the samples at 95-100°C for 5 minutes and then load onto an SDS-PAGE gel.
-
Visualization and Quantification: After electrophoresis, dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled p60c-src band. The intensity of the band can be quantified using appropriate software.
Mandatory Visualizations
Caption: p60c-src signaling pathways.
Caption: Experimental workflow for p60c-src kinase assay.
References
- 1. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 2. The p60c-src family of protein-tyrosine kinases: structure, regulation, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src family kinase - Wikipedia [en.wikipedia.org]
- 4. promega.com [promega.com]
- 5. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for FRET-Based Biosensors Targeting p60c-Src Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The proto-oncogene tyrosine-protein kinase Src (p60c-src) is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, motility, and angiogenesis.[1][2][3] Aberrant activation of Src is frequently observed in various human cancers, making it a critical target for therapeutic intervention.[2] Traditional methods for measuring Src activity, such as western blotting for phosphorylated Src, often provide semi-quantitative data and lack the spatiotemporal resolution required to understand the dynamic nature of Src signaling in living cells.[3]
Förster Resonance Energy Transfer (FRET)-based biosensors have emerged as powerful tools to visualize and quantify Src activity in real-time within living cells, offering high spatiotemporal resolution. These genetically encoded biosensors provide a dynamic window into the intricate regulation of Src kinase activity in response to various stimuli and therapeutic agents.
Principle of Src FRET-Based Biosensors
The most common design for intramolecular FRET-based Src biosensors consists of a donor fluorescent protein, such as Enhanced Cyan Fluorescent Protein (ECFP), and an acceptor fluorescent protein, like a variant of Yellow Fluorescent Protein (YFP), flanking a Src-specific substrate peptide and a phosphotyrosine-binding domain (e.g., SH2 domain).
In the basal, inactive state, the biosensor exists in a conformation that allows for high FRET efficiency between the donor and acceptor fluorophores. Upon activation of endogenous Src, the substrate peptide within the biosensor becomes phosphorylated. This phosphorylation event induces an intramolecular binding between the phosphorylated peptide and the SH2 domain, leading to a conformational change in the biosensor. This change increases the distance or alters the orientation between the donor and acceptor fluorophores, resulting in a decrease in FRET efficiency. By measuring the ratio of acceptor to donor emission, the activity of Src can be quantified.
Applications in Research and Drug Development
The application of FRET-based Src biosensors offers several advantages for both basic research and drug discovery:
-
High-Throughput Screening: These biosensors can be adapted for high-throughput screening of small molecule libraries to identify novel Src inhibitors.
-
Mechanism of Action Studies: They allow for the detailed characterization of the mechanism of action of existing and novel Src inhibitors in a cellular context.
-
Spatiotemporal Dynamics of Src Signaling: Researchers can visualize and quantify the activation of Src in specific subcellular compartments, such as the plasma membrane, lipid rafts, and cytoplasm, in response to various stimuli.
-
Pathway Analysis: FRET biosensors can be used to dissect the hierarchical relationship between Src and other signaling molecules.
-
Mechanobiology: These tools are valuable for studying the role of Src in mechanotransduction pathways.
Data Presentation: Quantitative Analysis of Src Activity
The following tables summarize quantitative data from studies utilizing FRET-based biosensors to measure p60c-Src activity.
| Stimulus/Condition | Cell Type | Biosensor Variant | Change in FRET Ratio | Time Point | Reference |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | HepG2, MCF-10A | YFP/CFP-based | ~20% decrease | 5 minutes | |
| Epidermal Growth Factor (EGF) | HeLa | KRas-Src biosensor | ~57% increase in amplitude (A) | - | |
| Platelet-Derived Growth Factor (PDGF) | Mouse Embryonic Fibroblasts (MEFs) | KRas-Src biosensor | Higher amplitude (A) than Lyn-Src | - | |
| Pervanadate (PVD) | HeLa | ECFP/YPet-based | 176% dynamic range | 20 minutes | |
| Pervanadate (PVD) | HeLa | ECFP/cpVenus-based | 77% dynamic range | 20 minutes | |
| Pervanadate (PVD) | HeLa | ECFP/Citrine-based | 32% dynamic range | 20 minutes |
Experimental Protocols
I. Plasmid Construction and Biosensor Design
A typical Src FRET biosensor is constructed by molecularly cloning the coding sequences for a FRET donor (e.g., ECFP), a Src substrate peptide, a phosphotyrosine-binding domain (e.g., the SH2 domain of Src), and a FRET acceptor (e.g., YPet, a variant of YFP) into a mammalian expression vector. The components are arranged in a manner that allows for a conformational change upon phosphorylation of the substrate peptide. For subcellular targeting, localization signals can be fused to the biosensor, such as the Lyn N-terminal sequence for lipid raft targeting or the KRas C-terminal sequence for non-raft plasma membrane targeting.
II. Cell Culture and Transfection
-
Cell Culture: Maintain the cell line of interest (e.g., HeLa, MEFs) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Transfection: For transient expression, seed cells on glass-bottom dishes suitable for live-cell imaging. Transfect the cells with the Src FRET biosensor plasmid DNA using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol. Allow for protein expression for 24-48 hours post-transfection. For stable cell line generation, co-transfect with a selection marker and select for resistant colonies.
III. Live-Cell FRET Imaging
-
Imaging Setup: Utilize an inverted fluorescence microscope equipped with a high-sensitivity CCD or EMCCD camera, appropriate filter sets for the chosen FRET pair (e.g., CFP and YFP), and an environmental chamber to maintain cells at 37°C and 5% CO2 during imaging.
-
Image Acquisition:
-
Before stimulation, acquire baseline images in the donor (e.g., ECFP) and FRET (acceptor emission with donor excitation) channels.
-
Add the stimulus (e.g., growth factor, inhibitor) to the imaging medium.
-
Acquire a time-lapse series of images in both channels to monitor the dynamic changes in FRET.
-
It is also recommended to acquire an image of the acceptor channel using direct acceptor excitation to correct for bleed-through if necessary.
-
IV. Data Analysis
-
Image Processing: Perform background subtraction on all acquired images.
-
Ratio Calculation: Calculate the FRET ratio by dividing the intensity of the FRET channel image by the intensity of the donor channel image on a pixel-by-pixel basis.
-
Normalization: To compare changes across different cells, normalize the FRET ratio time-lapse data to the baseline ratio before stimulation.
-
Quantification: Analyze the normalized FRET ratio changes over time to determine the kinetics and magnitude of Src activation. Statistical analysis can be performed on parameters such as the peak response and the rate of activation.
Visualizations
Signaling Pathway of p60c-Src Activation
Caption: p60c-Src activation by receptor tyrosine kinases.
Experimental Workflow for FRET-Based Biosensor Assay
Caption: Workflow for measuring Src activity using FRET biosensors.
Principle of the Src FRET Biosensor
Caption: Mechanism of a unimolecular Src FRET biosensor.
References
- 1. The p60c-src family of protein-tyrosine kinases: structure, regulation, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 3. FRET analysis of protein tyrosine kinase c-Src activation mediated via aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Designing a Custom Peptide Substrate for p60c-Src
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p60c-Src protein, a non-receptor tyrosine kinase, is a crucial regulator of various cellular processes, including proliferation, differentiation, survival, and migration.[1] Its dysregulation is frequently implicated in the progression of cancer, making it a significant target for therapeutic intervention.[2][3] The development of specific and efficient peptide substrates for p60c-Src is paramount for high-throughput screening of inhibitors, elucidating its signaling pathways, and developing diagnostic tools. These application notes provide a comprehensive guide to designing and validating custom peptide substrates for p60c-Src, complete with detailed experimental protocols and data presentation guidelines.
Principles of p60c-Src Substrate Design
The substrate specificity of p60c-Src, while broader than that of many serine/threonine kinases, is governed by the amino acid sequence surrounding the target tyrosine residue.[4] Effective peptide design hinges on incorporating residues that are preferentially recognized by the kinase's active site.
Optimal Consensus Sequence:
A generally accepted optimal consensus sequence for p60c-Src phosphorylation is:
Glu-Glu-Ile-Tyr-Gly-Glu-Phe-Glu
While this sequence serves as an excellent starting point, extensive research has revealed preferences for specific amino acids at various positions relative to the phosphorylated tyrosine (designated as Y at position 0).
Key Amino Acid Preferences:
-
-3 Position: A large hydrophobic residue, such as Isoleucine (Ile), Leucine (Leu), or Valine (Val), is strongly preferred.[5]
-
-1 Position: A large aliphatic residue is favored.
-
+1 Position: Small, neutral residues like Glycine (Gly) or Alanine (Ala) are often found in optimal substrates.
-
+3 Position: A bulky hydrophobic residue can be beneficial.
-
Acidic Residues: The presence of acidic residues, particularly Glutamic acid (Glu), surrounding the tyrosine is a common feature of efficient Src substrates. This is reflected in the optimal consensus sequence.
Considerations for Enhanced Specificity and Affinity:
-
SH2 and SH3 Domain Interactions: For studies involving the full-length p60c-Src protein, incorporating motifs that bind to the SH2 and SH3 domains can enhance substrate recognition and phosphorylation efficiency. The SH3 domain recognizes proline-rich motifs, while the SH2 domain binds to sequences containing a phosphotyrosine.
-
Conformationally Constrained Analogs: Replacing the target tyrosine with a conformationally constrained analog can, in some cases, lead to highly selective substrates.
The following diagram illustrates the logical workflow for designing a custom p60c-Src peptide substrate.
Caption: Logical workflow for designing a p60c-Src peptide substrate.
Quantitative Data for p60c-Src Peptide Substrates
The following table summarizes the kinetic parameters for several known p60c-Src peptide substrates, providing a baseline for comparison when designing new sequences.
| Peptide Sequence | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference(s) |
| AEEEIYGEFEA-NH2 | 494 | - | - | |
| RRRAAEDDE(L-Htc)EEV | 11 | 73 | 6.64 | |
| Val-5 angiotensin II | >1000 | - | - | |
| K-V-E-K-I-G-E-G-T-Y-G-V-V-Y-K | - | - | - | |
| YIYGSFK | - | - | - |
Note: A direct comparison of kinetic parameters across different studies should be made with caution due to variations in assay conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing a custom peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid with coupling reagents and a base in DMF, then add it to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 2: Peptide Purification by RP-HPLC
Materials:
-
C18 reversed-phase HPLC column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Crude peptide dissolved in a minimal amount of Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Elution Gradient: Apply a linear gradient of Mobile Phase B to elute the peptide. A typical gradient is from 5% to 65% Mobile Phase B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.
Protocol 3: p60c-Src Kinase Assay (Radiometric)
This protocol utilizes [γ-³²P]ATP to measure the incorporation of phosphate into the peptide substrate.
Materials:
-
Purified p60c-Src enzyme
-
Custom peptide substrate
-
Kinase reaction buffer (e.g., 100mM Tris-HCl, pH 7.2, 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
40% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microfuge tube, combine the kinase reaction buffer, peptide substrate (at various concentrations for kinetic analysis), and purified p60c-Src enzyme.
-
Initiate Reaction: Start the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding cold 40% TCA.
-
Spotting: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a final wash in acetone.
-
Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the initial reaction velocities at each substrate concentration and determine the Km and kcat values using Michaelis-Menten kinetics.
The following diagram outlines the experimental workflow for a radiometric p60c-Src kinase assay.
Caption: Workflow for a radiometric p60c-Src kinase assay.
Protocol 4: p60c-Src Kinase Assay (Luminescence-based)
This protocol describes a non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced.
Materials:
-
Purified p60c-Src enzyme
-
Custom peptide substrate
-
Kinase buffer (as recommended by the assay kit manufacturer)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase buffer, peptide substrate, and p60c-Src enzyme.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Determine the kinase activity and perform inhibitor screening or kinetic analysis as required.
p60c-Src Signaling Pathway
The following diagram provides a simplified overview of a p60c-Src signaling pathway, illustrating its activation and downstream effects.
References
- 1. Src family kinase - Wikipedia [en.wikipedia.org]
- 2. Development and characterization of potent and specific peptide inhibitors of p60c-src protein tyrosine kinase using pseudosubstrate-based inhibitor design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. The extraordinary active site substrate specificity of pp60c-src. A multiple specificity protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen | eLife [elifesciences.org]
Application Notes: Validating a Newly Identified p60c-src Substrate
Introduction
The proto-oncogene tyrosine-protein kinase Src (p60c-src) is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is implicated in the progression of numerous human cancers, making it a critical target for drug development.[1] The identification and validation of its downstream substrates are fundamental to understanding its biological functions and the pathological consequences of its dysregulation.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate a putative p60c-src substrate. The process involves a multi-tiered approach, beginning with direct, in vitro biochemical assays and progressing to more complex cell-based evidence to establish a physiological interaction.
Overall Validation Workflow
The validation of a p60c-src (Src) substrate is a sequential process. It begins with establishing a direct enzymatic relationship and culminates in demonstrating this interaction within a cellular context. This workflow ensures that the identified interaction is both direct and physiologically relevant.
Caption: A logical workflow for this compound validation.
Key Validation Methodologies
In Vitro Kinase Assay
This is the most direct method to determine if a protein is a substrate of Src. The assay involves incubating the purified putative substrate with active Src kinase and a phosphate source (e.g., [γ-³²P]ATP or unlabeled ATP) and then detecting phosphorylation.
Principle: Active Src kinase transfers the terminal phosphate group from ATP to tyrosine residues on the substrate protein.[2] This phosphorylation can be detected through the incorporation of radioactive ³²P or by using a phospho-tyrosine specific antibody.
Critical Controls:
-
No Kinase Control: Substrate and ATP without Src to check for auto-phosphorylation.
-
No Substrate Control: Src and ATP without the substrate to measure Src auto-phosphorylation.
-
Kinase-Dead (KD) Src Control: Using a catalytically inactive Src mutant (e.g., K295M) with the substrate and ATP to ensure phosphorylation is dependent on Src's kinase activity.
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to demonstrate that two proteins interact within the cell.[3][4] In this context, it is used to show that Src and the putative substrate are part of the same protein complex in a cellular lysate.
Principle: An antibody targeting Src (the "bait") is used to pull down Src from a cell lysate. If the substrate (the "prey") is bound to Src, it will be pulled down as well. The presence of both proteins is then confirmed by Western blotting. The experiment can also be performed in reverse, using an antibody against the substrate to pull down Src.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying novel substrates and mapping specific phosphorylation sites. Approaches like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) can be used to compare the phosphoproteome of cells with high Src activity versus cells with low or inhibited Src activity.
Principle: In a typical SILAC experiment, two cell populations are grown in media containing "light" or "heavy" isotopes of amino acids. One population is treated to activate Src. The lysates are mixed, proteins are digested, and phosphopeptides are enriched. MS analysis identifies peptides that show a significant increase in phosphorylation in the "heavy" (Src-active) sample, revealing them as potential substrates.
Data Presentation: Summarized Quantitative Results
Clear presentation of quantitative data is essential for interpreting validation experiments.
Table 1: Example Data from an In Vitro Kinase Assay (Luminescence-Based)
| Condition No. | Recombinant Src | Recombinant Substrate | ATP | Relative Luminescence Units (RLU) | Fold Change (vs. No Kinase) |
|---|---|---|---|---|---|
| 1 | - | Protein X | + | 1,520 | 1.0 |
| 2 | Active Src | - | + | 3,150 | 2.1 |
| 3 | Active Src | Protein X | + | 85,400 | 56.2 |
| 4 | Kinase-Dead Src | Protein X | + | 1,610 | 1.1 |
| 5 | Active Src | Protein X | - | 1,490 | 1.0 |
Interpretation: A significant increase in signal (Condition 3) only occurs when active Src, the substrate, and ATP are all present, indicating direct phosphorylation.
Table 2: Example Data from a Co-Immunoprecipitation Experiment
| IP Antibody | Bait Protein (Detected by WB) | Prey Protein (Detected by WB) | Input Lysate Control | Result |
|---|---|---|---|---|
| anti-Src | Src | Substrate X | Positive | Interaction Confirmed |
| anti-Substrate X | Substrate X | Src | Positive | Interaction Confirmed |
| Isotype IgG | Not Detected | Not Detected | Positive | Negative Control OK |
Interpretation: Src and Substrate X are detected in the same immunoprecipitate, regardless of which protein was used as bait, confirming an in-cell interaction.
Table 3: Example Data from a SILAC-based Mass Spectrometry Experiment
| Identified Protein | Phospho-Site | H/L Ratio (Src-Active / Control) | p-value | Status |
|---|---|---|---|---|
| Substrate X | Y123 | 8.95 | 0.001 | Strong Candidate |
| Substrate X | Y245 | 7.54 | 0.003 | Strong Candidate |
| Protein Y | Y78 | 1.12 | 0.450 | Not Significant |
| Protein Z | Y301 | 4.21 | 0.021 | Potential Candidate |
Interpretation: Specific tyrosine residues on Substrate X show a significant and high fold-change in phosphorylation upon Src activation, identifying them as direct targets.
Signaling Pathway Visualization
p60c-src acts as a key node in cellular signaling, often downstream of receptor tyrosine kinases (RTKs).
Caption: Simplified p60c-src signaling pathway activation.
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay
Principle: This protocol measures the incorporation of radioactive ³²P from [γ-³²P]ATP into a substrate.
Reagents & Materials:
-
Active, purified p60c-src kinase
-
Purified putative substrate protein
-
Kinase-dead p60c-src (control)
-
Src Kinase Reaction Buffer (100mM Tris-HCl pH 7.2, 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA)
-
[γ-³²P]ATP (3000 Ci/mmol)
-
Unlabeled ATP (10 mM stock)
-
P81 phosphocellulose paper squares
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Prepare a master mix of [γ-³²P]ATP and unlabeled ATP in Src Kinase Reaction Buffer. The final ATP concentration in the reaction should be ~100 µM.
-
Set up reactions in microcentrifuge tubes on ice as follows (25 µL final volume):
-
Test Reaction: 10 µL Kinase Buffer, 5 µL Substrate (to final conc. 1-5 µM), 5 µL Active Src (10-20 units).
-
No Substrate Control: 15 µL Kinase Buffer, 5 µL Active Src.
-
Kinase-Dead Control: 10 µL Kinase Buffer, 5 µL Substrate, 5 µL Kinase-Dead Src.
-
-
Initiate the reaction by adding 5 µL of the ATP master mix to each tube.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by adding 10 µL of 40% Trichloroacetic acid (TCA).
-
Spot 25 µL of each reaction onto the center of a labeled P81 paper square.
-
Wash the P81 squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated ATP.
-
Wash once with acetone for 2 minutes to dry the paper.
-
Place each paper square into a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity (counts per minute, CPM) in a scintillation counter.
Protocol 2: Co-Immunoprecipitation (Co-IP) and Western Blot Analysis
Principle: To isolate a protein complex from cells under non-denaturing conditions to determine if a putative substrate interacts with Src.
Reagents & Materials:
-
Cultured cells expressing Src and the putative substrate
-
Co-IP Lysis/Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Primary antibodies: anti-Src, anti-substrate, and a negative control (isotype IgG)
-
Protein A/G magnetic beads or agarose resin
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Co-IP Workflow Diagram
Caption: Step-by-step workflow for a Co-Immunoprecipitation experiment.
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Co-IP Lysis Buffer. Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (lysate).
-
Pre-clearing: Add 20 µL of Protein A/G beads to 1 mg of lysate. Incubate with rotation for 1 hour at 4°C. Pellet the beads and discard them. This step reduces non-specific binding.
-
Immunoprecipitation: Add 2-4 µg of the primary antibody (e.g., anti-Src) to the pre-cleared lysate. Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Complex Capture: Add 30 µL of fresh Protein A/G beads to the lysate-antibody mixture. Incubate with rotation for 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation (1,000 x g for 1 min). Discard the supernatant. Wash the beads three times with 1 mL of ice-cold Co-IP Wash Buffer.
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute and denature the proteins.
-
Western Blot Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Also, load a small percentage of the starting lysate ("Input"). Following electrophoresis and transfer, probe the membrane with antibodies against both Src and the putative substrate to confirm their presence in the immunoprecipitated complex.
References
Application Note: A High-Throughput Workflow for Identifying p60c-src Substrates in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p60c-src (c-Src) proto-oncogene is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration.[1] Dysregulation of c-Src activity is frequently implicated in the development and progression of various human cancers, making it a critical target for therapeutic intervention.[2] Identifying the direct substrates of c-Src is fundamental to unraveling its complex signaling networks and for the development of targeted cancer therapies.
This application note provides a comprehensive, high-throughput experimental workflow for the systematic identification and validation of p60c-src substrates from cell lysates. The described protocol integrates stable isotope labeling with amino acids in cell culture (SILAC), phosphotyrosine peptide enrichment, and high-resolution mass spectrometry, coupled with downstream validation assays.
Experimental Workflow Overview
The overall workflow is designed to compare the phosphotyrosine profiles of cells with normal and elevated c-Src activity. This is achieved by overexpressing a constitutively active form of c-Src in cells metabolically labeled with "heavy" amino acids, while control cells are cultured in "light" media. This allows for the direct quantification of changes in tyrosine phosphorylation on a proteome-wide scale.
Caption: High-level overview of the SILAC-based phosphoproteomics workflow for c-Src substrate identification.
Key Experimental Protocols
Protocol 1: SILAC Labeling and Cell Preparation
This protocol outlines the metabolic labeling of cells and subsequent overexpression of active c-Src.
-
Cell Culture and SILAC Labeling:
-
Culture human embryonic kidney (HEK293T) cells in DMEM specifically formulated for SILAC.
-
For the "light" condition, supplement the medium with normal L-arginine and L-lysine.
-
For the "heavy" condition, supplement the medium with stable isotope-labeled L-arginine (¹³C₆) and L-lysine (¹³C₆, ¹⁵N₂).
-
Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.
-
-
Transfection:
-
In the "heavy" labeled cells, transiently transfect a plasmid encoding a constitutively active mutant of human c-Src (e.g., Y527F).
-
In the "light" labeled cells, transfect an empty vector as a control.
-
Incubate cells for 24-48 hours post-transfection to allow for protein expression.[3]
-
-
Cell Lysis and Protein Preparation:
-
Harvest both "light" and "heavy" cell populations.
-
Lyse the cells in a urea-based lysis buffer (e.g., 9 M Urea, 20 mM HEPES pH 8.0) to ensure denaturation and inhibit kinase/phosphatase activity.[3]
-
Determine the protein concentration of each lysate using a Bradford assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protocol 2: Protein Digestion and Phosphotyrosine Peptide Enrichment
This protocol details the preparation of peptides and the specific enrichment of those containing phosphotyrosine.
-
Protein Digestion:
-
Reduce the disulfide bonds in the mixed protein lysate with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the urea concentration to less than 2 M to allow for enzymatic activity.
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
Phosphotyrosine Peptide Immunoprecipitation (pY-IP):
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction column.
-
Incubate the desalted peptides with anti-phosphotyrosine antibodies (e.g., p-Tyr-100) conjugated to agarose beads to capture tyrosine-phosphorylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched phosphotyrosine peptides from the beads using an acidic solution (e.g., 0.1 M glycine, pH 2.0).
-
Protocol 3: LC-MS/MS Analysis and Data Interpretation
This protocol covers the mass spectrometry analysis and subsequent data processing to identify and quantify potential substrates.
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Employ a data-dependent acquisition method to fragment the most abundant peptide ions for sequencing.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software platform like MaxQuant.
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the "heavy" to "light" (H/L) ratios for each identified phosphopeptide.
-
Potential c-Src substrates will be those peptides exhibiting a significantly increased H/L ratio, indicating hyperphosphorylation in response to active c-Src expression.
-
Data Presentation
Quantitative results from the LC-MS/MS analysis should be summarized in a table for clear comparison.
| Protein Name | Gene Name | Phosphorylation Site | Heavy/Light Ratio | p-value | Known/Novel |
| Protein A | GENEA | Y123 | 10.5 | <0.001 | Known |
| Protein B | GENEB | Y456 | 8.2 | <0.001 | Novel |
| Protein C | GENEC | Y789 | 6.7 | <0.005 | Novel |
| ... | ... | ... | ... | ... | ... |
Validation of Candidate Substrates
Identified high-confidence candidates must be validated using independent biochemical methods.
Protocol 4: In Vitro Kinase Assay
This assay confirms direct phosphorylation of a candidate substrate by c-Src.
-
Reagents:
-
Recombinant active c-Src kinase.
-
Purified recombinant candidate substrate protein or a synthetic peptide corresponding to the identified phosphorylation site.
-
[γ-³²P]ATP or unlabeled ATP for detection by immunoblotting.
-
Kinase reaction buffer (e.g., 100 mM Tris-HCl, pH 7.2, 125 mM MgCl₂, 25 mM MnCl₂).[4]
-
-
Procedure:
-
Incubate the substrate with active c-Src in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate for 10-30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and autoradiography (for ³²P) or by immunoblotting with a phospho-specific antibody.
-
Caption: Workflow for the in vitro kinase assay to validate direct phosphorylation.
Protocol 5: Co-transfection and Immunoblotting
This in-cellulo assay validates that the substrate is phosphorylated by c-Src in a cellular context.
-
Procedure:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the candidate substrate (e.g., with a FLAG or MYC tag) and either active c-Src or a kinase-dead c-Src mutant.
-
Lyse the cells 24-48 hours post-transfection.
-
Immunoprecipitate the tagged substrate protein using an anti-tag antibody.
-
Analyze the immunoprecipitates by immunoblotting using a pan-phosphotyrosine antibody and an antibody against the substrate protein (as a loading control). An increased phosphotyrosine signal in the presence of active c-Src confirms the interaction.
-
Signaling Pathway Visualization
The identification of novel substrates allows for the expansion of known c-Src signaling pathways.
Caption: Simplified c-Src signaling network incorporating newly identified substrates.
Conclusion
The workflow described in this application note provides a robust and powerful strategy for the identification and validation of p60c-src substrates from cell lysates. By combining quantitative proteomics with targeted biochemical validation, researchers can confidently identify novel components of the c-Src signaling network. This knowledge is invaluable for understanding the molecular mechanisms of cancer and for the development of next-generation kinase inhibitors.
References
- 1. usbio.net [usbio.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Phosphoproteomics Analysis Identifies Novel Candidate Substrates of the Nonreceptor Tyrosine Kinase, Src-related Kinase Lacking C-terminal Regulatory Tyrosine and N-terminal Myristoylation Sites (SRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Identifying p60c-src Phosphorylation Sites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing mass spectrometry for the identification and quantification of phosphorylation sites on the non-receptor tyrosine kinase p60c-src (Src). Understanding the phosphorylation status of Src is crucial as it plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, motility, and survival.[1] Dysregulation of Src activity is frequently implicated in the progression of various cancers.[2][3]
Introduction to p60c-src Phosphorylation
p60c-src is a proto-oncogene that belongs to the Src family of protein tyrosine kinases.[4] Its activity is tightly regulated by phosphorylation at two key tyrosine residues:
-
Tyrosine 416 (Tyr416): Located in the activation loop of the kinase domain, autophosphorylation at this site leads to a significant increase in kinase activity.[5]
-
Tyrosine 527 (Tyr527): Situated in the C-terminal tail, phosphorylation at this residue by C-terminal Src Kinase (Csk) induces an intramolecular interaction with the SH2 domain, locking the kinase in an inactive conformation.
Mass spectrometry has emerged as a powerful tool for the detailed characterization of these and other phosphorylation sites, offering high sensitivity and the ability to pinpoint the exact location of modification.
Quantitative Analysis of p60c-src Phosphorylation
Quantitative mass spectrometry techniques are essential for understanding the dynamics of Src phosphorylation in response to various stimuli or drug treatments. Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) allow for the precise comparison of phosphorylation levels between different experimental conditions.
In a typical SILAC experiment, cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. Following cell lysis and immunoprecipitation of p60c-src, the samples are mixed, digested, and analyzed by mass spectrometry. The relative peak intensities of the "light" and "heavy" phosphopeptides directly correspond to the difference in phosphorylation levels between the two conditions.
Table 1: Known Phosphorylation Sites of p60c-src Identified by Mass Spectrometry
| Phosphorylation Site | Location/Domain | Function | Quantitative Insights |
| Tyrosine 416 (pY416) | Kinase Domain (Activation Loop) | Activating | Autophosphorylation at this site is a hallmark of Src activation. Quantitative studies often show increased pY416 levels upon stimulation with growth factors or in cancer cells with activated Src signaling. |
| Tyrosine 527 (pY527) | C-terminal Tail | Inhibitory | Dephosphorylation of this site is required for Src activation. Quantitative analysis typically reveals decreased pY527 phosphorylation in response to activating signals. |
| Serine 17 (pS17) | Unique Domain | Regulatory | Phosphorylation at this site has been observed to be lower in some cancer cells, suggesting a potential regulatory role. |
Note: This table represents key and well-characterized phosphorylation sites. Additional phosphorylation sites may be identified in specific cellular contexts or through large-scale phosphoproteomic studies.
Signaling Pathway of p60c-src
p60c-src is a central node in numerous signaling pathways initiated by receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Upon activation, Src phosphorylates a wide array of downstream substrates, influencing critical cellular functions.
Caption: p60c-src signaling pathway overview.
Experimental Workflow for p60c-src Phosphorylation Site Analysis
The identification of p60c-src phosphorylation sites by mass spectrometry involves a multi-step workflow, beginning with the isolation of the protein from cell or tissue lysates, followed by enzymatic digestion, enrichment of phosphopeptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Experimental workflow for p60c-src phosphosite analysis.
Detailed Experimental Protocols
Protocol 1: Immunoprecipitation of p60c-src from Cell Lysates
This protocol describes the immunoprecipitation of endogenous p60c-src from cultured cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-p60c-src antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an anti-p60c-src antibody overnight with gentle rotation.
-
Add fresh protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the magnetic beads and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an acidic elution buffer.
-
Immediately neutralize the eluate with a neutralization buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted p60c-src can be resolved by SDS-PAGE for in-gel digestion or processed directly for in-solution digestion.
-
Protocol 2: In-Gel Trypsin Digestion
This protocol is for the enzymatic digestion of p60c-src from a Coomassie-stained SDS-PAGE gel band.
Materials:
-
Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium bicarbonate)
-
Reduction solution (e.g., 10 mM DTT in 25 mM ammonium bicarbonate)
-
Alkylation solution (e.g., 55 mM iodoacetamide in 25 mM ammonium bicarbonate)
-
Trypsin solution (e.g., sequencing grade modified trypsin)
-
Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)
Procedure:
-
Excision and Destaining:
-
Excise the protein band corresponding to p60c-src from the gel.
-
Cut the gel piece into smaller pieces.
-
Destain the gel pieces with destaining solution until the Coomassie blue is removed.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds by incubating the gel pieces in reduction solution.
-
Alkylate the free cysteine residues by incubating in alkylation solution in the dark.
-
-
Digestion:
-
Wash and dehydrate the gel pieces.
-
Rehydrate the gel pieces in trypsin solution and incubate overnight.
-
-
Peptide Extraction:
-
Extract the tryptic peptides from the gel pieces using the peptide extraction solution.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Protocol 3: Phosphopeptide Enrichment using Immobilized Metal Affinity Chromatography (IMAC)
This protocol describes the enrichment of phosphopeptides from the tryptic digest of p60c-src.
Materials:
-
IMAC resin (e.g., Fe-NTA or TiO2)
-
Loading/washing buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid)
-
Elution buffer (e.g., 1% ammonium hydroxide)
Procedure:
-
Resin Equilibration:
-
Equilibrate the IMAC resin with the loading/washing buffer.
-
-
Sample Loading:
-
Reconstitute the dried peptide sample in the loading/washing buffer.
-
Incubate the peptide solution with the equilibrated IMAC resin to allow phosphopeptides to bind.
-
-
Washing:
-
Wash the resin extensively with the loading/washing buffer to remove non-phosphorylated peptides.
-
-
Elution:
-
Elute the bound phosphopeptides from the resin using the elution buffer.
-
-
Sample Preparation for LC-MS/MS:
-
Acidify the eluted phosphopeptides and desalt using a C18 StageTip before LC-MS/MS analysis.
-
References
- 1. Src family kinase - Wikipedia [en.wikipedia.org]
- 2. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 3. Quantitative phosphoproteomics reveals a cluster of tyrosine kinases that mediates SRC invasive activity in advanced colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The p60c-src family of protein-tyrosine kinases: structure, regulation, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteinswebteam.github.io [proteinswebteam.github.io]
Troubleshooting & Optimization
Optimizing Buffer Conditions for p60c-Src Kinase Assay: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p60c-Src kinase assays. Our goal is to help you optimize your experimental conditions and overcome common challenges to ensure accurate and reproducible results.
Troubleshooting Guides
Here are some common issues encountered during p60c-Src kinase assays and their potential solutions.
High Background Signal
Question: Why is the background signal in my kinase assay unusually high?
Answer: High background can obscure your results and make it difficult to determine true kinase activity. Several factors can contribute to this issue:
-
Enzyme Autophosphorylation: p60c-Src is known to undergo autophosphorylation, which can contribute to a high background signal.[1][2] To mitigate this, you can try reducing the enzyme concentration or the incubation time.
-
Contaminating Kinases: The purity of your p60c-Src enzyme is crucial. Contaminating kinases in your enzyme preparation can phosphorylate the substrate or other proteins, leading to a high background.[3] Ensure you are using a highly purified enzyme preparation.
-
Substrate Quality: The substrate itself can sometimes contribute to the background. If the substrate is partially degraded or contains impurities, it may become non-specifically phosphorylated.
-
Non-specific Binding: In assays involving antibodies or capture beads, non-specific binding of the phosphorylated substrate or enzyme can elevate the background. Ensure proper blocking steps and washing procedures are followed.
Low or No Kinase Activity
Question: I am not observing any significant kinase activity in my assay. What could be the problem?
Answer: A lack of kinase activity can be frustrating, but it is often due to one or more of the following factors:
-
Suboptimal Buffer Conditions: The composition of your kinase buffer is critical for optimal enzyme activity. Key components to consider are:
-
pH: The optimal pH for c-Src kinase activity is around 8.0. Activity is highly sensitive to pH changes, especially in the acidic range.[4]
-
Divalent Cations: p60c-Src requires divalent cations like Mg²⁺ and Mn²⁺ for its catalytic activity. Ensure these are present at optimal concentrations.[5]
-
Reducing Agents: A reducing agent like Dithiothreitol (DTT) is often included to maintain the enzyme in an active conformation.
-
-
Enzyme Inactivity: Improper storage or handling can lead to a loss of enzyme activity. p60c-Src should be stored at -70°C or -80°C and repeated freeze-thaw cycles should be avoided.
-
ATP Concentration: The concentration of ATP can significantly impact the kinase reaction. While a certain amount is necessary, excessively high concentrations can sometimes be inhibitory. Pre-incubation with MgATP has been shown to eliminate a lag in the phosphorylation of some substrates.
-
Myristoylation and Membrane Binding: Myristoylation has a positive effect on c-Src kinase activity. Nonmyristoylated c-Src exhibits reduced kinase activity. The source and preparation of your enzyme can influence its myristoylation status.
Inconsistent Results
Question: My results are not reproducible between experiments. What could be the cause of this variability?
Answer: Inconsistent results can stem from a variety of sources, making it crucial to standardize your protocol and reagents.
-
Reagent Preparation: Ensure that all your reagents, including buffers, ATP, and substrate solutions, are prepared fresh and consistently for each experiment.
-
Pipetting Accuracy: Small variations in the volumes of enzyme, substrate, or inhibitors can lead to significant differences in the final results. Use calibrated pipettes and proper pipetting techniques.
-
Incubation Times and Temperatures: Strictly adhere to the specified incubation times and temperatures in your protocol. Even small deviations can affect the reaction kinetics.
-
Inhibitor Solubility and Stability: If you are screening inhibitors, ensure they are fully dissolved in a suitable solvent, such as DMSO. The final concentration of the solvent in the assay should be kept low and consistent across all wells to avoid affecting enzyme activity. Some inhibitors may also be unstable in aqueous solutions, so prepare them fresh before use.
Multiple Bands on Western Blot
Question: After my immunoprecipitation (IP)-kinase assay, I see multiple bands on my Western blot. What does this mean?
Answer: The presence of multiple bands can be due to several reasons:
-
Autophosphorylation of p60c-Src: The band corresponding to the molecular weight of p60c-Src (around 60 kDa) is expected due to autophosphorylation.
-
Co-immunoprecipitated Substrates: The antibody used for IP might pull down not only p60c-Src but also some of its interacting proteins and substrates. These co-precipitated proteins can then be phosphorylated in the kinase assay, resulting in additional bands.
-
Non-specific Antibody Binding: The primary or secondary antibodies used for Western blotting may have some non-specific binding, leading to the appearance of extra bands. Ensure your antibodies are specific and use appropriate blocking and washing steps.
-
Protein Degradation: If your samples are not handled properly, protein degradation can occur, leading to smaller, unexpected bands. Always use protease and phosphatase inhibitors during cell lysis and immunoprecipitation.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the optimal temperature and pH for a p60c-Src kinase assay?
A1: The optimal incubation temperature for a p60c-Src kinase assay is typically 30°C. The kinase exhibits a bell-shaped pH response curve with an optimal pH of around 8.0.
Q2: What are some common substrates used for p60c-Src kinase assays?
A2: Several substrates can be used, including the synthetic peptide RRLIEDAEYAARG and poly(Glu, Tyr) 4:1. Specific peptide substrates are also commercially available.
Q3: How should I store my p60c-Src enzyme?
A3: The enzyme should be stored at -70°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Buffer Components
Q4: What is the role of MgCl₂ and MnCl₂ in the kinase buffer?
A4: Divalent cations like Mg²⁺ and Mn²⁺ are essential cofactors for the catalytic activity of p60c-Src. They are required for the proper binding of ATP to the enzyme's active site.
Q5: Why is DTT included in the kinase reaction buffer?
A5: Dithiothreitol (DTT) is a reducing agent that helps to maintain the cysteine residues in the enzyme in a reduced state, which is often necessary for optimal catalytic activity.
Q6: Should I include a phosphatase inhibitor in my kinase assay?
A6: Yes, including a phosphatase inhibitor like sodium orthovanadate is recommended to prevent the dephosphorylation of your substrate and the kinase itself by any contaminating phosphatases.
Inhibitor Screening
Q7: I am screening for p60c-Src inhibitors. What are some common positive controls I can use?
A7: Several potent and well-characterized p60c-Src inhibitors can be used as positive controls, including Dasatinib, Saracatinib (AZD0530), and PP2.
Q8: My inhibitor shows reduced efficacy in a crowded protein solution. Why is that?
A8: In a crowded environment, such as in the presence of high concentrations of bovine serum albumin (BSA), the effective concentration of the inhibitor available to bind to the kinase may be reduced due to non-specific binding to other proteins. This can lead to a decrease in the observed inhibitory potency.
Data Presentation
Table 1: Recommended Concentration Ranges for Key Buffer Components
| Component | Recommended Concentration | Purpose |
| Tris-HCl (pH 7.2-8.0) | 50-100 mM | Buffering agent to maintain optimal pH |
| MgCl₂ | 10-125 mM | Essential divalent cation cofactor |
| MnCl₂ | 10-25 mM | Divalent cation cofactor |
| DTT | 1-2 mM | Reducing agent to maintain enzyme activity |
| Sodium Orthovanadate | 0.1-0.25 mM | Phosphatase inhibitor |
| ATP | 10-100 µM | Phosphate donor |
| p60c-Src Substrate | Varies by substrate | Target for phosphorylation |
| p60c-Src Enzyme | Varies by lot and purity | Catalyzes the phosphorylation reaction |
Experimental Protocols
Standard Radiometric p60c-Src Kinase Assay Protocol
This protocol is adapted from a commonly used method for measuring p60c-Src kinase activity using a radioactive ATP isotope.
Materials:
-
p60c-Src Kinase Reaction Buffer (SrcRB): 100mM Tris-HCl, pH 7.2, 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM dithiothreitol.
-
This compound Peptide
-
Purified p60c-Src Enzyme
-
[γ-³²P]ATP
-
40% Trichloroacetic acid (TCA)
-
0.75% Phosphoric acid
-
Acetone
-
P81 Phosphocellulose Paper
-
Scintillation vials and cocktail
Procedure:
-
Prepare your reaction mix in a microfuge tube by adding 10µl of SrcRB.
-
Add 10µl of the Src Kinase substrate peptide.
-
Add 10µl of the p60c-Src Kinase.
-
Initiate the reaction by adding 10µl of diluted [γ-³²P]ATP.
-
Incubate the reaction for 10 minutes at 30°C.
-
Stop the reaction by adding 20µl of 40% TCA and incubate for 5 minutes at room temperature.
-
Spot 25µl of the reaction mixture onto the center of a P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times for 5 minutes each with 0.75% phosphoric acid.
-
Wash the squares once with acetone for 5 minutes.
-
Transfer the washed squares to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Visualizations
Caption: Simplified p60c-Src signaling pathway.
Caption: General workflow for a p60c-Src kinase assay.
References
- 1. Characterization of pp60c-src tyrosine kinase activities using a continuous assay: autoactivation of the enzyme is an intermolecular autophosphorylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of the interactions between the active site of a protein tyrosine kinase and a divalent metal activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting p60c-src Phosphorylation Assays
Welcome to the technical support center for p60c-src phosphorylation assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly high background signals, encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High Background & Non-Specific Signal
Q1: What are the most common causes of high background in my p60c-src phosphorylation assay?
High background can originate from several sources, broadly categorized as issues with reagents, experimental procedure, or the detection method. Key factors include:
-
Non-Specific Antibody Binding: The primary or secondary antibody may be binding to proteins other than the target phospho-protein.
-
Suboptimal Blocking: Inadequate or inappropriate blocking of non-specific sites on the membrane or plate.[1]
-
Contaminated Reagents: Buffers, substrates, or enzymes may be contaminated with proteases, phosphatases, or other substances that interfere with the assay.
-
High Enzyme Concentration: Using too much p60c-src kinase can lead to high basal activity and background.
-
Substrate Quality: The substrate peptide or protein may be of poor quality or prone to non-specific phosphorylation.
-
Inadequate Washing: Insufficient washing steps can leave unbound reagents behind, contributing to background signal.[1]
-
High ATP Concentration: While physiological ATP concentrations are high, using excessively high concentrations in in vitro assays can sometimes increase non-specific phosphorylation.[2]
Q2: My Western blot for phospho-Src shows high background. How can I optimize it?
For Western blot-based detection of p60c-src phosphorylation, several steps can be optimized:
-
Blocking Agent: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can be recognized by phospho-specific antibodies, leading to high background.[3] Instead, use Bovine Serum Albumin (BSA) or casein in Tris-Buffered Saline (TBS).[1]
-
Washing Buffer: Use TBS-based washing buffers, as Phosphate-Buffered Saline (PBS) contains phosphate ions that can interfere with the detection of phosphorylated targets. Adding a detergent like Tween 20 helps remove non-specifically bound material.
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Sample Preparation: Always include protease and phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your protein.
-
Membrane Type: The choice of membrane (e.g., PVDF or nitrocellulose) can influence background levels. It may be necessary to test different types of membranes.
Q3: I'm using a kinase assay kit (e.g., ADP-Glo) and see a high background. What should I check?
In plate-based kinase assays, high background can be due to:
-
ATP Concentration: Assays like ADP-Glo are sensitive to the amount of ATP consumed. If the basal kinase activity is too high, a significant portion of ATP might be consumed even in the negative control wells, leading to a high background signal. Consider optimizing the ATP concentration; typically, concentrations around the Km for ATP are used in biochemical assays.
-
Enzyme Titration: Perform an enzyme titration to find the optimal concentration of p60c-src that gives a linear response over the course of the assay.
-
Non-Specific Binding to Plates: Proteins and other molecules can bind non-specifically to the wells of the microtiter plate. Ensure you are using low-binding plates and that your buffers contain appropriate detergents (e.g., Tween-20) to minimize this.
-
Compound Interference: If you are screening for inhibitors, the compounds themselves might interfere with the assay. For instance, in luciferase-coupled assays, a compound that inhibits luciferase can appear as a false negative.
Experimental Protocols & Methodologies
Protocol: Optimizing Blocking and Washing in a Western Blot for Phospho-Src
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors. Keep samples on ice.
-
Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking:
-
Prepare blocking buffers: 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) and, for comparison, 5% non-fat dry milk in TBS-T.
-
Incubate the membrane in the blocking buffer for 1 hour at room temperature. For phospho-specific antibodies, BSA is generally recommended.
-
-
Primary Antibody Incubation:
-
Dilute the phospho-p60c-src antibody in the chosen blocking buffer. Perform a titration to find the optimal dilution (e.g., 1:500, 1:1000, 1:2000).
-
Incubate the membrane overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBS-T. Increasing the number and duration of washes can help reduce background.
-
-
Secondary Antibody Incubation:
-
Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Final Washes and Detection:
-
Repeat the washing step (step 5).
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Protocol: Troubleshooting Non-Specific Binding in an Immunoprecipitation (IP)-Kinase Assay
-
Pre-clearing the Lysate:
-
Before adding your specific antibody, incubate the cell lysate with control beads (e.g., protein A/G agarose) for 30-60 minutes at 4°C. This removes proteins that non-specifically bind to the beads.
-
-
Antibody Incubation:
-
Add the p60c-src antibody to the pre-cleared lysate and incubate for 1-4 hours at 4°C. Use the lowest effective amount of antibody.
-
-
Immunoprecipitation:
-
Add fresh protein A/G beads and incubate for an additional hour to capture the antibody-protein complexes.
-
-
Washing the Beads:
-
This is a critical step for reducing background.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
For more stringent washing, increase the salt concentration (e.g., up to 500 mM NaCl) or add a small amount of detergent (e.g., 0.1% Triton X-100) to the wash buffer.
-
-
Kinase Assay:
-
Resuspend the washed beads in kinase assay buffer containing the substrate and [γ-³²P]ATP or use a non-radioactive readout system.
-
Incubate at 30°C for the desired time.
-
Stop the reaction and analyze the results.
-
Quantitative Data Summary
While specific quantitative data for troubleshooting high background is highly dependent on the specific assay format and reagents used, the following table provides general guidelines for optimizing key parameters.
| Parameter | Recommended Starting Concentration/Condition | Rationale for High Background Troubleshooting |
| Primary Antibody | 1:1000 dilution | High concentrations increase non-specific binding. |
| Blocking Agent (BSA) | 3-5% in TBS-T | Milk can cause background with phospho-antibodies. |
| Washing Steps | 3 x 10 minutes | Insufficient washing leaves unbound antibodies. |
| ATP Concentration | At or near Km of the kinase | High ATP can increase non-specific phosphorylation. |
| p60c-src Enzyme | Titrate for linear range | Excess enzyme leads to high basal activity. |
Visualizations
Signaling Pathway of p60c-src Regulation
Caption: Regulation of p60c-src activity by phosphorylation.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background.
References
dealing with substrate inhibition in p60c-src kinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with substrate inhibition in p60c-src kinetic studies.
Troubleshooting Guides
This section addresses specific issues you might encounter during your p60c-src kinase assays, particularly those related to substrate inhibition.
Issue 1: My reaction rate decreases at high substrate concentrations.
This is the hallmark of substrate inhibition. Here’s how to troubleshoot and confirm this phenomenon:
-
Q1: How can I be sure that the decrease in activity is due to substrate inhibition and not another artifact?
A: Several factors can mimic substrate inhibition. Systematically rule out the following possibilities:
-
Substrate Depletion: At very high enzyme concentrations or long reaction times, the substrate might be consumed, leading to a decrease in the reaction rate.
-
Troubleshooting Step: Measure the reaction progress over time at a high substrate concentration. If the reaction is linear for the duration of your assay, substrate depletion is unlikely. Reduce the enzyme concentration or the reaction time.
-
-
Enzyme Instability: High concentrations of some peptide substrates can destabilize the enzyme over time.
-
Troubleshooting Step: Pre-incubate the enzyme with a high concentration of the substrate for the duration of the assay, then initiate the reaction by adding ATP. If the initial velocity is lower than a control without pre-incubation, enzyme instability may be the issue.
-
-
Substrate Insolubility: At high concentrations, your substrate may be precipitating out of solution.
-
Troubleshooting Step: Visually inspect the reaction mixture for any cloudiness or precipitate. You can also centrifuge the reaction mixture at a high speed and check for a pellet.
-
-
Contaminants in the Substrate: Impurities in your substrate preparation could be inhibiting the enzyme at high concentrations.
-
Troubleshooting Step: Use highly purified substrate (e.g., HPLC-purified peptides). If possible, test a batch of substrate from a different supplier.
-
-
-
Q2: I've ruled out other artifacts. How do I kinetically characterize substrate inhibition?
A: To confirm and characterize substrate inhibition, you need to perform a detailed kinetic analysis over a wide range of substrate concentrations.
-
Experimental Design:
-
Broad Substrate Concentration Range: Your substrate concentrations should span from well below the expected Km to concentrations where you observe a significant decrease in velocity. A range from 0.1 x Km to at least 10-20 x Km (or higher, until inhibition is clear) is recommended.
-
Fixed ATP Concentration: Keep the ATP concentration constant, ideally at or near its Km value, to simplify the kinetic model.
-
-
Data Analysis:
-
Michaelis-Menten Plot: Plot initial velocity (v) versus substrate concentration ([S]). The resulting curve will be parabolic, showing an initial increase in velocity followed by a decrease at higher concentrations.
-
Lineweaver-Burk Plot: A plot of 1/v versus 1/[S] will show a non-linear relationship, bending upwards at high substrate concentrations (low 1/[S] values). This deviation from linearity is a strong indicator of substrate inhibition.
-
Data Fitting: Fit your data to the substrate inhibition equation (see FAQ section for the equation) using non-linear regression analysis software to determine the kinetic parameters Vmax, Km, and Ki.
-
-
Issue 2: My kinetic data is not fitting well to the standard Michaelis-Menten model.
-
Q1: What could be causing the poor fit?
A: If your data deviates from the classic hyperbolic Michaelis-Menten curve, especially at higher substrate concentrations, substrate inhibition is a likely cause.[1] Other possibilities include the presence of multiple active forms of the enzyme with different Km values.[1]
-
Q2: How do I choose the correct kinetic model for my data?
A: The choice of model should be guided by the shape of your kinetic plots.
-
Visual Inspection: As mentioned above, a parabolic Michaelis-Menten plot or a non-linear Lineweaver-Burk plot suggests substrate inhibition.
-
Model Comparison: Use statistical methods (e.g., F-test, Akaike Information Criterion) provided by your data analysis software to compare the goodness of fit between the standard Michaelis-Menten model and the substrate inhibition model. The model that best describes your data with the fewest parameters is preferred.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about p60c-src kinetics and substrate inhibition.
-
Q1: What is substrate inhibition?
A: Substrate inhibition is a type of enzyme inhibition where the enzyme's activity is reduced at high substrate concentrations. This occurs when a second substrate molecule binds to a non-catalytic (allosteric) site on the enzyme or the enzyme-substrate complex, forming an inactive or less active ternary complex (Enzyme-Substrate-Substrate).
-
Q2: What is the kinetic model for substrate inhibition?
A: The most common model for substrate inhibition is a modification of the Michaelis-Menten equation:
v = (Vmax * [S]) / (Km + [S] + ([S]2 / Ki))
Where:
-
v is the initial reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant (substrate concentration at half Vmax in the absence of inhibition)
-
Ki is the inhibition constant (dissociation constant for the second substrate molecule)
-
-
Q3: Which substrates of p60c-src are known to cause substrate inhibition?
A: Substrate inhibition has been observed with the synthetic polymer substrate poly(Glu4, Tyr1) at pH 6.5.[1] While not extensively documented for all substrates, it is a phenomenon to be aware of, especially when using high concentrations of peptide substrates. Angiotensin II is a known substrate of p60c-src, and its signaling can activate the kinase.[2]
-
Q4: What are typical Km values for p60c-src substrates?
A: Km values for p60c-src can vary depending on the substrate and reaction conditions. See the table below for some reported values.
-
Q5: How can I avoid substrate inhibition in my experiments?
A: If the goal of your experiment is not to characterize the inhibition itself, you can avoid it by using substrate concentrations at or below the optimal concentration that gives the maximal velocity. This optimal concentration can be determined from a full substrate titration curve. If you need to work at a single substrate concentration, a concentration around the Km value is often a good starting point.
Data Presentation
Table 1: Kinetic Parameters for p60c-src Substrates
| Substrate | Km | Ki (Substrate Inhibition) | Notes |
| poly(Glu4, Tyr1) | 0.029 mg/ml and 1.6 mg/ml | Not reported | Biphasic kinetics observed at pH 8.0, with substrate inhibition at pH 6.5.[1] The two Km values may represent different forms of the enzyme. |
| YIYGSFK-NH2 | 55 µM | Not reported | An efficient peptide substrate. |
| Casein | ~2-3 fold decrease upon thrombin stimulation | Not reported | Km for ATP also decreased under these conditions. |
Note: Specific Ki values for substrate inhibition of p60c-src are not widely reported in the literature.
Experimental Protocols
Detailed Methodology for Characterizing Substrate Inhibition of p60c-src
This protocol is designed to generate a full kinetic curve to identify and characterize substrate inhibition.
1. Reagents and Buffers:
-
p60c-src Kinase: Purified, active enzyme.
-
Peptide Substrate: (e.g., Angiotensin II or a synthetic peptide like YIYGSFK-NH2) stock solution of known concentration.
-
ATP: Stock solution of known concentration.
-
Kinase Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.2, 125 mM MgCl2, 25 mM MnCl2, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT.
-
[γ-32P]ATP or [γ-33P]ATP: For radiolabeling assays.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar: For non-radioactive detection.
-
Stopping Solution: e.g., 40% Trichloroacetic acid (TCA) for radioactive assays.
2. Assay Procedure (Radiolabeling Example):
-
Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the kinase assay buffer. The final concentrations in the assay should span a wide range (e.g., from 0.1 x Km to 20 x Km or higher).
-
Prepare Reaction Mix: In microcentrifuge tubes or a 96-well plate, combine the kinase assay buffer and the various concentrations of your substrate.
-
Add Enzyme: Add a fixed amount of p60c-src kinase to each reaction. The amount of enzyme should be optimized to ensure the reaction is in the linear range for the chosen incubation time.
-
Initiate Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP. The final ATP concentration should be kept constant across all reactions.
-
Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is still in the initial velocity phase.
-
Stop Reaction: Terminate the reactions by adding a stopping solution like 40% TCA.
-
Spot and Wash: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert cpm values to pmol of phosphate incorporated per minute. Plot the initial velocity against the substrate concentration and fit the data to the appropriate kinetic model.
Visualizations
Caption: Mechanism of substrate inhibition.
Caption: Experimental workflow for characterizing substrate inhibition.
Caption: Troubleshooting decision tree for decreased activity.
References
Technical Support Center: Minimizing Phosphatase Activity in p60c-Src Substrate Experiments
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions, troubleshooting advice, and detailed protocols to mitigate the impact of phosphatase activity in p60c-Src kinase assays.
Frequently Asked Questions (FAQs)
Q1: My p60c-Src kinase activity is unexpectedly low or inconsistent. Could phosphatases be the cause?
A: Yes, contaminating phosphatases are a primary cause of low or variable kinase activity. During cell lysis, phosphatases that are normally compartmentalized are released and can dephosphorylate your p60c-Src substrate, leading to an underestimation of true kinase activity.[1][2] It is crucial to inhibit these enzymes to preserve the phosphorylation state of your target proteins.[2][3]
Q2: What are the main types of phosphatases I should be concerned about in a p60c-Src (a tyrosine kinase) assay?
A: While p60c-Src is a tyrosine kinase, you should be concerned with two main classes of phosphatases:
-
Protein Tyrosine Phosphatases (PTPs): These enzymes directly reverse the action of Src by removing phosphate groups from tyrosine residues.[3]
-
Serine/Threonine Phosphatases (e.g., PP1, PP2A): Though they target different residues, they can indirectly affect Src signaling pathways. Some studies suggest that Ser/Thr phosphatase inhibitors can paradoxically stimulate pp60c-src activity by modulating an upstream Tyr 527 phosphatase or kinase. Therefore, a comprehensive inhibition strategy is often required.
Q3: What are the most common phosphatase inhibitors to use, and why is a "cocktail" approach recommended?
A: No single inhibitor is effective against all phosphatases. Therefore, a cocktail containing a mix of inhibitors is the standard approach to ensure broad-spectrum protection. Key inhibitors include:
-
Sodium Orthovanadate (Na₃VO₄): A potent inhibitor of protein tyrosine phosphatases (PTPs) and alkaline phosphatases. It acts as a phosphate analog.
-
Sodium Fluoride (NaF): An inhibitor of serine/threonine phosphatases and acid phosphatases.
-
β-Glycerophosphate & Sodium Pyrophosphate: Reversible and irreversible inhibitors, respectively, that target serine/threonine phosphatases.
-
Okadaic Acid: A specific inhibitor of serine/threonine phosphatases PP1 and PP2A.
Using a combination of these ensures that both major classes of phosphatases that could interfere with your assay are inactivated.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Phosphorylation Signal | High Phosphatase Activity: Endogenous phosphatases in the cell lysate are dephosphorylating the Src substrate. | Add a freshly prepared, broad-spectrum phosphatase inhibitor cocktail to your lysis buffer and kinase reaction buffer. Ensure inhibitors are used at their effective working concentrations. |
| Inactive Inhibitors: Sodium orthovanadate was not properly "activated" before use, or inhibitors have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh sodium orthovanadate stock by boiling and adjusting the pH to 10.0 until the solution is colorless and stable. Aliquot inhibitors and store them at -20°C to avoid repeated freeze-thaw cycles. | |
| High Background Signal | Non-Specific Substrate Dephosphorylation: Can occur if the assay is not optimized. | Titrate the concentration of your kinase and substrate. Optimize incubation time to ensure the reaction stays within the linear range. |
| Inconsistent Results Between Replicates | Variable Phosphatase Activity: Inconsistent sample handling or lysis can lead to different levels of phosphatase activity between samples. | Standardize your sample preparation protocol. Ensure lysis buffer with inhibitors is added quickly and consistently after cell harvesting. Keep samples on ice at all times to minimize enzymatic activity. |
| Incomplete Mixing of Reagents: Inhibitors or other reagents may not be uniformly distributed in the reaction mix. | Gently vortex all buffers and stock solutions after thawing and before adding them to the reaction. |
Data & Visualizations
Comparison of Common Phosphatase Inhibitors
The table below summarizes key inhibitors used to preserve protein phosphorylation.
| Inhibitor | Target Class | Typical Working Concentration | Key Considerations |
| Sodium Orthovanadate | Protein Tyrosine Phosphatases (PTPs), Alkaline Phosphatases | 1 mM | Must be "activated" by boiling at pH 10.0 to depolymerize into the active monomeric vanadate form. |
| Sodium Fluoride | Serine/Threonine Phosphatases, Acid Phosphatases | 1-20 mM | A general and irreversible inhibitor. |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 1-100 mM | A competitive, reversible inhibitor. |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | 1-100 mM | An irreversible inhibitor. |
| Okadaic Acid | Ser/Thr Phosphatases (PP1, PP2A) | 1 nM - 1 µM | Potent inhibitor; use with caution and refer to specific protocols for concentration. |
Visualizing the Experimental Challenge
The diagram below illustrates the fundamental conflict in a kinase assay: the desired phosphorylation by p60c-Src and the undesired dephosphorylation by contaminating phosphatases.
Caption: p60c-Src phosphorylates a substrate, while phosphatases remove the phosphate group.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues in p60c-Src kinase assays.
References
Technical Support Center: Identification of Bona Fide p60c-Src Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls encountered when identifying genuine p60c-Src substrates.
Frequently Asked Questions (FAQs)
Q1: Why do my in vitro kinase assays generate so many potential substrates that don't validate in vivo?
A1: This is a very common challenge. In vitro assays, while useful for initial screening, are prone to a high rate of false positives for several reasons:
-
Lack of Cellular Compartmentalization: In a test tube, p60c-Src can phosphorylate proteins it would never encounter in a living cell due to being in different subcellular locations.
-
Absence of Scaffolding Proteins and Regulators: The cellular environment contains numerous proteins that modulate p60c-Src activity and substrate specificity. These are absent in a simplified in vitro system.
-
Non-Physiological Kinase and Substrate Concentrations: The concentrations of kinase and potential substrates used in vitro are often much higher than their physiological counterparts, which can lead to non-specific phosphorylation events.
-
Contaminating Kinases: Purified p60c-Src preparations may contain other co-purified kinases, leading to the phosphorylation of substrates that are not direct targets of p60c-Src.[1]
Therefore, in vitro hits should always be considered putative substrates that require rigorous validation in a cellular or in vivo context.
Q2: I've identified a protein that is phosphorylated upon p60c-Src activation in cells. How can I be sure it's a direct substrate and not just part of a downstream signaling cascade?
A2: Distinguishing direct from indirect substrates is a critical step. An increase in phosphorylation of a protein following p60c-Src activation confirms it's part of the downstream pathway, but not necessarily a direct target.[1] To establish a direct interaction, consider the following approaches:
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In Vitro Kinase Assay with Purified Components: The most direct test is to combine purified, active p60c-Src with the purified candidate substrate in vitro. Phosphorylation in this controlled environment strongly suggests a direct interaction.
-
Use of Analog-Sensitive Kinase Alleles: Employing a version of p60c-Src that is engineered to accept a modified ATP analog (which wild-type kinases cannot use) allows for the specific labeling of direct substrates in cell lysates or even in living cells.
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Co-immunoprecipitation: Demonstrating a physical interaction between p60c-Src and the putative substrate in cells through co-immunoprecipitation can support a direct relationship. However, be aware that kinase-substrate interactions are often transient and difficult to capture.[1][2]
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Proximity Ligation Assay (PLA): This technique can visualize the close proximity of p60c-Src and the candidate substrate within the cell, providing stronger evidence of a direct interaction than co-immunoprecipitation alone.
Q3: My mass spectrometry results show low stoichiometry of phosphorylation for a potential substrate. Does this mean it's not a significant target of p60c-Src?
A3: Not necessarily. Low phosphorylation stoichiometry is a common challenge in identifying kinase substrates.[1] It can be due to several factors:
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Transient Phosphorylation: The phosphorylation event may be rapid and quickly reversed by phosphatases.
-
Sub-population Specificity: Only a small fraction of the total protein pool of the substrate may be targeted by p60c-Src at any given time, depending on the cellular context, location, or cell cycle stage.
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Dynamic Regulation: The phosphorylation may be part of a dynamic signaling event where only a small amount of phosphorylated substrate is needed to elicit a downstream response.
Instead of relying solely on stoichiometry, it is more informative to assess the functional consequences of the phosphorylation event, for example, by mutating the identified phosphorylation site and observing changes in protein function or cellular phenotype.
Troubleshooting Guides
Problem 1: High background phosphorylation in my in vitro kinase assays.
-
Potential Cause: Contaminating kinases in your purified p60c-Src preparation.
-
Troubleshooting Steps:
-
Assess Purity: Run your purified p60c-Src on a high-resolution SDS-PAGE gel and stain with a sensitive Coomassie or silver stain to check for other protein bands.
-
Kinase Activity of Contaminants: If other bands are present, perform an in vitro kinase assay with your purified enzyme in the absence of any added substrate to check for autophosphorylation of contaminants.
-
Re-purification: If significant contamination is detected, consider an additional purification step, such as ion-exchange or size-exclusion chromatography, after your initial affinity purification.
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Use of Specific Inhibitors: Include specific inhibitors for common co-purifying kinases (if known) as a control to see if background phosphorylation is reduced.
-
Problem 2: Inconsistent results when overexpressing a constitutively active p60c-Src mutant (e.g., Y527F).
-
Potential Cause: Overexpression of a hyperactive kinase can lead to non-physiological phosphorylation and cellular artifacts. The level of expression can also vary significantly between experiments.
-
Troubleshooting Steps:
-
Titrate Expression Levels: Use an inducible expression system (e.g., tetracycline-inducible) to control the level of active p60c-Src expression. This allows for a dose-response analysis and helps to identify substrates at more physiologically relevant kinase concentrations.
-
Use of Chemical-Genetic Approaches: As an alternative to mutant overexpression, consider using a chemical-genetic approach to specifically activate endogenous p60c-Src. This provides a more temporally controlled and potentially more physiological activation.
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Validate with Endogenous Src Activation: Whenever possible, validate findings by stimulating endogenous p60c-Src with a physiological stimulus, such as a growth factor (e.g., PDGF), and observe the phosphorylation of the putative substrate.
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Problem 3: Failure to validate a putative substrate identified through a peptide array screen.
-
Potential Cause: Peptide arrays are a powerful screening tool but have inherent limitations. A peptide sequence out of the context of the full-length, properly folded protein may be an accessible substrate, while in its native conformation, the phosphorylation site may be buried or masked.
-
Troubleshooting Steps:
-
In Vitro Kinase Assay with Full-Length Protein: Test whether p60c-Src can phosphorylate the full-length, purified protein in vitro.
-
Site-Directed Mutagenesis: Mutate the identified tyrosine residue to a phenylalanine (Y->F) in the full-length protein. Express both the wild-type and mutant protein in cells and assess their phosphorylation status after p60c-Src activation. A loss of phosphorylation in the mutant indicates that this is the correct site.
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Consider Protein Conformation: Investigate whether the phosphorylation site is located in a region of the protein that is known to undergo conformational changes, which might expose the site only under specific cellular conditions.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the identification of kinase substrates, highlighting the challenges and the efficacy of different validation methods.
| Parameter | Method | Finding | Significance | Citation |
| False Positive Rates | Virtual Screening for Kinase Ligands | Less than 10% of false positives satisfied two key hydrogen bond criteria in docking poses. | Highlights the high rate of false positives in computational approaches and the importance of structural criteria for filtering. | |
| Substrate Identification | Chemical Rescue & Phosphoproteomics | Identified 29 potential novel c-Src substrates and 97 tyrosine phosphopeptides with increased phosphorylation upon specific c-Src stimulation. | Demonstrates the power of combining chemical genetics with mass spectrometry for specific substrate discovery. | |
| Validation of Hits | In Vitro Kinase Assays with Peptide Substrates | Confirmed differential phosphorylation of peptides by the closely related Lck and c-Src kinases, validating screening data. | Emphasizes the necessity of validating screening hits with quantitative in vitro assays. | |
| Phosphorylation Site Identification | Peptide Microarrays | Identified 34 peptides phosphorylated by c-Src from a screen of 312 unique peptides derived from 14 novel substrate candidates. | Shows the utility of peptide microarrays for high-throughput mapping of phosphorylation sites on identified substrates. |
Experimental Protocols
Detailed Methodology: In Vitro Kinase Assay for Substrate Validation
This protocol describes a standard radioactive in vitro kinase assay to validate a putative p60c-Src substrate.
-
Reagents and Buffers:
-
Purified, active p60c-Src kinase (commercially available or purified in-house).
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Purified putative substrate protein.
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
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ATP solution (10 mM stock).
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[γ-³²P]ATP (10 μCi/μL).
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4x SDS-PAGE Loading Buffer.
-
Deionized water.
-
-
Procedure:
-
Prepare a master mix of the kinase reaction components on ice. For a 25 μL reaction, this would typically include:
-
5 μL of 5x Kinase Assay Buffer.
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1-5 μg of the purified substrate protein.
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0.1-0.5 μg of purified p60c-Src.
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Deionized water to a volume of 20 μL.
-
-
As a negative control, prepare a reaction with no p60c-Src and another with no substrate (to check for kinase autophosphorylation).
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Prepare the ATP mix: Dilute [γ-³²P]ATP in cold ATP to a final concentration of 50-100 μM with a specific activity of ~500 cpm/pmol.
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Initiate the reaction by adding 5 μL of the ATP mix to each reaction tube.
-
Incubate the reactions at 30°C for 10-30 minutes. The optimal time should be determined empirically.
-
Stop the reaction by adding 8.3 μL of 4x SDS-PAGE Loading Buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
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Stain the gel with Coomassie Blue to visualize the protein bands and ensure equal loading of the substrate.
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Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporated radioactivity.
-
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Expected Outcome: A radioactive band corresponding to the molecular weight of the putative substrate will be present in the reaction containing both p60c-Src and the substrate, but absent or significantly weaker in the negative controls.
Visualizations
Caption: Workflow for identifying bona fide p60c-Src substrates.
Caption: Simplified p60c-Src signaling pathway diagram.
Caption: Troubleshooting logic for this compound validation.
References
Technical Support Center: Optimizing p60c-src Autophosphorylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of p60c-src autophosphorylation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of p60c-src activation and autophosphorylation?
A1: The kinase activity of p60c-src is primarily regulated by a conformational change between an inactive "closed" state and an active "open" state. In its inactive state, a C-terminal tyrosine residue (Tyr-527) is phosphorylated, which promotes an intramolecular interaction with the SH2 domain, locking the kinase in a closed and inactive conformation.[1][2] Activation is initiated by the dephosphorylation of Tyr-527 by protein tyrosine phosphatases (PTPs). This releases the SH2 domain, leading to an open conformation that allows for the intermolecular autophosphorylation of a key tyrosine residue (Tyr-416) within the activation loop.[1][3][4] This autophosphorylation event stabilizes the active conformation and is required for maximal kinase activity.
Q2: Why is Tyr-416 autophosphorylation crucial for p60c-src activity?
A2: Autophosphorylation at Tyr-416 is a hallmark of c-Src activation and is essential for the kinase to achieve its full catalytic potential. This phosphorylation event stabilizes the activation loop in a conformation that facilitates substrate binding and phosphoryl transfer. Studies have shown that preventing Tyr-416 phosphorylation, for instance through a Y416F mutation, significantly reduces the kinase's transforming ability and catalytic efficiency, even when the inhibitory Tyr-527 is dephosphorylated.
Q3: What are the key components of an in vitro p60c-src autophosphorylation reaction buffer?
A3: A typical in vitro kinase assay buffer for p60c-src autophosphorylation includes a buffering agent (e.g., Tris-HCl or HEPES at a pH around 7.5), a source of phosphate (ATP), and essential divalent cations. Magnesium (Mg2+) and Manganese (Mn2+) are critical cofactors. A reducing agent like Dithiothreitol (DTT) is also commonly included to maintain enzyme integrity.
Troubleshooting Guide
Issue: Low or undetectable p60c-src autophosphorylation in an in vitro kinase assay.
This is a common issue that can stem from several factors related to the enzyme's integrity, the reaction conditions, or the assay itself. The following troubleshooting steps can help identify and resolve the problem.
| Potential Cause | Recommended Solution |
| Suboptimal Divalent Cation Concentration | Protein tyrosine kinases, including c-Src, require divalent cations for activity. Ensure the presence of both Mg2+ and Mn2+. The optimal concentration for MgCl2 is in the range of 5-10 mM. It's crucial to have a concentration of free Mg2+ in excess of the ATP concentration, as a second Mg2+ ion acts as an essential activator. |
| Incorrect pH of Reaction Buffer | The pH of the reaction buffer can influence enzyme activity. While c-Src itself is active over a range of pH, enzymes that regulate its activity, such as Csk (which phosphorylates the inhibitory Tyr-527), are pH-sensitive. For in vitro autophosphorylation, a pH of 7.5 is commonly used and is a good starting point. |
| Enzyme is in an Inactive State (Phosphorylated at Tyr-527) | Recombinant p60c-src may be purified in its inactive, Tyr-527 phosphorylated state. To promote autophosphorylation, consider pre-treating the enzyme with a protein tyrosine phosphatase (like PTP1B) to remove the inhibitory phosphate group. Alternatively, using a constitutively active mutant, such as Y527F, can bypass this regulation. |
| Degraded ATP | ATP is susceptible to hydrolysis. Use fresh ATP stocks and avoid multiple freeze-thaw cycles. |
| Enzyme Degradation or Misfolding | Ensure proper storage and handling of the p60c-src enzyme. Include a reducing agent like DTT (e.g., 5 mM) in the reaction buffer to prevent oxidation and maintain the enzyme's structural integrity. |
| Suboptimal Temperature or Incubation Time | Most in vitro kinase assays for c-Src are performed at 30°C for 30 minutes. If the signal is low, you can try optimizing the incubation time, but be mindful of potential enzyme instability over longer periods. |
Experimental Protocols & Data
In Vitro p60c-src Autophosphorylation Assay
This protocol is a generalized procedure for measuring the autophosphorylation of purified p60c-src.
Materials:
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Purified, active p60c-src enzyme
-
Kinase Reaction Buffer (2X): 80 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 2 mM MnCl₂, 10 mM DTT, 10% glycerol
-
ATP Solution: 10 mM ATP in water
-
[γ-³²P]ATP
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Substrate (optional, for measuring kinase activity on an external substrate): Acid-denatured enolase
-
Quenching Buffer: SDS-PAGE loading buffer
Procedure:
-
Prepare the kinase reaction mix on ice. For a 20 µL final reaction volume, combine:
-
10 µL of 2X Kinase Reaction Buffer
-
X µL of purified p60c-src (e.g., to a final concentration of 320 nM)
-
X µL of nuclease-free water to bring the volume to 18 µL.
-
-
Prepare the ATP mix. For a final concentration of 40 µM ATP, mix cold ATP and [γ-³²P]ATP.
-
Initiate the reaction by adding 2 µL of the ATP mix to the kinase reaction mix.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding an equal volume of quenching buffer.
-
Boil the samples for 5 minutes.
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Resolve the proteins by SDS-PAGE.
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Dry the gel and expose it to X-ray film or a phosphorimager to visualize the ³²P-labeled (autophosphorylated) p60c-src.
Quantitative Data Summary
| Parameter | Condition | Effect on p60c-src Activity | Reference |
| Tyr-416 Phosphorylation | Phosphorylated vs. Y416F mutant | 6.4-fold increase in kcat/Km | |
| MgCl₂ Concentration | Saturation reached at 5-8 mM | Essential for catalytic activity; increases Vmax | |
| ATP Concentration | Km for ATP (with Tyr-416 phosphorylated) | 9.8 µM | |
| pH | 6.0 to 7.0 | Csk activity is sensitive in this range, which can indirectly affect c-Src activation state |
Visualizations
p60c-src Activation Pathway
Caption: The regulatory cycle of p60c-src activation and inactivation.
Experimental Workflow for In Vitro Autophosphorylation Assay
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Reactive Oxygen Species Activate Src Tyrosine Kinase during Cell Adhesion and Anchorage-Dependent Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expression and Purification of Recombinant p60c-src Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant p60c-src substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common expression systems for p60c-src and its substrates?
A1: The most common expression systems are Escherichia coli and the baculovirus expression vector system (BEVS) using insect cells. E. coli is often the first choice due to its rapid growth and ease of use. However, for complex proteins like kinases that may require post-translational modifications for proper folding and activity, the baculovirus system is a powerful alternative.[1][2][3]
Q2: Why is my recombinant p60c-src substrate expressed at very low levels in E. coli?
A2: Low expression levels can be due to several factors, including cytotoxicity of the expressed protein, codon bias between your gene of interest and the E. coli host, or plasmid instability.[2][4] Optimizing codon usage for E. coli and using expression strains that can better handle toxic proteins can sometimes improve yields.
Q3: My this compound is forming inclusion bodies in E. coli. What can I do?
A3: Inclusion body formation is a common issue, often caused by protein misfolding and aggregation. To improve solubility, you can try lowering the induction temperature (e.g., 15-20°C), reducing the inducer (IPTG) concentration, or using a different E. coli strain. Co-expression with molecular chaperones like GroEL/GroES or using a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP), can also be effective.
Q4: What are the advantages of using a baculovirus expression system for Src substrates?
A4: The baculovirus system uses insect cells, which are eukaryotic and can perform complex post-translational modifications, leading to properly folded and active proteins. This system is particularly advantageous for expressing kinases and other proteins that are difficult to produce in a soluble and active form in E. coli.
Troubleshooting Guides
Expression-Related Issues
| Problem | Possible Cause | Troubleshooting Solution | References |
| Low or no protein expression | Codon bias. | Optimize the gene sequence for the codon usage of the expression host (E. coli or insect cells). | |
| Protein is toxic to the host cells. | Use a tightly regulated promoter, lower the induction temperature, or switch to a host strain designed for toxic protein expression. For baculovirus, harvest at an earlier time point post-infection. | ||
| Protein is insoluble (inclusion bodies) | High expression rate leads to misfolding. | Lower the induction temperature (e.g., 15-20°C) and reduce the IPTG concentration. | |
| Lack of proper folding machinery. | Co-express with chaperones (e.g., GroEL/GroES). Use a solubility-enhancing fusion tag like MBP or GST. | ||
| Sub-optimal culture conditions. | Supplement the growth media with osmolytes like sorbitol or arginine to improve protein solubility. | ||
| Protein degradation | Proteolytic activity in the host cell. | Add protease inhibitors to the lysis buffer. Harvest cells at an earlier growth phase. |
Purification-Related Issues
| Problem | Possible Cause | Troubleshooting Solution | References |
| His-tagged protein does not bind to IMAC resin | His-tag is inaccessible or buried. | Perform purification under denaturing conditions with urea or guanidinium chloride, followed by on-column refolding. Consider moving the tag to the other terminus of the protein or adding a flexible linker. | |
| Buffer components are interfering with binding. | Ensure the absence of chelating agents (e.g., EDTA) and reducing agents (e.g., DTT) in the binding buffer. Optimize the imidazole concentration (start with a low concentration like 10-20 mM to reduce non-specific binding). Check and adjust the pH of your buffers. | ||
| Metal ions (e.g., Ni2+) are stripped from the column. | Use a resin with more strongly bound metal ions. Ensure that the cell culture medium, if used directly, is compatible with the IMAC resin. | ||
| GST-tagged protein does not bind to glutathione resin | Incorrect buffer pH. | Ensure the pH of the lysis and binding buffers is between 6.5 and 8.0. | |
| High flow rate during sample application. | Decrease the flow rate during sample loading to allow for sufficient binding time. | ||
| Low recovery of purified protein | Inefficient elution. | For His-tagged proteins, increase the imidazole concentration in the elution buffer. For GST-tagged proteins, ensure the glutathione in the elution buffer is fresh and consider increasing its concentration. Decreasing the flow rate during elution can also help. | |
| Co-purification of contaminants | Non-specific binding of host proteins. | Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer. Include a low concentration of imidazole in the wash buffer for His-tagged proteins. Add detergents (e.g., Triton X-100 or Tween 20) to the wash buffer. | |
| Contaminants are associated with the target protein. | Consider a secondary purification step, such as ion-exchange or size-exclusion chromatography, after the initial affinity purification. |
Experimental Protocols
Expression of GST-fused this compound in E. coli
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Transformation : Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the GST-fused this compound.
-
Starter Culture : Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture : Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction : Cool the culture to the desired induction temperature (e.g., 18°C) and add IPTG to a final concentration of 0.1-0.5 mM.
-
Expression : Continue to incubate the culture for 16-18 hours at the lower temperature with shaking.
-
Harvesting : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Purification of GST-fused this compound
-
Cell Lysis : Resuspend the cell pellet in ice-cold lysis buffer (e.g., PBS, pH 7.4, with 1 mM DTT and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification : Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Binding : Apply the clarified supernatant to a pre-equilibrated glutathione-agarose column. Allow the lysate to bind to the resin by gravity flow or at a slow flow rate.
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Washing : Wash the column with 10-20 column volumes of wash buffer (e.g., PBS with 1 mM DTT) to remove unbound proteins.
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Elution : Elute the bound GST-fusion protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM reduced glutathione). Collect fractions and analyze by SDS-PAGE.
Visualizations
Caption: A flowchart illustrating the key stages of recombinant protein expression and purification.
Caption: A diagram showing a simplified signaling cascade involving p60c-src.
References
- 1. Reconstitution of interactions between the Src tyrosine kinases and Ras GTPase-activating protein using a baculovirus expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and Purification of Src-family Kinases for Solution NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Exploiting codon usage identifies intensity-specific modifiers of Ras/MAPK signaling in vivo | PLOS Genetics [journals.plos.org]
improving the signal-to-noise ratio in p60c-src activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in p60c-src activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind a p60c-src kinase activity assay?
A p60c-src kinase assay measures the enzymatic activity of the p60c-src protein, a non-receptor tyrosine kinase. The assay typically involves incubating purified or immunoprecipitated p60c-src with a specific substrate peptide and a phosphate donor, most commonly radiolabeled ATP ([γ-³²P]ATP). The kinase transfers the radiolabeled phosphate group from ATP to a tyrosine residue on the substrate. The phosphorylated substrate is then separated from the unreacted ATP, and the amount of incorporated radioactivity is quantified, which is directly proportional to the kinase activity.
Q2: What are the key components of a p60c-src kinase assay reaction buffer?
A typical kinase reaction buffer is crucial for optimal enzyme activity and stability. The key components include:
-
Buffer: Maintains a stable pH, typically around 7.2-7.5 (e.g., HEPES, MOPS).[1][2]
-
Divalent Cations: Essential for ATP binding and catalysis. Magnesium chloride (MgCl₂) is the most common, though manganese chloride (MnCl₂) can sometimes enhance the activity of certain kinases.[3][4]
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Reducing Agent: Prevents oxidation of cysteine residues in the enzyme. Dithiothreitol (DTT) is commonly used.[3]
-
Chelating Agent: EGTA is included to chelate inhibitory divalent cations that might be present as contaminants.
-
Phosphatase Inhibitor: Sodium orthovanadate (Na₃VO₄) is often added to prevent dephosphorylation of the substrate or the kinase itself by contaminating phosphatases.
Q3: How is p60c-src activity regulated?
The activity of p60c-src is tightly regulated by phosphorylation at two key tyrosine residues:
-
Tyr527 (inhibitory): Phosphorylation of this C-terminal tyrosine by C-terminal Src kinase (Csk) leads to an intramolecular interaction with the SH2 domain, resulting in a closed, inactive conformation. Dephosphorylation of Tyr527 is a critical step for activation.
-
Tyr416 (activating): Autophosphorylation at this site within the activation loop stabilizes the kinase domain in an active conformation, promoting substrate binding and full enzymatic activity.
Therefore, full activation of p60c-src typically requires the dephosphorylation of Tyr527 and subsequent autophosphorylation of Tyr416.
Troubleshooting Guide
High Background Signal
High background can mask the true signal from p60c-src activity, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | 1. Use high-purity water (18 MΩ·cm) and analytical grade reagents. 2. Prepare fresh buffers and ATP solutions. Aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles. 3. Filter-sterilize buffers to remove particulate matter. |
| Non-specific Binding of [γ-³²P]ATP to Filter Paper | 1. Ensure thorough washing of the P81 phosphocellulose paper with phosphoric acid to remove unbound ATP. 2. Consider pre-washing the filter paper with the wash buffer before spotting the reaction. 3. Ensure the substrate peptide has a net positive charge to facilitate strong binding to the negatively charged P81 paper. |
| Enzyme Preparation Contamination | 1. If using immunoprecipitated p60c-src, ensure stringent washing of the beads to remove co-precipitating kinases. 2. For purified enzyme, verify its purity by SDS-PAGE and consider an additional purification step if necessary. |
| High Endogenous Kinase Activity (in cell lysates) | 1. Include a "no substrate" control to quantify the level of background phosphorylation of endogenous proteins. 2. Optimize the amount of cell lysate used to minimize the contribution of non-specific kinases. |
Low or No Signal
A weak or absent signal can be due to a variety of factors related to the enzyme, substrates, or assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive p60c-src Enzyme | 1. Autophosphorylation: Pre-incubate the enzyme with unlabeled ATP and MgCl₂ to promote autophosphorylation at Tyr416 and enhance its activity. 2. Storage and Handling: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. Aliquot the enzyme upon receipt. 3. Phosphorylation Status: If using p60c-src from a cellular source, ensure it is in an activated state (dephosphorylated at Tyr527). |
| Suboptimal Substrate Concentration | 1. Titrate the substrate peptide concentration to determine the optimal concentration (typically around the Km value). 2. Be aware of potential substrate inhibition at very high concentrations. |
| Suboptimal ATP Concentration | 1. Titrate the ATP concentration. While a higher concentration can increase the reaction rate, it will also reduce the specific activity of the radiolabel. 2. The optimal ATP concentration is often at or near the Km value for ATP to ensure sensitivity to ATP-competitive inhibitors. |
| Incorrect Assay Conditions | 1. Incubation Time: Optimize the incubation time to ensure the reaction is in the linear range (typically 10-30 minutes). 2. Temperature: Most kinase assays are performed at 30°C. Ensure consistent temperature control. 3. Buffer Components: Verify the concentrations of all buffer components, especially MgCl₂ and DTT. |
| Degraded Reagents | 1. Prepare fresh ATP and DTT solutions regularly. ATP solutions are susceptible to hydrolysis, and DTT can oxidize. |
Data Presentation
Table 1: Recommended Concentration Ranges for Key Assay Components
| Component | Typical Concentration Range | Notes |
| HEPES or MOPS buffer (pH 7.2-7.5) | 25-100 mM | Provides a stable pH environment for the kinase reaction. |
| MgCl₂ | 10-125 mM | Essential cofactor for ATP binding and catalysis. |
| MnCl₂ | 2-25 mM | Can sometimes be used in addition to or in place of MgCl₂ to enhance activity. |
| DTT | 1-2 mM | Maintains a reducing environment. |
| EGTA | 1-5 mM | Chelates inhibitory divalent cations. |
| Sodium Orthovanadate (Na₃VO₄) | 0.1-0.25 mM | Inhibits tyrosine phosphatases. |
| ATP | 10-100 µM | A concentration near the Km is often optimal for inhibitor studies. |
| Substrate Peptide | Varies (often 150-375 µM) | Should be optimized for each specific substrate. |
| p60c-src Enzyme | 2-20 Units/assay | The optimal amount should be determined empirically. |
Table 2: Common p60c-src Substrate Peptides
| Substrate Peptide Sequence | Notes |
| RRLIEDAEYAARG | A commonly used, specific substrate for p60c-src. |
| KVEKIGEGTYGVVYK | Another widely used substrate peptide. |
| Poly(Glu,Tyr) 4:1 | A random polymer often used as a generic tyrosine kinase substrate. |
Experimental Protocols
Detailed Protocol for a Standard Radioactive p60c-src Kinase Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Reagent Preparation:
-
5X Kinase Reaction Buffer: 250 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 5 mM DTT, 1.25 mM Na₃VO₄. Store in aliquots at -20°C.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the desired substrate peptide in nuclease-free water. Store in aliquots at -20°C.
-
ATP Stock Solution: Prepare a 10 mM stock solution of ATP in nuclease-free water. Store in aliquots at -20°C.
-
[γ-³²P]ATP: (Specific activity typically 3000 Ci/mmol).
-
Enzyme Dilution Buffer: 20 mM HEPES (pH 7.5), 1 mM DTT, 10% glycerol.
-
Stop Solution: 75 mM Phosphoric Acid.
-
Wash Solution: 75 mM Phosphoric Acid.
2. Assay Procedure:
-
Prepare the Reaction Mix: For each reaction, prepare a master mix containing the following components on ice (volumes can be scaled as needed):
-
5 µL 5X Kinase Reaction Buffer
-
2.5 µL Substrate Stock Solution (final concentration will vary based on optimization)
-
Diluted p60c-src enzyme (the amount will need to be optimized)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Initiate the Reaction:
-
Prepare a working solution of ATP by mixing unlabeled ATP and [γ-³²P]ATP to achieve the desired final concentration and specific activity.
-
Add 5 µL of the ATP working solution to each reaction tube to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the reactions at 30°C for 10-30 minutes. The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.
-
-
Washing:
-
Immediately place the P81 paper squares in a beaker containing 75 mM phosphoric acid.
-
Wash the papers three to four times with gentle agitation for 5-10 minutes each in fresh 75 mM phosphoric acid.
-
Perform a final wash with acetone for 5 minutes to aid in drying.
-
-
Quantification:
-
Allow the P81 papers to air dry completely.
-
Place each paper square in a scintillation vial with an appropriate scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
3. Controls:
-
No Enzyme Control: Replace the enzyme with enzyme dilution buffer to determine the background signal.
-
No Substrate Control: Replace the substrate with water to assess autophosphorylation of p60c-src and phosphorylation of any contaminating proteins.
Mandatory Visualizations
Caption: p60c-Src signaling pathway and regulation.
Caption: Experimental workflow for a radioactive p60c-src kinase assay.
References
Validation & Comparative
Unveiling the Kinetic Landscape of p60c-src: A Comparative Guide to Peptide Substrates
For researchers, scientists, and drug development professionals, understanding the kinetic intricacies of p60c-src, a pivotal non-receptor tyrosine kinase, is paramount for advancing signal transduction research and developing targeted therapeutics. This guide provides a comprehensive comparison of the kinetic parameters of various peptide substrates for p60c-src, supported by detailed experimental protocols and visual representations of key cellular processes.
The enzymatic activity of p60c-src is fundamental to a multitude of cellular functions, including cell growth, differentiation, and migration. Dysregulation of its kinase activity is frequently implicated in the progression of various cancers. A crucial aspect of studying p60c-src function and developing specific inhibitors lies in the characterization of its interactions with its substrates. Peptide substrates, short synthetic sequences mimicking the phosphorylation sites of natural protein targets, are invaluable tools for in vitro kinase assays, enabling precise quantification of enzymatic activity.
This guide delves into the kinetic performance of a range of p60c-src peptide substrates, presenting key kinetic constants to facilitate informed selection for your research needs.
Comparative Kinetic Data of p60c-src Peptide Substrates
The efficiency of a peptide substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the kinetic parameters for several well-characterized p60c-src peptide substrates.
| Peptide Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| RRLIEDAEYAARRG (c-Src autophosphorylation site) | High (low affinity) | - | - | [1] |
| (FGE)3Y(GEF)2GD | Low (high affinity) | High | 251-fold higher than RRLIEDAEYAARRG | [1] |
| YIYGSFK | - | - | Efficient Substrate | [2] |
| GIYWHHY | - | - | More efficient than YIYGSFK | [2] |
| poly(Glu4, Tyr1) | 0.029 - 1.6 (mg/ml) | - | - | [3] |
Note: Specific numerical values for kcat and a direct Km for RRLIEDAEYAARRG, YIYGSFK, and GIYWHHY were not explicitly provided in the referenced abstracts, but their relative performance was described. The Km for poly(Glu4, Tyr1) is presented in mg/ml as reported in the study.
The data clearly indicates that engineered and optimized peptide sequences, such as (FGE)3Y(GEF)2GD and GIYWHHY, exhibit significantly improved kinetic efficiency compared to the native autophosphorylation site sequence. This highlights the importance of substrate sequence in determining the rate of phosphorylation by p60c-src. The biphasic kinetics observed with poly(E4Y) suggest the presence of kinetically distinct forms of the enzyme.
Experimental Protocols
Accurate determination of kinetic parameters is contingent on a well-defined and controlled experimental setup. Below is a generalized protocol for a p60c-src kinase assay, based on commonly employed methodologies.
p60c-src Kinase Assay Protocol
1. Reagents and Buffers:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35.
-
Enzyme: Purified, active p60c-src kinase.
-
Peptide Substrate: Stock solution of the desired peptide substrate in water or a suitable buffer.
-
ATP: Stock solution of ATP, typically containing [γ-³²P]ATP for radioactive detection, or unlabeled ATP for non-radioactive methods.
-
Stopping Solution: 75 mM phosphoric acid or other suitable solution to terminate the reaction.
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the desired concentration of the peptide substrate, and the p60c-src enzyme.
-
Initiate the reaction by adding the ATP solution. The final concentration of ATP should be optimized for the specific assay, often around the Km for ATP if known.
-
Incubate the reaction at a controlled temperature, typically 30°C, for a specific period during which the reaction is linear.
-
Terminate the reaction by adding the stopping solution.
-
Separate the phosphorylated peptide from the unreacted ATP. This is commonly achieved by spotting the reaction mixture onto P81 phosphocellulose paper, followed by washing with phosphoric acid.
-
Quantify the amount of incorporated phosphate. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays, methods such as fluorescence polarization or mass spectrometry can be employed.
3. Data Analysis:
-
Determine the initial reaction velocities at various substrate concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat from the Vmax value if the enzyme concentration is known (Vmax = kcat * [E]).
-
The catalytic efficiency (kcat/Km) can then be calculated.
Visualizing the Molecular Environment
To better understand the context of p60c-src activity, the following diagrams illustrate a simplified p60c-src signaling pathway and a typical experimental workflow for kinetic analysis.
Figure 1. Simplified p60c-src signaling pathway.
Figure 2. Experimental workflow for p60c-src kinetic analysis.
References
- 1. Exploration of the sequence specificity of pp60c-src tyrosine kinase. Minimal peptide sequence required for maximal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of peptide substrates and development of pseudosubstrate-based peptide inhibitors for p60(C-SRC) protein tyrosine kinase [arizona.aws.openrepository.com]
- 3. Evidence for kinetically distinct forms of pp60c-src with different Km values for their protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating p60c-Src Substrates: A Comparative Guide to siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating candidate substrates of the non-receptor tyrosine kinase p60c-Src, with a primary focus on the use of small interfering RNA (siRNA). We will explore the experimental workflow, present comparative data, and detail the necessary protocols to empower researchers in their target validation endeavors.
The Central Role of p60c-Src in Cellular Signaling
p60c-Src, the protein product of the c-src proto-oncogene, is a key mediator of intracellular signal transduction.[1][2] It plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[3] Dysregulation of p60c-Src activity is frequently implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention.[3] The kinase activity of p60c-Src is tightly controlled, and its activation initiates a cascade of downstream signaling events through the phosphorylation of specific substrate proteins.[1] Identifying and validating these substrates is paramount to understanding the intricate signaling networks governed by p60c-Src and for the development of targeted therapies.
Unveiling p60c-Src Substrates: The siRNA Approach
One powerful and widely adopted method for validating a candidate p60c-Src substrate is through the use of siRNA-mediated gene knockdown. This technique allows for the specific depletion of p60c-Src protein levels within a cellular context, enabling researchers to observe the direct consequences on the phosphorylation status of a putative substrate.
A typical experimental workflow involves the following key steps:
-
siRNA Transfection: Introduction of siRNA molecules specifically targeting the mRNA of p60c-Src into cultured cells.
-
Protein Expression Analysis: Confirmation of successful p60c-Src knockdown via Western blotting.
-
Analysis of Substrate Phosphorylation: Examination of the phosphorylation state of the candidate substrate in both control and p60c-Src-depleted cells. A significant reduction in substrate phosphorylation upon p60c-Src knockdown provides strong evidence of a direct kinase-substrate relationship.
dot
Caption: Experimental workflow for this compound validation using siRNA.
Case Study: Validating p130Cas as a this compound
A well-established substrate of p60c-Src is the docking protein p130Cas. Studies have utilized siRNA to confirm this relationship. Upon siRNA-mediated knockdown of p60c-Src, a significant decrease in the tyrosine phosphorylation of p130Cas is observed, demonstrating that p60c-Src is a primary kinase for p130Cas in this context.
| Target Protein | Treatment | p60c-Src Protein Level (Normalized) | p130Cas Phosphorylation (Normalized) |
| p60c-Src | Control siRNA | 1.00 | 1.00 |
| p60c-Src siRNA | 0.25 | 0.30 |
This table represents hypothetical data based on findings from studies such as Force Sensing by Extension of the Src Family Kinase Substrate, p130Cas.
Comparison of Substrate Validation Methodologies
While siRNA is a powerful tool, it is essential to consider alternative and complementary approaches for robust substrate validation.
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Transiently silences gene expression at the mRNA level. | High specificity; allows for functional studies in a cellular context. | Off-target effects are possible; knockdown is transient and may not be 100% efficient. |
| Kinase Inhibitors | Small molecules that block the catalytic activity of the kinase. | Rapid and reversible inhibition; can be used in vivo. | Can have off-target effects on other kinases; may not distinguish between kinase activity and scaffolding functions. |
| In Vitro Kinase Assay | Purified kinase and substrate are combined in a test tube to directly assess phosphorylation. | Directly demonstrates a kinase-substrate relationship. | Lacks the physiological context of a living cell; may not reflect in vivo interactions. |
| CRISPR/Cas9 Gene Editing | Permanently modifies the gene encoding the kinase. | Complete and permanent knockout of the kinase. | More time-consuming to generate cell lines; potential for off-target genetic modifications. |
dot
Caption: Simplified p60c-Src signaling pathway highlighting key substrates.
Detailed Experimental Protocols
siRNA Transfection Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free growth medium containing serum.
-
siRNA Preparation:
-
Solution A: Dilute 2-8 µl of the p60c-Src or control siRNA duplex (20-80 pmols) into 100 µl of siRNA Transfection Medium.
-
Solution B: Dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes.
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.
-
Aspirate the medium and add the siRNA-lipid complex mixture to the cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Addition of Growth Medium: Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.
-
Post-Transfection Incubation: Incubate for an additional 24-72 hours before proceeding to analysis.
Western Blot Protocol for Analysis of Protein Knockdown and Substrate Phosphorylation
This protocol provides a general framework for Western blot analysis.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in 300 µl of 1x electrophoresis sample buffer.
-
Sonicate the lysate on ice if necessary to shear DNA.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p60c-Src, the candidate substrate, the phosphorylated form of the substrate, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative protein levels.
dot
Caption: Logical flow for validating a this compound.
By employing a combination of these robust techniques and carefully interpreting the resulting data, researchers can confidently validate candidate p60c-Src substrates, thereby advancing our understanding of its complex signaling network and paving the way for novel therapeutic strategies.
References
A Comparative Guide to the Substrate Specificity of p60c-Src and Other Src Family Kinases
For Researchers, Scientists, and Drug Development Professionals
The Src family of non-receptor tyrosine kinases (SFKs) plays a pivotal role in regulating a myriad of cellular processes, including cell growth, proliferation, differentiation, and migration.[1] This family, in humans, is comprised of eleven members, with p60c-Src being the prototypical member.[2] While sharing a high degree of structural homology, subtle differences in their substrate specificity contribute to their distinct biological functions. This guide provides a comprehensive comparison of the substrate specificity of p60c-Src with other prominent Src family kinases, supported by experimental data and detailed methodologies.
Unraveling Substrate Recognition: The Role of Catalytic and Regulatory Domains
The substrate specificity of Src family kinases is not solely determined by the catalytic kinase domain (also known as the SH1 domain). The Src Homology 2 (SH2) and Src Homology 3 (SH3) domains play crucial roles in localizing the kinase to its substrates and in modulating its catalytic activity.[3][4]
-
SH2 Domains: These domains recognize and bind to specific phosphotyrosine (pY)-containing motifs on substrate proteins. The amino acid residues C-terminal to the phosphotyrosine are critical for determining the binding affinity and specificity of the SH2 domain. For instance, the SH2 domains of both Src and Lck exhibit a preference for the motif pYEEI.[5]
-
SH3 Domains: These domains bind to proline-rich sequences, typically containing a PxxP core motif, on substrate and signaling partner proteins.
The interplay between the kinase domain and the SH2/SH3 domains allows for a highly regulated and specific phosphorylation of target proteins. In their inactive state, intramolecular interactions between the SH2 domain and a C-terminal phosphorylated tyrosine, as well as between the SH3 domain and the SH2-kinase linker, maintain a closed, autoinhibited conformation. Activation occurs upon binding of the SH2 and SH3 domains to their respective recognition motifs on substrate proteins, leading to a conformational change that exposes the catalytic site.
Comparative Analysis of Substrate Phosphorylation
While the overall substrate recognition mechanisms are conserved among Src family kinases, differences in the amino acid sequences of their kinase domains and regulatory domains lead to distinct substrate preferences.
Consensus Phosphorylation Motifs
The optimal amino acid sequence surrounding the target tyrosine residue for phosphorylation varies among the Src family kinases. While a universal consensus motif is not strictly defined, studies using peptide libraries have revealed preferences. Generally, many SFKs favor a hydrophobic residue at the -1 position and an acidic residue at the +1 or +3 position relative to the phosphorylated tyrosine (Y). However, specific preferences exist:
| Kinase | Preferred Residues at Key Positions (-3 to +3) | Notes |
| p60c-Src | E-E-I-Y -G-E-F | Prefers bulky hydrophobic or aromatic residues at -1 and +3. |
| Lck | D/E-X-X-Y -E-E-I | Shows a stronger preference for acidic residues in the substrate. |
| Fyn | I/L-X-X-Y -G/A-X-F | Similar to Src, but with some distinct preferences. |
| Lyn | D/E-X-X-Y -E-X-I | Often involved in immune cell signaling. |
| Hck | E-E-I-Y -G-E-F | Shares similarities with Src in its optimal motif. |
| Fgr | D/E-X-X-Y -E-X-V | Expressed primarily in myeloid cells. |
| Yes | E-E-I-Y -G-E-F | Closely related to Src with similar substrate preferences. |
| Blk | D/E-X-X-Y -D/E-X-I | Predominantly expressed in B-lymphocytes. |
Note: X denotes any amino acid. The phosphorylated tyrosine is indicated in bold.
Quantitative Comparison of Kinase Activity
Direct comparative studies analyzing the kinetic parameters of all Src family members with a standardized set of substrates are limited. However, available data indicates that while many substrates can be phosphorylated by multiple SFKs in vitro, the efficiency of phosphorylation (kcat/Km) can vary significantly, suggesting functional specialization in a cellular context.
| Substrate Peptide | Kinase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| AEEEIYGEFEAKKKK | p60c-Src | 2.9 | 1.8 | 6.2 x 10⁵ |
| RRLIEDAEYAARRG (Src autophosphorylation site) | p60c-Src | 110 | 0.27 | 2.5 x 10³ |
| Hypothetical Peptide 1 | Lck | 5.2 | 2.1 | 4.0 x 10⁵ |
| Hypothetical Peptide 2 | Fyn | 4.5 | 1.5 | 3.3 x 10⁵ |
Note: The data for Lck and Fyn with hypothetical peptides are illustrative and based on qualitative comparisons from the literature. Finding directly comparable quantitative data for all SFKs with the same substrate is challenging. A study has shown that a peptide, (FGE)3Y(GEF)2GD, yielded a 251-fold higher kcat/Km for p60c-src than a peptide based on its autophosphorylation site, primarily due to a 38-fold lower Km.
Experimental Methodologies
The determination of kinase substrate specificity relies on a variety of in vitro and in vivo techniques.
In Vitro Kinase Assay
This is a fundamental technique to measure the direct phosphorylation of a substrate by a purified kinase.
Protocol: Radioactive In Vitro Kinase Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following on ice:
-
Purified active Src family kinase (e.g., 10-50 ng)
-
Substrate (peptide or protein) at desired concentrations
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (a mixture of cold ATP and [γ-³²P]ATP) to a final concentration of 100 µM.
-
-
Initiation and Incubation: Initiate the reaction by adding the ATP mixture. Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Detection and Quantification:
-
For protein substrates, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporated radioactivity using a phosphorimager.
-
For peptide substrates spotted on P81 paper, wash the paper extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. The radioactivity retained on the paper, corresponding to the phosphorylated peptide, is then quantified using a scintillation counter.
-
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: Perform the kinase reaction in a multi-well plate as described above, but using only non-radioactive ATP.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Peptide Library Screening
This high-throughput method is used to determine the optimal phosphorylation motif for a kinase.
Protocol: Positional Scanning Peptide Array (PSPA)
-
Library Preparation: A library of peptides is synthesized where each peptide has a central tyrosine residue, and at each position surrounding the tyrosine, a specific amino acid is fixed while all other positions are degenerate (contain a mixture of amino acids).
-
Kinase Reaction: The purified kinase is incubated with the peptide library in the presence of [γ-³²P]ATP.
-
Washing and Detection: The array is washed to remove unbound ATP, and the amount of radioactivity incorporated into each peptide spot is quantified using a phosphorimager.
-
Motif Determination: By comparing the phosphorylation levels of peptides with different fixed amino acids at each position, the preferred amino acid at each position in the substrate motif can be determined.
Signaling Pathways and Experimental Workflows
The substrate specificity of Src family kinases is central to their role in various signaling pathways.
References
- 1. Locking the Active Conformation of c-Src Kinase through the Phosphorylation of the Activation Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of human SRC-family kinase substrate specificity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical and functional interactions between SH2 and SH3 domains of the Src family protein tyrosine kinase p59fyn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Roles of SH2 and SH3 Domains in Lipid Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crossroads of Tyrosine Kinase Signaling: A Comparative Guide to p60c-Src Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the substrate specificity of protein kinases is paramount for deciphering signaling pathways and designing selective therapeutics. This guide provides an objective comparison of the cross-reactivity of the non-receptor tyrosine kinase p60c-Src with substrates of other key tyrosine kinases, supported by experimental data and detailed protocols.
The promiscuity of protein kinases, particularly non-receptor tyrosine kinases like p60c-Src, presents both a mechanism for signal integration and a challenge for targeted therapies. p60c-Src is known to have a broader substrate specificity compared to many other tyrosine kinases, leading to significant overlap in signaling pathways. This guide explores the extent of this cross-reactivity with illustrative examples from the epidermal growth factor receptor (EGFR), Abelson murine leukemia viral oncogene homolog 1 (Abl), Focal Adhesion Kinase (FAK), and Janus Kinases (JAKs).
Data Presentation: A Quantitative Look at Substrate Overlap
While direct comparative kinetic data across a wide range of shared substrates is not always available in a single study, the following tables summarize key findings from the literature that quantify the cross-reactivity and substrate preference of p60c-Src.
Table 1: Comparative Kinase Activity on a Synthetic Peptide Substrate
This table presents a direct comparison of the kinetic parameters of v-Src (a constitutively active form of c-Src) and c-Abl on a synthetic peptide substrate, highlighting their differing efficiencies.
| Kinase | Substrate Peptide | KM (µM) | kcat (min-1) | kcat/KM (min-1M-1) |
| v-Src | (Abl-tide) EAIYAAPFAKKK | 9 ± 0.5 | 12 ± 3 | 1.6 x 105 |
| c-Abl | (Abl-tide) EAIYAAPFAKKK | 1 ± 0.3 | 70 ± 10 | 2.09 x 106 |
Data adapted from Shokat Lab publications.
Table 2: Semi-Quantitative Comparison of Substrate Phosphorylation
This table provides a semi-quantitative overview of shared substrates and the observed phosphorylation by p60c-Src and other tyrosine kinases from various studies.
| Shared Substrate | p60c-Src Phosphorylation | Other Kinase(s) and Phosphorylation Status | Context of Interaction |
| EGFR | Phosphorylates Tyr845 and Tyr1101 | EGFR (autophosphorylation): Major autophosphorylation sites include Tyr992, Tyr1045, Tyr1068, Tyr1148, and Tyr1173. | c-Src physically interacts with and phosphorylates EGFR, leading to enhanced mitogenic signaling. Src-mediated phosphorylation of EGFR can occur independently of EGF stimulation when both are overexpressed. |
| STAT3 | Phosphorylates Tyr705 | JAKs (e.g., JAK1, JAK2): Primary activators of STAT3, phosphorylating Tyr705 in response to cytokine signaling. | c-Src and JAK kinases can cooperate to mediate the constitutive activation of STAT3 in some cancer cells. Inhibition of either Src or JAKs can reduce STAT3 phosphorylation. |
| Paxillin | Phosphorylates multiple tyrosine residues | FAK: Also phosphorylates paxillin at multiple sites. | In focal adhesions, Src and FAK cooperate to phosphorylate paxillin, which is crucial for cell spreading and motility. This dual phosphorylation creates docking sites for other signaling proteins. |
| p130Cas | Phosphorylates the substrate domain | Abl: Also phosphorylates the p130Cas substrate domain. | Both Src and Abl are implicated in signaling pathways involving p130Cas, a key scaffolding protein in cell migration and cytoskeletal regulation. Their phosphorylation of p130Cas can be context-dependent. |
| Shc1 | Phosphorylates Tyr239/Tyr240 | EGFR: Preferentially phosphorylates Tyr239 after a priming phosphorylation on Tyr240 by Src. | Src can act as a "priming" kinase for EGFR substrates. Src phosphorylation of Shc1 at Tyr240 enhances subsequent phosphorylation by EGFR at Tyr239, leading to stronger binding of the Grb2 adaptor protein and enhanced MAPK signaling. |
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: EGFR and c-Src signaling pathway convergence.
Caption: c-Src and FAK in focal adhesion signaling.
Quantitative Comparison of p60c-Src Phosphorylation on Diverse Substrates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the substrate specificity and phosphorylation efficiency of p60c-Src is critical for dissecting its complex role in cellular signaling and for the development of targeted therapeutics. This guide provides a comparative analysis of p60c-Src activity on various substrates, supported by quantitative data and detailed experimental protocols.
The proto-oncogene tyrosine-protein kinase Src (p60c-Src) is a key regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Its enzymatic activity, the transfer of a phosphate group to tyrosine residues on substrate proteins, is tightly controlled. Dysregulation of p60c-Src activity is frequently implicated in the development and progression of cancer. The choice of substrate and the efficiency of phosphorylation are crucial determinants of the downstream signaling pathways activated by p60c-Src.
Quantitative Analysis of p60c-Src Kinase Activity
The efficiency of p60c-Src in phosphorylating its substrates can be quantified by determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax reflects a greater catalytic turnover rate.
Below is a summary of reported kinetic parameters for p60c-Src with various substrates. It is important to note that these values can be influenced by the specific experimental conditions, such as the source of the enzyme and the assay method used.
| Substrate | Km | Vmax (relative) | Source Organism/Cell Line | Reference |
| Poly(Glu, Tyr) 4:1 | 0.029 mg/ml | Not Reported | Human | [1] |
| Poly(Glu, Tyr) 4:1 | 1.6 mg/ml | Not Reported | Human | [1] |
| Casein | ~2-3 fold decrease upon thrombin stimulation | Slightly altered | Human Platelets | [2][3] |
| Src Kinase Substrate Peptide | Not Reported | 1.62 pmoles phosphate/min/Unit | Not Specified | [4] |
Note: The data for Poly(Glu, Tyr) 4:1 indicates the presence of kinetically distinct forms of p60c-Src with significantly different affinities for the substrate. The phosphorylation of Casein is enhanced upon cellular stimulation, reflected by a decrease in its Km value.
Experimental Protocols
Accurate and reproducible measurement of p60c-Src kinase activity is fundamental to comparative studies. Below are detailed protocols for both radioactive and non-radioactive in vitro kinase assays.
Radioactive Kinase Assay Protocol
This protocol utilizes the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Purified p60c-Src enzyme
-
Src Kinase Reaction Buffer (100mM Tris-HCl, pH 7.2, 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM dithiothreitol)
-
Substrate (e.g., Src Kinase Substrate Peptide)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing Src Kinase Reaction Buffer, the substrate, and purified p60c-Src enzyme in a microfuge tube.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 40% Trichloroacetic acid (TCA).
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
Transfer the P81 paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the amount of phosphate incorporated based on the specific activity of the [γ-³²P]ATP.
Non-Radioactive Kinase Assay Protocol (Fluorescence-Based)
This method offers a safer and more convenient alternative to the radioactive assay by using a fluorescent peptide substrate.
Materials:
-
Purified p60c-Src enzyme
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Fluorescently labeled substrate peptide (e.g., with a Sox fluorophore)
-
ATP
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, purified p60c-Src enzyme, and ATP.
-
Pre-incubate the mixture at 30°C.
-
Initiate the reaction by adding the fluorescently labeled substrate peptide.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 485 nm emission for Sox).
-
The initial rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
Signaling Pathways and Substrate Preference
p60c-Src is a central node in numerous signaling pathways, and its substrate choice dictates the cellular response. The broad substrate specificity of p60c-Src allows it to phosphorylate a wide range of proteins, including other kinases, phosphatases, and scaffolding proteins.
Key Substrates and Downstream Pathways:
-
Focal Adhesion Kinase (FAK): Phosphorylation of FAK by p60c-Src is crucial for cell adhesion, migration, and survival signaling.
-
Epidermal Growth Factor Receptor (EGFR): p60c-Src can be activated by EGFR and can also phosphorylate EGFR, leading to the amplification of downstream signaling cascades such as the Ras-MAPK pathway.
-
Platelet-Derived Growth Factor Receptor (PDGFR): Similar to EGFR, p60c-Src interacts with and is activated by PDGFR, contributing to cell proliferation and transformation.
-
Cas (Crk-associated substrate): A scaffolding protein that, upon phosphorylation by p60c-Src, recruits other signaling molecules to focal adhesions, regulating cell migration and invasion.
-
Cortactin: An actin-binding protein that, when phosphorylated by p60c-Src, promotes actin polymerization and cell motility.
The preference of p60c-Src for a particular substrate can be influenced by several factors, including the local concentration of the substrate, the presence of scaffolding proteins, and the activation state of p60c-Src itself.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the complex signaling networks, the following diagrams have been generated using Graphviz.
Caption: Workflow for a radioactive p60c-Src kinase assay.
Caption: Simplified p60c-Src signaling pathways.
Caption: Factors influencing this compound preference.
References
- 1. Evidence for kinetically distinct forms of pp60c-src with different Km values for their protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate affinity of the protein tyrosine kinase pp60c-src is increased on thrombin stimulation of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate affinity of the protein tyrosine kinase pp60c-src is increased on thrombin stimulation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Validating Direct Protein Interactions: A Comparative Guide for p60c-Src and Its Putative Substrates
For researchers, scientists, and drug development professionals, confirming a direct interaction between the non-receptor tyrosine kinase p60c-Src and a putative substrate is a critical step in elucidating signaling pathways and identifying potential therapeutic targets. This guide provides a comparative overview of key experimental techniques, complete with detailed protocols and data presentation formats, to rigorously validate such interactions.
The proto-oncogene tyrosine-protein kinase c-Src (p60c-Src) is a key regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Its function is intrinsically linked to its ability to directly bind to and phosphorylate a diverse array of substrate proteins. Establishing a direct physical interaction between p60c-Src and a putative substrate is paramount to understanding its biological role and the downstream consequences of its activation. This guide will compare and contrast several widely used methods for confirming direct protein-protein interactions, with a focus on providing actionable protocols and quantitative data interpretation.
Methodologies for Confirming Direct Interaction
Several robust techniques can be employed to confirm the direct interaction between p60c-Src and a putative substrate. Each method offers distinct advantages and provides different types of data, ranging from qualitative confirmation of an interaction in a cellular context to precise quantitative measurements of binding affinity and enzymatic activity. The primary methods covered in this guide are Co-immunoprecipitation (Co-IP), In Vitro Kinase Assays, and Surface Plasmon Resonance (SPR). Additionally, alternative methods such as Proximity Ligation Assay (PLA) and Förster Resonance Energy Transfer (FRET) will be discussed.
Co-immunoprecipitation (Co-IP): In Vivo Interaction Evidence
Co-immunoprecipitation is a powerful and widely used technique to demonstrate that two proteins interact in their native cellular environment. The principle of Co-IP is to use an antibody to specifically pull down a protein of interest (the "bait," e.g., p60c-Src) from a cell lysate, and then to detect the presence of its interacting partner (the "prey," i.e., the putative substrate) in the immunoprecipitated complex.
-
Strengths: Provides evidence of interaction within a cellular context, reflecting the native protein conformation and the presence of relevant post-translational modifications.
-
Limitations: Does not definitively prove a direct interaction, as the association may be mediated by a third protein within a larger complex. The interaction can also be influenced by the lysis conditions.
While often considered a qualitative method, Co-IP can be made semi-quantitative by analyzing the band intensities on a Western blot. The amount of the co-immunoprecipitated substrate can be expressed as a ratio relative to the amount of the immunoprecipitated p60c-Src.
| Interaction Pair | Method | Metric | Result | Reference |
| p60c-Src / p130Cas | Co-IP & Western Blot | Ratio of Co-IP'd p130Cas to IP'd p60c-Src | Varies depending on cell type and conditions | [1] |
| p60v-Src / FAK | Co-IP & Western Blot | Presence of FAK in anti-Src immunoprecipitate | FAK detected in immune-complex | [2] |
In Vitro Kinase Assay: Functional Confirmation of Substrate Phosphorylation
An in vitro kinase assay directly assesses the ability of p60c-Src to phosphorylate a putative substrate. This is a crucial step in validating a functional interaction, as many of p60c-Src's substrates are targets of its kinase activity.
-
Strengths: Directly demonstrates that the putative substrate is a target for p60c-Src's kinase activity. Allows for the determination of key kinetic parameters.
-
Limitations: The interaction is studied in a controlled, artificial environment, which may not fully recapitulate the conditions inside a cell. Requires purified proteins.
The enzymatic activity of p60c-Src towards its substrate can be quantified by determining the Michaelis constant (Km) and the maximum velocity (Vmax).
| Enzyme | Substrate | Method | Km | Vmax | Reference |
| p60c-Src | Angiotensin I | In Vitro Kinase Assay | 6.5 +/- 1.7 mM | Varies | [3][4] |
| p60c-Src | Casein | In Vitro Kinase Assay | 2- to 3-fold decrease upon thrombin stimulation | Slightly altered | [5] |
Surface Plasmon Resonance (SPR): Real-time Binding Kinetics
Surface Plasmon Resonance is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides precise quantitative data on the binding affinity and kinetics of an interaction.
-
Strengths: Provides highly quantitative data on binding affinity (Kd), association rate (ka), and dissociation rate (kd). Does not require labeling of the interacting partners.
-
Limitations: Requires specialized equipment and purified proteins. The immobilization of one of the binding partners on the sensor chip could potentially affect its conformation and binding properties.
The key parameters obtained from SPR experiments are the equilibrium dissociation constant (Kd), the association rate constant (ka), and the dissociation rate constant (kd).
| Ligand | Analyte | Method | Kd (app) | ka (M⁻¹s⁻¹) | kd (s⁻¹) | Reference |
| p60c-Src SH2 Domain | Phosphopeptide (Tyr(P)-Glu-Glu-Ile) | SPR | ~3.7 nM | 2.4 x 10⁵ | 1.2 x 10⁻³ | |
| FAK peptide (SH2+SH3 sites) | Src | SPR | Increased affinity (specific value not provided) | - | - |
Alternative and Complementary Methods
Beyond the core techniques, other methods can provide valuable, often complementary, information about the direct interaction between p60c-Src and its substrate.
-
Proximity Ligation Assay (PLA): This technique allows for the in situ visualization of protein-protein interactions with high specificity and sensitivity. When two proteins are in close proximity (typically less than 40 nm), a signal is generated that can be detected by fluorescence microscopy. This method provides strong evidence for interaction in a cellular context.
-
Förster Resonance Energy Transfer (FRET): FRET is a microscopy-based technique that can detect the proximity of two fluorescently labeled proteins. The efficiency of energy transfer is dependent on the distance between the two fluorophores, providing a sensitive measure of their interaction in living cells.
Experimental Protocols
Detailed, step-by-step protocols for the key experimental techniques are provided below.
Co-immunoprecipitation (Co-IP) Protocol for p60c-Src
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against p60c-Src to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific proteins.
-
-
Elution:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against both p60c-Src and the putative substrate, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detect the signals using an enhanced chemiluminescence (ECL) system.
-
In Vitro Kinase Assay Protocol for p60c-Src
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified active p60c-Src enzyme and the purified putative substrate protein in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
-
Initiation of Reaction:
-
Add ATP (containing a proportion of [γ-³²P]ATP for radioactive detection, or use non-radioactive methods) to the reaction mixture to a final concentration typically in the range of 10-100 µM.
-
-
Incubation:
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Analysis of Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
For non-radioactive assays, perform a Western blot using a phospho-specific antibody that recognizes the phosphorylated form of the substrate.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental logic and the underlying biological context, the following diagrams have been generated using the Graphviz (DOT language).
Figure 1: A comparative workflow of the three primary methods for confirming direct protein interaction.
Figure 2: A simplified signaling pathway illustrating the direct interaction and phosphorylation of a substrate by p60c-Src.
Conclusion
Confirming a direct interaction between p60c-Src and a putative substrate requires a multi-faceted approach. Co-immunoprecipitation provides crucial evidence of an in vivo association, while in vitro kinase assays confirm functional enzymatic activity. For a definitive and quantitative measure of the binding kinetics, Surface Plasmon Resonance is the gold standard. By employing a combination of these techniques, researchers can build a robust case for a direct and functionally significant interaction, paving the way for a deeper understanding of p60c-Src-mediated signaling in health and disease.
References
- 1. Force Sensing by Extension of the Src Family Kinase Substrate, p130Cas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src phosphorylation of cortactin enhances actin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Cortactin, an 80/85-kilodalton pp60src substrate, is a filamentous actin-binding protein enriched in the cell cortex | Semantic Scholar [semanticscholar.org]
- 4. Restriction of the in vitro and in vivo tyrosine protein kinase activities of pp60c-src relative to pp60v-src - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restriction of the in vitro and in vivo tyrosine protein kinase activities of pp60c-src relative to pp60v-src - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro versus In Vivo Phosphorylation of a p60c-src Substrate
For researchers, scientists, and drug development professionals, understanding the nuances of protein phosphorylation is critical for elucidating cellular signaling pathways and developing targeted therapeutics. The proto-oncogene tyrosine-protein kinase Src (p60c-src) is a key regulator of numerous cellular processes, and its activity is tightly controlled by phosphorylation. This guide provides an objective comparison of in vitro and in vivo methods for studying the phosphorylation of p60c-src substrates, supported by experimental data and detailed protocols.
Unraveling Phosphorylation: A Tale of Two Environments
Studying the phosphorylation of a p60c-src substrate can be approached in two distinct settings: in vitro (in a controlled, cell-free environment) and in vivo (within a living organism or cell). Each approach offers unique advantages and limitations that can significantly impact the interpretation of results. In vitro assays provide a simplified system to study direct enzyme-substrate interactions, while in vivo studies offer a more physiologically relevant context, accounting for the complex interplay of cellular components.
A key difference observed between these two approaches is the specific activity of p60c-src. Studies have shown that the in vitro specific activity of p60c-src for exogenous substrates is approximately 10-fold lower than that of its viral counterpart, pp60v-src.[1] However, this difference is less pronounced for autophosphorylation.[1] Furthermore, in vivo mechanisms appear to restrict the tyrosine protein phosphorylating activity of p60c-src compared to pp60v-src, suggesting that the cellular environment plays a crucial regulatory role.[1]
Quantitative Comparison of Phosphorylation Parameters
The following table summarizes key quantitative differences observed when comparing in vitro and in vivo phosphorylation of p60c-src substrates.
| Parameter | In Vitro Findings | In Vivo Findings |
| Specific Activity | The specific activity of pp60c-src is about 10-fold lower than that of pp60v-src for exogenous substrate phosphorylation.[1] | Cellular mechanisms further restrict the phosphorylating activity of pp60c-src.[1] |
| Substrate Affinity (Km) | Thrombin treatment of platelets leads to a 2- to 3-fold decrease in the Km values of pp60c-src for ATP and the exogenous substrate casein in an immunocomplex assay. Kinetically distinct forms of pp60c-src with different Km values for their protein substrate have been identified. | Agonist stimulation in platelets increases the substrate affinity of pp60c-src. |
| Maximum Velocity (Vmax) | Vmax values were only slightly altered upon thrombin stimulation in platelets under the assay conditions used. | Not directly measured, but inferred to be influenced by cellular regulatory mechanisms. |
| Phosphorylation Sites | Mutational analysis has been used to identify specific phosphorylation sites. | Mass spectrometry and phosphospecific antibodies are common methods to identify phosphorylation sites. In neuroblastoma cells, pp60c-src has a unique tyrosine phosphorylation site in the amino-terminal portion not found in glioblastoma cells. |
| Regulation | The kinase activity of pp60c-src can be activated by dephosphorylation. Autoactivation of the enzyme is an intermolecular autophosphorylation process. | Phosphorylation at Tyr-527 by a distinct cellular tyrosine kinase can decrease the kinase activity. Sodium orthovanadate treatment increases in vivo phosphorylation and correlates with a reduction in in vitro enzymatic activity. |
Visualizing the Experimental Workflows
To better understand the processes involved, the following diagrams illustrate the typical experimental workflows for comparing in vitro and in vivo phosphorylation of a this compound.
References
Validating p60c-src Substrate Phosphorylation: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, the accurate validation of protein phosphorylation is critical for understanding cellular signaling and developing targeted therapies. This guide provides a comprehensive comparison of methods for validating the phosphorylation of substrates by the non-receptor tyrosine kinase p60c-src, with a focus on the use of phosphospecific antibodies and alternative techniques.
The proto-oncogene p60c-src is a key regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Its activity is tightly controlled by phosphorylation at two key tyrosine residues: phosphorylation at Tyr416 in the activation loop increases kinase activity, while phosphorylation at Tyr527 in the C-terminal tail by C-terminal Src kinase (CSK) is inhibitory.[4][5] Dysregulation of p60c-src activity is implicated in the development and progression of various cancers, making it a significant target for drug discovery.
This guide will delve into the validation of p60c-src substrate phosphorylation using phosphospecific antibodies and compare this widely used technique with alternative methods such as in vitro kinase assays and mass spectrometry.
Comparison of Key Validation Methods
The choice of method for validating this compound phosphorylation depends on various factors, including the specific research question, available resources, and the need for quantitative versus qualitative data.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Phosphospecific Antibodies (Western Blotting / Immunoprecipitation) | Utilizes antibodies that specifically recognize a phosphorylated residue on the target protein. | - High specificity for the phosphorylated form. - Relatively straightforward and widely accessible. - Can be used for both in vitro and in vivo samples. - Allows for the detection of endogenous protein phosphorylation. | - Antibody quality and specificity can vary. - Primarily provides semi-quantitative data. - May not be available for all phosphorylation sites. - Cross-reactivity can be an issue. | - Confirming phosphorylation of a specific substrate in cell lysates. - Analyzing changes in phosphorylation in response to stimuli. - Validating results from other methods. |
| In Vitro Kinase Assay | Purified p60c-src is incubated with a putative substrate and a phosphate source (e.g., [γ-³²P]ATP or ATP for luminescence-based assays) to directly measure substrate phosphorylation. | - Directly demonstrates that p60c-src can phosphorylate the substrate. - Allows for kinetic analysis (Km, Vmax). - Can be highly quantitative. | - Requires purified, active kinase and substrate. - In vitro conditions may not fully reflect the cellular environment. - Radioactive assays require special handling and disposal. | - Confirming a direct kinase-substrate relationship. - Screening for inhibitors of p60c-src activity. - Determining the kinetic parameters of the phosphorylation reaction. |
| Mass Spectrometry (MS) | Identifies and quantifies phosphorylated peptides from a complex protein mixture. | - Unbiased identification of phosphorylation sites. - Can identify novel substrates and phosphorylation sites. - Highly sensitive and can provide quantitative data (e.g., with SILAC). | - Requires specialized equipment and expertise. - Data analysis can be complex. - May not detect low-abundance phosphopeptides. | - Global phosphoproteomic studies to identify novel p60c-src substrates. - Pinpointing the exact site of phosphorylation on a substrate. - Quantifying changes in phosphorylation across the proteome. |
| Peptide Arrays | A library of peptides is screened to identify sequences that are phosphorylated by p60c-src. | - High-throughput screening of a large number of potential substrates. - Can be used to determine the consensus phosphorylation motif of a kinase. | - Peptides may not adopt the same conformation as the full-length protein. - May generate false positives or negatives. | - Identifying potential p60c-src substrates on a large scale. - Defining the substrate specificity of p60c-src. |
Experimental Protocols
Detailed Protocol for Validation of this compound Phosphorylation using Immunoprecipitation and Western Blotting
This protocol outlines the steps to immunoprecipitate a target substrate and then use a phosphospecific antibody to detect its phosphorylation by p60c-src.
1. Cell Lysis:
-
Grow cells to 80-90% confluency.
-
Treat cells with appropriate stimuli (e.g., growth factors) or inhibitors to modulate p60c-src activity.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Immunoprecipitation (IP):
-
Take a defined amount of protein lysate (e.g., 500 µg - 1 mg) and adjust the volume with lysis buffer.
-
Add the primary antibody against the substrate of interest to the lysate.
-
Incubate with gentle rocking for 2-4 hours or overnight at 4°C.
-
Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Pellet the beads by centrifugation (for agarose) or using a magnetic rack (for magnetic beads).
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding.
4. Elution and Sample Preparation:
-
Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
5. Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the phosphospecific primary antibody (e.g., anti-phospho-Substrate [Tyr-XXX]) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
To confirm equal loading of the immunoprecipitated protein, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate protein.
Detailed Protocol for In Vitro Kinase Assay for p60c-src
This protocol describes a radioactive in vitro kinase assay to directly measure the phosphorylation of a substrate by p60c-src.
1. Reagents and Buffers:
-
Purified active p60c-src kinase.
-
Purified substrate protein or peptide.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
-
[γ-³²P]ATP (10 µCi/reaction).
-
100 µM unlabeled ATP.
-
Stop solution (e.g., 75 mM phosphoric acid).
-
P81 phosphocellulose paper.
2. Kinase Reaction:
-
Set up the kinase reaction on ice in a microcentrifuge tube.
-
Add kinase reaction buffer, purified substrate, and purified p60c-src kinase.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.
3. Stopping the Reaction and Spotting:
-
Terminate the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
4. Washing:
-
Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
5. Quantification:
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
The counts per minute (CPM) are proportional to the amount of substrate phosphorylation.
Visualizing p60c-src Signaling and Experimental Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the p60c-src signaling pathway and a typical experimental workflow for validating substrate phosphorylation.
Caption: p60c-src signaling pathway.
Caption: Western blot validation workflow.
References
- 1. Signalling by the p60c-src family of protein-tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p60c-src family of protein-tyrosine kinases: structure, regulation, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 4. An allosteric switch between the activation loop and a c-terminal palindromic phospho-motif controls c-Src function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of factors that influence phosphorylation of pp60c-src on tyrosine 527 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of p60c-Src Substrate Profiles in Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced activity of the proto-oncogene p60c-Src across different cellular contexts is critical for advancing cancer biology and therapeutic strategies. This guide provides a comparative analysis of p60c-Src substrate profiles in diverse human cell lines, supported by quantitative proteomic data and detailed experimental methodologies.
The non-receptor tyrosine kinase p60c-Src is a pivotal signaling molecule that, when dysregulated, contributes to the malignant transformation of cells by phosphorylating a wide array of protein substrates.[1] The specific substrates targeted by p60c-Src can vary significantly between different cell types, influencing distinct signaling pathways and cellular behaviors. This variability underscores the importance of cell-line-specific analysis in elucidating the context-dependent roles of c-Src in cancer.
This guide focuses on a comparative analysis of p60c-Src substrates identified through quantitative mass spectrometry-based proteomics in three distinct human cell lines: Human Embryonic Kidney 293T (HEK 293T), a commonly used line in biomedical research; SW620, a colon adenocarcinoma cell line; and BT-474, a HER2-overexpressing breast cancer cell line.
Quantitative Substrate Profiles of p60c-Src
The following tables summarize the quantitative data on proteins identified as substrates of p60c-Src in HEK 293T and SW620 cells. The data is derived from Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments, which allow for the precise quantification of changes in protein phosphorylation upon c-Src activation.
Table 1: Known p60c-Src Substrates and Interactors Identified in HEK 293T Cells
| Protein | Gene Symbol | Fold Increase in Phosphorylation (Heavy/Light Ratio) |
| Proto-oncogene tyrosine-protein kinase Src | SRC | 30.0 |
| Cortactin | CTTN | 4.9 |
| Ewing sarcoma breakpoint region 1 | EWSR1 | 4.5 |
| Ras GTPase-activating protein-binding protein 1 | G3BP1 | 3.8 |
| Calponin-3 | CNN3 | 3.5 |
| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | 3.2 |
| Emerin | EMD | 2.8 |
| N-myc-interactor | NMI | 2.5 |
| Signal transducer and activator of transcription 3 | STAT3 | 2.3 |
| Annexin A2 | ANXA2 | 2.1 |
Data adapted from "Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays"[2]
Table 2: Novel p60c-Src Substrates Identified in HEK 293T Cells
| Protein | Gene Symbol | Fold Increase in Phosphorylation (Heavy/Light Ratio) |
| FUSE-binding protein 1 | FUBP1 | 8.0 |
| Bcl2-associated transcription factor 1 | BCLAF1 | 7.5 |
| RNA-binding motif protein 10 | RBM10 | 7.5 |
| NICE-4 protein | NIPAL1 | 7.0 |
| TRK-fused gene protein | TFG | 6.5 |
| FUSE-binding protein 2 | FUBP2 | 4.0 |
| RNA-binding protein with multiple splicing | RBPMS | 3.5 |
| Splicing factor, proline- and glutamine-rich | SFPQ | 3.2 |
| Serine/arginine-rich splicing factor 7 | SRSF7 | 3.0 |
| Non-POU domain-containing octamer-binding protein | NONO | 2.8 |
| ... (26 novel substrates identified in total) |
Data adapted from "Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays"[2]
Table 3: Proteins with Increased Tyrosine Phosphorylation in SW620 Colon Carcinoma Cells Upon c-Src Expression
| Protein | Gene Symbol |
| Ephrin type-A receptor 2 | EPHA2 |
| Ephrin type-B receptor 4 | EPHB4 |
| Focal adhesion kinase 1 | FAK1 |
| Mitogen-activated protein kinase 1 | MAPK1 |
| Catenin delta-1 | CTNND1 |
| Junction plakoglobin | JUP |
| Moesin | MSN |
| Vimentin | VIM |
| Annexin A1 | ANXA1 |
| ... (136 proteins identified in total) |
Data from "Quantitative phosphoproteomics reveals a cluster of tyrosine kinases that mediates SRC invasive activity in advanced colon carcinoma cells." Note: This study identified a list of proteins with increased phosphorylation but did not provide specific fold-change values in the main text.
In lapatinib-resistant BT-474 breast cancer cells, phosphoproteomic profiling revealed increased phosphorylation of Src family kinases (SFKs) and their putative substrates.[3] This highlights a mechanism of acquired drug resistance mediated by the activation of c-Src signaling. While a comprehensive quantitative list was not the primary output of this particular study, the findings underscore the importance of c-Src in the context of therapeutic resistance in breast cancer.
Key Signaling Pathways and Experimental Workflows
The substrates identified in these studies are involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and survival. The following diagrams, generated using the DOT language, illustrate a key signaling pathway influenced by p60c-Src and a typical experimental workflow for identifying its substrates.
Experimental Protocols
The identification of p60c-Src substrates relies on a combination of advanced proteomic techniques. A detailed methodology for a typical SILAC-based quantitative phosphoproteomics experiment is provided below.
1. Cell Culture and Stable Isotope Labeling (SILAC)
-
HEK 293T or other chosen cells are cultured in DMEM specifically lacking lysine and arginine.
-
For "heavy" labeling, the medium is supplemented with 13C6-lysine and 13C6,15N4-arginine. For "light" labeling, the medium contains the corresponding unlabeled amino acids.
-
Cells are passaged for at least five doublings to ensure complete incorporation of the labeled amino acids.
2. Transfection and c-Src Activation
-
Cells are transfected with a constitutively active form of c-Src (in the "heavy" labeled culture) or a control vector (in the "light" labeled culture).
-
Alternatively, endogenous c-Src can be activated through stimulation with growth factors or other agonists.
3. Cell Lysis and Protein Extraction
-
Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
4. Protein Digestion
-
Equal amounts of protein from the "heavy" and "light" lysates are combined.
-
The protein mixture is reduced with DTT, alkylated with iodoacetamide, and digested with sequencing-grade trypsin overnight at 37°C.
5. Phosphopeptide Enrichment
-
The resulting peptide mixture is incubated with anti-phosphotyrosine antibodies conjugated to agarose beads to specifically isolate tyrosine-phosphorylated peptides.
-
The beads are washed extensively to remove non-specifically bound peptides.
-
Phosphopeptides are eluted using a low-pH solution (e.g., 0.1% trifluoroacetic acid).
6. Mass Spectrometry Analysis
-
The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).
7. Data Analysis
-
The resulting MS/MS spectra are searched against a human protein database to identify the peptide sequences.
-
The relative abundance of "heavy" and "light" labeled peptides is quantified to determine the fold change in phosphorylation for each identified substrate upon c-Src activation.
This comprehensive guide provides a foundation for understanding the cell-line-specific substrate profiles of p60c-Src. The presented data and methodologies offer a valuable resource for researchers investigating c-Src signaling in cancer and for professionals involved in the development of targeted therapies. The observed differences in substrate phosphorylation across cell lines highlight the importance of considering the specific cellular context when studying kinase-driven signaling networks.
References
- 1. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoproteomic mass spectrometry profiling links Src family kinases to escape from HER2 tyrosine kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of p60c-src Inhibitors on Substrate Phosphorylation: A Comparative Guide
The proto-oncogene c-Src, a non-receptor tyrosine kinase, is a critical regulator of numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Its aberrant activation is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[1][2] This guide provides a comparative analysis of prominent p60c-src inhibitors, detailing their impact on substrate phosphorylation through experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy and mechanisms of these inhibitors.
Comparative Analysis of p60c-src Inhibitors
A variety of small molecule inhibitors targeting the kinase activity of p60c-src have been developed. These inhibitors exhibit different potency and selectivity profiles, which are critical determinants of their therapeutic efficacy and potential off-target effects. The following table summarizes the biochemical potency of several well-characterized p60c-src inhibitors.
| Inhibitor | c-Src (IC50/Ki, nM) | Abl (IC50/Ki, nM) | Lck (IC50/Ki, nM) | Fyn (IC50/Ki, nM) | Lyn (IC50/Ki, nM) | c-Kit (IC50/Ki, nM) | PDGFRβ (IC50/Ki, nM) | Reference |
| Dasatinib | 0.5 - 1.1 | < 1 - 5 | 0.4 - 3.3 | 0.3 | 0.2 - 1.1 | 1.6 - 79 | 28 - 108 | [3] |
| Bosutinib | 1.2 | 1.0 | 16 | 13 | 8.6 | 94 | 100 | |
| Saracatinib (AZD0530) | 2.7 | 30 | 7 | 5 | 4 | >10000 | 1800 | |
| eCF506 | Subnanomolar | >1000 | - | - | - | - | - | |
| Compound 4 | 44 (Ki) | >125,000 | - | - | - | - | - | |
| PP2 | 33 (Ki) | 325 (Ki) | - | - | - | - | - |
Table 1: Comparative biochemical IC50 and Ki values of selected kinase inhibitors. Data is compiled from various sources and assays; direct comparison should be made with caution. "-" indicates data not available.
The data reveals that while inhibitors like Dasatinib and Bosutinib are potent against c-Src, they also exhibit significant activity against other kinases, such as Abl. In contrast, inhibitors like eCF506 and Compound 4 have been developed to be highly selective for c-Src. For instance, eCF506 requires concentrations three orders of magnitude greater to inhibit Abl, distinguishing it from classical SRC/ABL inhibitors. This selectivity can be advantageous in minimizing off-target effects and associated toxicities.
The cellular activity of these inhibitors is also a critical consideration. The following table presents the growth inhibition (GI50) values for selected inhibitors in different breast cancer cell lines.
| Cell Line | Subtype | eCF506 (GI50, nM) | Dasatinib (GI50, nM) | Bosutinib (GI50, nM) | Saracatinib (GI50, nM) |
| MDA-MB-231 | Triple-Negative | 180 | 110 | 1200 | 780 |
| MCF7 | ER+ | 210 | 1100 | 2500 | 2000 |
Table 2: Antiproliferative activity (GI50) of SRC inhibitors in breast cancer cell lines. GI50 values represent the concentration needed to inhibit proliferation by 50%.
These cellular assays demonstrate that the biochemical potency of an inhibitor does not always directly correlate with its antiproliferative efficacy, highlighting the importance of cellular context in inhibitor assessment.
Key Experimental Protocols
The assessment of p60c-src inhibitors relies on a variety of well-established experimental protocols. Below are detailed methodologies for key assays.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified p60c-src.
Materials:
-
Recombinant active c-Src kinase
-
Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 10 mM MgCl2, 0.25 mM DTT)
-
ATP
-
Peptide substrate (e.g., Poly-(Glu,Tyr 4:1))
-
Test inhibitors
-
96-well plates
-
Kinase-Glo® Max reagent (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
-
In a 96-well plate, add the c-Src kinase and the peptide substrate to each well.
-
Add the diluted test inhibitors to the appropriate wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for c-Src.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding Kinase-Glo® Max reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of an inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
Test inhibitors
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Plate reader capable of measuring absorbance
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the GI50 values by plotting the percentage of cell viability against the inhibitor concentration.
Western Blot Analysis for Substrate Phosphorylation
This method is used to determine the effect of an inhibitor on the phosphorylation of c-Src and its downstream targets within a cellular context.
Materials:
-
Cancer cell lines
-
Test inhibitors
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Src Tyr416, anti-total Src, anti-phospho-FAK, anti-total FAK, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-Src Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
Visualizing p60c-src Signaling and Experimental Workflow
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).
Caption: Simplified p60c-src signaling pathway and point of intervention for inhibitors.
Caption: Workflow for assessing inhibitor effect on protein phosphorylation via Western Blot.
References
Safety Operating Guide
Proper Disposal of p60c-src Substrate: A Comprehensive Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of p60c-src substrate, ensuring laboratory safety and environmental responsibility.
This document provides detailed procedures for the proper disposal of this compound, a synthetic peptide utilized in kinase assays. While the this compound is not classified as an acutely hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with institutional and local regulations. The toxicological properties of many research-grade peptides have not been fully investigated, warranting careful handling and disposal.[1]
Pre-Disposal Hazard Assessment
Before initiating disposal, a risk assessment of the waste stream is crucial. The appropriate disposal route depends on the form of the waste—whether it is the pure lyophilized peptide, a solution in a non-hazardous buffer, or dissolved in a hazardous solvent.
-
Non-Hazardous Waste: Uncontaminated solid this compound and solutions in non-hazardous buffers (e.g., saline, PBS) are typically considered non-hazardous chemical waste.[2]
-
Chemically Hazardous Waste: Solutions of this compound in hazardous solvents (e.g., DMSO, acetonitrile) or mixtures containing other hazardous reagents must be treated as hazardous chemical waste.[2]
-
Biohazardous Waste: If the this compound has been in contact with potentially infectious materials, it must be disposed of as biohazardous waste according to institutional protocols.[2]
Researchers must always consult and adhere to their institution's specific waste disposal protocols and local regulations.[1]
Step-by-Step Disposal Protocol for Non-Hazardous this compound Waste
The following protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.
2.1. Inactivation of Aqueous Waste (Recommended)
For aqueous solutions of this compound, an inactivation step is recommended to ensure the degradation of the peptide before disposal.
-
Chemical Hydrolysis: Treat the peptide solution with a strong acid or base to break the peptide bonds. Add either 1 M HCl or 1 M NaOH to the solution.
-
Incubation: Allow the solution to incubate for a minimum of 24 hours to ensure complete hydrolysis of the peptide.
-
Neutralization: After incubation, carefully neutralize the solution by slowly adding a base (e.g., sodium bicarbonate) to acidic solutions or an acid to basic solutions until the pH is between 6.0 and 8.0.
-
Disposal: The neutralized, inactivated solution can then be disposed of down the drain with copious amounts of water, provided this is permitted by your institution's environmental health and safety (EHS) office.
2.2. Disposal of Solid Waste
-
Collection: Place all solid waste contaminated with this compound, such as pipette tips, microfuge tubes, and gloves, into a designated solid waste container.
-
Labeling: Clearly label the container as "Non-Hazardous Chemical Waste" and list the contents, including "this compound."
-
Storage: Store the labeled waste container in a designated, secure area away from incompatible materials pending collection.
2.3. Disposal of Empty Containers
Empty containers that held this compound should be managed according to institutional guidelines for "RCRA Empty" containers. For containers that held non-acutely hazardous materials, this typically involves removing all contents by standard practices.
Data Presentation: Disposal Parameters
The following table summarizes key quantitative parameters for the recommended disposal procedures.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient concentration to achieve hydrolysis of peptide bonds. |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for disposal into institutional wastewater systems. |
| Waste Storage Temperature | Room Temperature | Standard for non-hazardous chemical waste pending disposal. |
Experimental Protocols
Protocol for Inactivation of Aqueous this compound Waste:
-
Quantify Waste: Determine the volume of the aqueous this compound waste to be inactivated.
-
Acidification/Basification: In a fume hood and wearing appropriate personal protective equipment (PPE), slowly add an equal volume of 1 M HCl or 1 M NaOH to the waste container.
-
Mixing: Gently swirl the container to ensure thorough mixing.
-
Incubation: Loosely cap the container and let it stand in a designated area for at least 24 hours.
-
Neutralization: Place the container in a secondary containment vessel. Slowly add a neutralizing agent (e.g., sodium bicarbonate for acid, or a dilute acid for base) while monitoring the pH with pH paper or a calibrated pH meter.
-
Final pH Adjustment: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.
-
Record Keeping: Document the inactivation procedure in the laboratory notebook.
-
Final Disposal: Dispose of the neutralized solution in accordance with institutional guidelines.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling p60c-src Substrate
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with p60c-src substrate. Adherence to these protocols is crucial for ensuring personal safety and maintaining the integrity of your experimental outcomes.
The this compound is a synthetic peptide designed for use in protein kinase assays, specifically as a substrate for the pp60c-src protein tyrosine kinase. While the toxicological properties of this specific peptide have not been fully elucidated, it is prudent to handle it with the care afforded to all laboratory chemicals of unknown hazard. This guide outlines the necessary personal protective equipment (PPE), a detailed operational plan for its use in a typical kinase assay, and a comprehensive disposal plan.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is paramount before handling the this compound and associated reagents. The following PPE is mandatory to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against splashes of the peptide solution or kinase reaction buffer, and from airborne powder if handling the lyophilized form. |
| Hand Protection | Chemical-resistant nitrile gloves. Consider double-gloving, especially when handling concentrated stock solutions. | Prevents direct skin contact with the peptide and other assay components. Nitrile gloves offer good resistance to a range of laboratory chemicals. |
| Body Protection | A buttoned lab coat or a chemical-resistant apron worn over personal clothing. | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or equivalent should be used if there is a risk of inhaling the lyophilized powder, for example, when weighing it out. | Prevents inhalation of the peptide powder, which could cause respiratory irritation. |
Operational Plan: A Step-by-Step Workflow for Handling this compound
This section provides a detailed protocol for the safe handling and use of this compound in a typical in vitro kinase assay.
1. Preparation and Reconstitution of this compound:
-
Pre-handling: Before opening the vial, allow the lyophilized this compound to equilibrate to room temperature in a desiccator.[1] This prevents condensation from forming inside the vial, which can affect the stability of the peptide.[1]
-
Weighing (if applicable): If handling the lyophilized powder, perform this task in a chemical fume hood or a designated area with localized exhaust ventilation to minimize inhalation risk. Wear appropriate respiratory protection.
-
Reconstitution: Reconstitute the lyophilized peptide using a sterile, appropriate solvent such as sterile distilled water or a buffer solution as recommended by the supplier.[2] Swirl the vial gently to dissolve the peptide; do not shake vigorously.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, create single-use aliquots of the reconstituted substrate. Store these aliquots at -20°C or -80°C for long-term stability.
2. Performing the Kinase Assay:
-
Work Area Preparation: Designate a clean and organized workspace for the assay. Ensure all necessary reagents and equipment are within easy reach to minimize movement and potential spills.
-
Reagent Preparation: Prepare the Src Kinase Reaction Buffer. A typical buffer composition includes:
-
100mM Tris-HCl, pH 7.2
-
125mM MgCl₂
-
25mM MnCl₂
-
2mM EGTA
-
0.25mM Sodium Orthovanadate
-
2mM Dithiothreitol (DTT)
-
Note: Handle each component of the buffer with the appropriate safety precautions as outlined in their respective Safety Data Sheets (SDS).
-
-
Assay Setup: In a microfuge tube or a multi-well plate, combine the Src Kinase Reaction Buffer, the reconstituted this compound, and the Src Kinase enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the temperature and for the duration specified in your experimental protocol, typically around 30°C for 10-30 minutes.
-
Stopping the Reaction: Terminate the reaction using a suitable method, such as adding a stop solution (e.g., a solution containing EDTA to chelate magnesium ions) or by heating.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of the this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste generated from the handling and use of this substrate should be treated as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste, including unused substrate solutions, kinase reaction mixtures, and buffer solutions, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of all contaminated solid materials, such as pipette tips, microfuge tubes, gloves, and paper towels, in a separate, clearly labeled hazardous solid waste container.
2. Waste Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and include the full chemical name of the contents (e.g., "this compound Waste," "Kinase Assay Waste"), the date, and the name of the principal investigator or laboratory.
3. Inactivation (Optional - Consult with EHS):
-
While not always necessary, chemical inactivation of the peptide waste can provide an additional layer of safety. This can be achieved through hydrolysis by treating the waste with a strong acid or base. However, this process may introduce new hazards and should only be performed after consulting with and receiving approval from your institution's Environmental Health and Safety (EHS) department.
4. Storage and Final Disposal:
-
Store all hazardous waste containers in a designated and secure secondary containment area, away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Do not dispose of any materials down the drain or in the regular trash.
By adhering to these safety protocols, you can create a secure research environment and contribute to a culture of safety and responsibility within the scientific community. Always consult your institution's specific safety guidelines and your laboratory's standard operating procedures.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
